Technical Documentation Center

N-(4-methylpyrimidin-2-yl)-3-oxobutanamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-(4-methylpyrimidin-2-yl)-3-oxobutanamide
  • CAS: 713-70-2

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of N-(4-methylpyrimidin-2-yl)-3-oxobutanamide

Abstract: This document provides a comprehensive technical overview of the synthesis of N-(4-methylpyrimidin-2-yl)-3-oxobutanamide, a key intermediate in various chemical and pharmaceutical applications. The primary focu...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive technical overview of the synthesis of N-(4-methylpyrimidin-2-yl)-3-oxobutanamide, a key intermediate in various chemical and pharmaceutical applications. The primary focus is on the acetoacetylation of 2-amino-4-methylpyrimidine. This guide delineates the underlying reaction mechanisms, provides detailed, field-proven experimental protocols, and discusses critical aspects of process control, purification, and analytical characterization. It is intended for an audience of researchers, chemists, and professionals in the field of drug development and chemical synthesis, offering the necessary insights for successful and reproducible execution.

Chemical Profile and Strategic Importance

N-(4-methylpyrimidin-2-yl)-3-oxobutanamide is a β-ketoamide of significant interest. Its structure combines a pyrimidine ring, a common scaffold in biologically active molecules, with a reactive 1,3-dicarbonyl moiety, making it a versatile precursor for the synthesis of more complex heterocyclic systems and active pharmaceutical ingredients (APIs).

Property Value Source
IUPAC Name N-(4-methylpyrimidin-2-yl)-3-oxobutanamideChemScene[1]
Synonym 2-Acetoacetamido-4-methylpyrimidineChemScene[1]
CAS Number 713-70-2ChemScene[1]
Molecular Formula C₉H₁₁N₃O₂ChemScene[1]
Molecular Weight 193.20 g/mol ChemScene[1]
Appearance Typically a solid-
Storage Sealed in a dry environment at 2-8°CChemScene[1]

Retrosynthetic Analysis and Mechanistic Overview

The most direct and industrially relevant synthetic strategy for N-(4-methylpyrimidin-2-yl)-3-oxobutanamide involves the formation of an amide bond between the primary amine of 2-amino-4-methylpyrimidine and an acetoacetyl group. This is a classic nucleophilic acyl substitution reaction.

The primary amine on the pyrimidine ring acts as the nucleophile, attacking the electrophilic carbonyl carbon of an acetoacetylating agent. Two principal reagents are commonly employed for this transformation: Diketene and Ethyl Acetoacetate .

  • Mechanism with Diketene: Diketene is a highly reactive acetoacetylating agent. The lone pair of the amino group attacks one of the carbonyl carbons of the strained four-membered ring, leading to ring-opening and formation of the target amide. This reaction is often rapid and exothermic.

  • Mechanism with Ethyl Acetoacetate: This is a transamidation reaction. The amino group of the pyrimidine attacks the ester carbonyl of ethyl acetoacetate. The reaction typically requires elevated temperatures to drive off the ethanol byproduct, shifting the equilibrium towards the formation of the more stable amide product. This method is analogous to the condensation reactions used to form other pyrimidine derivatives.[2]

The following diagram illustrates the primary synthetic pathway.

G cluster_reactants Starting Materials A 2-Amino-4-methylpyrimidine C N-(4-methylpyrimidin-2-yl) -3-oxobutanamide A->C Nucleophilic Acyl Substitution B Acetoacetylating Agent (e.g., Diketene or Ethyl Acetoacetate) B->C

Caption: General reaction scheme for the synthesis of the target compound.

Detailed Experimental Protocols

This section provides a robust, step-by-step protocol for the synthesis of N-(4-methylpyrimidin-2-yl)-3-oxobutanamide. The procedure outlined below is a generalized method; specific quantities may be scaled as required.

Materials and Equipment
Reagents & Solvents Equipment
2-Amino-4-methylpyrimidineRound-bottom flask with reflux condenser
Ethyl acetoacetate (or Diketene)Magnetic stirrer with heating plate
Toluene (or other suitable solvent)Thermometer
Ethanol (for recrystallization)Buchner funnel and vacuum flask
Diethyl ether (for washing)Standard laboratory glassware

Safety Note: All operations should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.[3] Ethyl acetoacetate is flammable, and diketene is a lachrymator and should be handled with extreme care.

Synthesis via Ethyl Acetoacetate (Preferred for Control)

This method offers excellent control over the reaction rate and is generally safer for laboratory-scale synthesis compared to using diketene.

Step 1: Reaction Setup

  • To a 250 mL round-bottom flask, add 2-amino-4-methylpyrimidine (e.g., 10.9 g, 0.1 mol).

  • Add toluene (100 mL) as the solvent. Toluene is chosen for its ability to azeotropically remove the ethanol byproduct, driving the reaction to completion.

  • Add ethyl acetoacetate (e.g., 14.3 g, 0.11 mol, 1.1 equivalents). A slight excess of the acetoacetylating agent ensures full conversion of the starting amine.

Step 2: Reaction Execution

  • Stir the mixture and heat it to reflux (approx. 110-115°C) using a heating mantle.

  • Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC) by observing the disappearance of the 2-amino-4-methylpyrimidine spot.

Step 3: Product Isolation and Work-up

  • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • The product will often precipitate out of the toluene upon cooling. If precipitation is slow, the flask can be placed in an ice bath.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with a small amount of cold diethyl ether to remove residual toluene and unreacted ethyl acetoacetate.

Step 4: Purification

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

  • Dissolve the crude solid in a minimum amount of hot ethanol.

  • Allow the solution to cool slowly to room temperature, then in an ice bath, to induce crystallization.

  • Filter the purified crystals, wash with a small amount of cold ethanol, and dry in a vacuum oven to a constant weight.

Synthesis Workflow Diagram

The following diagram outlines the logical flow of the entire synthesis and purification process.

G start Start react Combine Reactants (2-Amino-4-methylpyrimidine, Ethyl Acetoacetate, Toluene) start->react reflux Heat to Reflux (4-6 hours) react->reflux monitor Monitor Reaction (via TLC) reflux->monitor monitor->reflux Incomplete cool Cool to Room Temperature monitor->cool Reaction Complete filter Isolate Crude Product (Vacuum Filtration) cool->filter wash Wash with Cold Diethyl Ether filter->wash recrystallize Purify by Recrystallization (from Ethanol) wash->recrystallize dry Dry Product (Vacuum Oven) recrystallize->dry characterize Characterization (NMR, IR, MS, Purity) dry->characterize end End characterize->end

Caption: Step-by-step workflow for synthesis and purification.

Characterization and Quality Control

To ensure the identity and purity of the synthesized N-(4-methylpyrimidin-2-yl)-3-oxobutanamide, a suite of analytical techniques should be employed.

Technique Expected Results
¹H NMR Expect characteristic peaks for the methyl group on the pyrimidine ring, the methylene and methyl protons of the acetoacetyl group, the pyrimidine ring protons, and the amide N-H proton. The keto-enol tautomerism of the β-dicarbonyl system may result in two sets of peaks.
¹³C NMR Signals corresponding to the carbonyl carbons (amide and ketone), the carbons of the pyrimidine ring, and the aliphatic carbons should be present.
FT-IR Characteristic absorption bands for N-H stretching (amide), C=O stretching (ketone and amide), and C=N/C=C stretching (pyrimidine ring) are expected.
Mass Spectrometry The molecular ion peak corresponding to the calculated molecular weight (193.20 g/mol ) should be observed.
HPLC Used to determine the purity of the final compound, typically aiming for ≥98%.[1]
Melting Point A sharp melting point range indicates high purity of the crystalline solid.

Troubleshooting and Process Optimization

Problem Potential Cause(s) Recommended Solution(s)
Low Yield 1. Incomplete reaction. 2. Insufficient removal of ethanol byproduct. 3. Product loss during work-up or recrystallization.1. Increase reaction time or temperature. Confirm starting material quality. 2. Ensure efficient reflux and consider using a Dean-Stark trap. 3. Minimize the amount of solvent used for recrystallization; ensure solutions are fully cooled before filtering.
Impure Product 1. Presence of unreacted starting materials. 2. Formation of side products.1. Optimize the stoichiometry (slight excess of acetoacetylating agent). 2. Ensure reaction temperature is controlled. Perform a second recrystallization or consider column chromatography if impurities persist.
Oily Product Incomplete removal of solvent or low-melting impurities.Wash the product thoroughly with a non-polar solvent like hexane or diethyl ether. Ensure complete drying under vacuum.

Conclusion

The synthesis of N-(4-methylpyrimidin-2-yl)-3-oxobutanamide via the acetoacetylation of 2-amino-4-methylpyrimidine is a reliable and well-established chemical transformation. The use of ethyl acetoacetate as the acylating agent in a solvent like toluene provides a controlled and scalable method suitable for most laboratory and pilot-plant settings. Careful control of reaction conditions, coupled with a systematic approach to purification and characterization, will consistently yield a high-purity product. This guide provides the foundational knowledge and practical protocols necessary for researchers to successfully synthesize this valuable chemical intermediate.

References

  • CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine - Google Patents. (2020). Google Patents.
  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). (n.d.). PMC. Retrieved from [Link]

  • Synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide. (n.d.). -ORCA - Cardiff University. Retrieved from [Link]

  • 2-Amino-4-methylpyridine as a Potent Inhibitor of Inducible NO Synthase Activity in Vitro and in Vivo. (n.d.). PubMed. Retrieved from [Link]

  • Reaction mechanism of 2-amino-4,6-dimethylpyrimidine as a nucleophile. (2020). Chemistry Stack Exchange. Retrieved from [Link]

  • Synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide. (n.d.). IUCr. Retrieved from [Link]

  • Photoinduced amino-imino tautomerization reaction in 2-aminopyrimidine and its methyl derivatives with acetic acid. (2005). PubMed. Retrieved from [Link]

  • 2-Amino-4-methylpyrimidine. (n.d.). PhotochemCAD. Retrieved from [Link]

  • The Synthesis and Characterisation of 2-methyl-N-((4-methylpyridine-2-yl)carbamothiol)benzamide: Its Preparation with Antibacterial Study. (n.d.). Semantic Scholar. Retrieved from [Link]

  • 2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide. (n.d.). PMC. Retrieved from [Link]

  • US6365740B1 - Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine - Google Patents. (n.d.). Google Patents.
  • Reaction of N-aminopyridine 1a and Ethyl acetoacetate (2a) in Ethanol... (n.d.). ResearchGate. Retrieved from [Link]

  • MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. (2023). Frontiers. Retrieved from [Link]

  • CN104592107B - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide. (n.d.). Google Patents.
  • Synthesis and Characterization of Some New N-(Substituted 4-Methylene-2-oxo-4H-benzo[e][4][5]oxazin-3-yl)isonicotinamide. (n.d.). ResearchGate. Retrieved from [Link]

  • Design, synthesis and evaluation of pyrimidinobenzylamide and pyrimidinothiophenamide derivatives as inhibitors of DOT1L and related epigenetic targets DNMT3a, PRMT4 and other HMTs. (n.d.). PMC. Retrieved from [Link]

  • 2-AMINO 4-METHYLPYRIDINE FOR SYNTHESIS MSDS CAS No. (2016). Loba Chemie. Retrieved from [Link]

  • (PDF) Synthesis and elucidation of structure of hydrazones derived from N-(2,4-dimethylphenyl)-3-oxobutanamide. (n.d.). ResearchGate. Retrieved from [Link]

  • Preparation of N-Formylamides by Oxidative Cleavage of N-Acylaminoacids. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

Sources

Exploratory

Spectroscopic Blueprint of N-(4-methylpyrimidin-2-yl)-3-oxobutanamide: A Technical Guide

Abstract This technical guide provides a comprehensive analysis of the spectral characteristics of N-(4-methylpyrimidin-2-yl)-3-oxobutanamide (CAS 713-70-2), a molecule of interest in synthetic and medicinal chemistry. D...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the spectral characteristics of N-(4-methylpyrimidin-2-yl)-3-oxobutanamide (CAS 713-70-2), a molecule of interest in synthetic and medicinal chemistry. Due to the limited availability of direct experimental spectra in public databases, this document leverages established spectroscopic principles and data from closely related structural analogs to present a detailed, predictive interpretation of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for researchers, scientists, and drug development professionals, offering a foundational framework for the identification, characterization, and quality control of this compound. We will delineate the causal logic behind predicted spectral features, providing a robust, self-validating system for spectroscopic analysis.

Molecular Structure and Functional Group Analysis

N-(4-methylpyrimidin-2-yl)-3-oxobutanamide possesses a molecular formula of C₉H₁₁N₃O₂ and a molecular weight of 193.20 g/mol .[1] The structure comprises a 4-methylpyrimidine ring connected via an amide linkage to a 3-oxobutanamide (acetoacetamide) side chain. This unique combination of a heteroaromatic ring system and a β-dicarbonyl moiety dictates its chemical properties and, consequently, its spectral signature.

Key structural features for spectroscopic analysis include:

  • Aromatic Protons: Two protons on the pyrimidine ring.

  • Amide Group: An N-H proton and a C=O bond.

  • β-Dicarbonyl System: A ketone C=O and an adjacent methylene group, which can exhibit keto-enol tautomerism.

  • Methyl Groups: One on the pyrimidine ring and one on the acetyl group of the side chain.

The presence of these distinct functional groups allows for a detailed and predictive analysis using a multi-spectroscopic approach.

Caption: Molecular structure of N-(4-methylpyrimidin-2-yl)-3-oxobutanamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum is expected to show distinct signals for each type of proton in the molecule. The chemical shifts are influenced by the electronic environment of the protons.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~10.0 - 11.0Singlet (broad)1HAmide N-HAmide protons are typically deshielded and appear as broad singlets.
~8.4Doublet1HPyrimidine H-6The proton at position 6 is adjacent to a nitrogen atom, causing a downfield shift. Data from 2-amino-4-methylpyrimidine shows a similar signal.[1][2]
~6.8Doublet1HPyrimidine H-5The proton at position 5 is coupled to the H-6 proton.[1][2]
~3.6Singlet2HMethylene (-CH₂-)The methylene protons are situated between two carbonyl groups, leading to a downfield shift.
~2.5Singlet3HPyrimidine -CH₃Methyl groups on aromatic rings typically appear in this region.[1][2]
~2.3Singlet3HAcetyl -CH₃The terminal methyl group of the acetoacetyl moiety is expected in this region.

Note on Tautomerism: The 3-oxobutanamide moiety can exist in equilibrium with its enol tautomer. If a significant concentration of the enol form is present in the NMR solvent, additional signals for a vinyl proton (~5.5-6.0 ppm) and a hydroxyl proton (broad, variable shift) would be observed. The methylene signal at ~3.6 ppm would decrease in integration accordingly.

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~202Ketone C=OKetonic carbonyl carbons are highly deshielded.
~168Amide C=OAmide carbonyl carbons are found at a slightly more upfield position compared to ketones.
~165Pyrimidine C-4The carbon bearing the methyl group in the pyrimidine ring. Data from 2-amino-4-methylpyrimidine supports this.[1]
~158Pyrimidine C-2The carbon attached to the amide nitrogen.[1]
~157Pyrimidine C-6The carbon adjacent to a ring nitrogen.[1]
~114Pyrimidine C-5The carbon at position 5 of the pyrimidine ring.[1]
~50Methylene (-CH₂-)The methylene carbon is deshielded due to its position between two carbonyls.
~30Acetyl -CH₃The terminal methyl carbon of the acetoacetyl group.
~24Pyrimidine -CH₃The methyl carbon attached to the pyrimidine ring.[1]

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies. The predicted IR spectrum of N-(4-methylpyrimidin-2-yl)-3-oxobutanamide would exhibit several key absorption bands.

Wavenumber (cm⁻¹)VibrationFunctional GroupRationale
~3300 - 3400N-H stretchAmideThis sharp to moderately broad peak is characteristic of the N-H bond in a secondary amide.[3]
~3000 - 3100C-H stretchAromatic C-HVibrations of the C-H bonds on the pyrimidine ring.
~2850 - 2960C-H stretchAliphatic C-HStretching vibrations of the methyl and methylene C-H bonds.
~1715C=O stretchKetoneA strong, sharp absorption band corresponding to the ketonic carbonyl group.[4]
~1680C=O stretchAmide I bandA strong, sharp absorption characteristic of the amide carbonyl.[3]
~1600, ~1480C=C, C=N stretchAromatic ringSkeletal vibrations of the pyrimidine ring.
~1550N-H bendAmide II bandThis band arises from a combination of N-H bending and C-N stretching.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation. For N-(4-methylpyrimidin-2-yl)-3-oxobutanamide (MW = 193.20), the electron ionization (EI) mass spectrum is predicted to show a molecular ion peak (M⁺) at m/z 193.

The fragmentation of the molecule is likely to proceed through several key pathways, primarily involving cleavage of the amide bond and fragmentation of the acetoacetamide side chain.

Predicted Fragmentation Pathway:

Fragmentation_Pathway M [C9H11N3O2]+• m/z = 193 F1 [C5H6N3]+• 2-amino-4-methylpyrimidine radical cation m/z = 109 M->F1 Amide C-N cleavage F3 [C4H5O2]+ Acetoacetyl cation m/z = 85 M->F3 Amide C-N cleavage F4 [M - CH2CO]+• Loss of ketene m/z = 151 M->F4 McLafferty rearrangement F2 [CH3CO]+ Acetyl cation m/z = 43 F3->F2 - CH2

Caption: Predicted major fragmentation pathways for N-(4-methylpyrimidin-2-yl)-3-oxobutanamide in EI-MS.

Interpretation of Key Fragments:

  • m/z 109: This would be a very prominent peak resulting from the cleavage of the amide bond to give the stable 2-amino-4-methylpyrimidine radical cation. The mass spectrum of 2-amino-4-methylpyrimidine confirms the stability of this fragment.[5][6]

  • m/z 85: This fragment corresponds to the acetoacetyl cation, formed by cleavage of the amide bond with charge retention on the side chain.

  • m/z 43: A characteristic peak for compounds containing an acetyl group, corresponding to the acetyl cation.

  • m/z 151: Loss of a neutral ketene molecule (CH₂=C=O) via a McLafferty-type rearrangement is a common fragmentation pathway for β-dicarbonyl compounds.

Experimental Protocols

While specific experimental data for the target compound is not available, the following are general protocols for acquiring the spectroscopic data discussed in this guide. These protocols are based on standard methodologies for organic compound characterization.

NMR Spectroscopy
  • Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Procedure:

    • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (δ = 0.00 ppm).

    • Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Following this, acquire the ¹³C NMR spectrum.

    • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

IR Spectroscopy
  • Objective: To identify the functional groups present in the molecule.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.

  • Procedure:

    • Background Spectrum: Record a background spectrum of the empty ATR crystal.

    • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal and ensure good contact.

    • Spectrum Acquisition: Record the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry
  • Objective: To determine the molecular weight and fragmentation pattern.

  • Instrumentation: A mass spectrometer, for example, coupled with a Gas Chromatograph (GC-MS) with an Electron Ionization (EI) source.

  • Procedure:

    • Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).

    • Injection: Inject a small volume (e.g., 1 µL) of the solution into the GC, where it is vaporized and separated from the solvent.

    • Ionization and Analysis: The sample enters the mass spectrometer, where it is ionized by electron impact. The resulting ions are separated based on their mass-to-charge ratio and detected.

Caption: General workflow for the synthesis and spectroscopic characterization of an organic compound.

Conclusion

This technical guide provides a detailed, predictive analysis of the ¹H NMR, ¹³C NMR, IR, and MS spectra of N-(4-methylpyrimidin-2-yl)-3-oxobutanamide. By leveraging data from structurally related compounds and applying fundamental spectroscopic principles, we have constructed a comprehensive spectral blueprint for this molecule. The predicted chemical shifts, absorption frequencies, and fragmentation patterns offer a robust framework for researchers to identify and characterize this compound, even in the absence of published experimental data. This predictive approach underscores the power of integrated spectroscopic methods in modern chemical analysis and provides a valuable resource for professionals in the field.

References

  • NMRFx Analyst. (n.d.). Chemical Shift Prediction. Retrieved March 11, 2026, from [Link]

  • ACD/Labs. (n.d.). NMR Prediction. Retrieved March 11, 2026, from [Link]

  • Mestrelab Research. (n.d.). Mnova NMRPredict. Retrieved March 11, 2026, from [Link]

  • Colorado State University. (n.d.). CASCADE - ChemicAl Shift CAlculation with DEep learning. Retrieved March 11, 2026, from [Link]

  • PubChem. (n.d.). 2-Amino-4-methylpyrimidine. National Center for Biotechnology Information. Retrieved March 11, 2026, from [Link]

  • PubChem. (n.d.). Acetoacetamide. National Center for Biotechnology Information. Retrieved March 11, 2026, from [Link]

  • mzCloud. (2015, November 6). 2-Amino-4-methylpyrimidine. Retrieved March 11, 2026, from [Link]

  • Semantic Scholar. (n.d.). Microwave Synthesis of Amino-Pyrimidines - 1H NMR Spectrum. Retrieved March 11, 2026, from [Link]

  • NIST. (n.d.). 2-Amino-4-methylpyrimidine. NIST Chemistry WebBook. Retrieved March 11, 2026, from [Link]

  • Sema. (n.d.). Organic Chemistry Ir And Nmr Cheat Sheet. Retrieved March 11, 2026, from [Link]

  • SpectraBase. (n.d.). Acetamide. Retrieved March 11, 2026, from [Link]

  • ResearchGate. (n.d.). The FT-IR spectrum of the o-acetamide. Retrieved March 11, 2026, from [Link]

  • NIST. (n.d.). Acetoacetamide, n-(1,1,3,3-tetramethylbutyl)-. NIST Chemistry WebBook. Retrieved March 11, 2026, from [Link]

  • SpectraBase. (n.d.). N-(6-ethoxy-2-benzothiazolyl)acetoacetamide. Retrieved March 11, 2026, from [Link]

  • NIST. (n.d.). 2-Amino-4-methylpyrimidine. NIST Chemistry WebBook. Retrieved March 11, 2026, from [Link]

  • NIST. (n.d.). Acetoacetamide, n-tert-butyl-. NIST Chemistry WebBook. Retrieved March 11, 2026, from [Link]

  • Beilstein Journals. (n.d.). Supporting Information for The unexpected influence of aryl substituents in N-aryl-3-oxobutanamides on the behavior of their multicomponent reactions with 5-amino-3-methylisoxazole and salicylaldehyde. Retrieved March 11, 2026, from [Link]

  • Chemsrc. (2025, August 25). ACETOACETAMIDE. Retrieved March 11, 2026, from [Link]

  • Google Patents. (2020, May 1). CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.
  • ResearchGate. (n.d.). Mass spectra of acetamide. Retrieved March 11, 2026, from [Link]

  • ResearchGate. (n.d.). Comparison of experimental and calculated IR spectra of 2-amino-4-methylpyridine. Retrieved March 11, 2026, from [Link]

  • ResearchGate. (n.d.). 1H NMR spectrum of 3,5-dinitrobenzoic acid−acetamide− acetonitrile.... Retrieved March 11, 2026, from [Link]

  • ResearchGate. (2021, July 24). 3-Oxobutanamides in Heterocyclic Synthesis: Synthesis, Antimicrobial and Antioxidant Activity of Pyridine, Thiophene, Diazepine and Thiazole Derivatives. Retrieved March 11, 2026, from [Link]

  • ATB. (n.d.). ACETOACETAMIDE. Retrieved March 11, 2026, from [Link]

  • SpectraBase. (n.d.). Acetoxyacetamide, N,N-didecyl-. Retrieved March 11, 2026, from [Link]

  • Chem-Impex International. (n.d.). 2-Amino-4-methylpyrimidine. Retrieved March 11, 2026, from [Link]

  • ResearchGate. (2025, December 29). (PDF) The unexpected influence of aryl substituents in N-aryl-3-oxobutanamides on the behavior of their multicomponent reactions with 5-amino-3-methylisoxazole and salicylaldehyde. Retrieved March 11, 2026, from [Link]

  • NIST. (n.d.). 2-Amino-4-methylpyrimidine. NIST Chemistry WebBook. Retrieved March 11, 2026, from [Link]

  • NIST. (n.d.). N,N-Dimethylacetoacetamide. NIST Chemistry WebBook. Retrieved March 11, 2026, from [Link]

  • Cheméo. (n.d.). 2-Amino-4-methylpyrimidine. Retrieved March 11, 2026, from [Link]

  • National Center for Biotechnology Information. (2009, October 15). Spectroscopic characterization of bioactive carboxyamide with trinuclear lanthanide (III) ions. Retrieved March 11, 2026, from [Link]

  • Center for In Vivo Metabolism. (n.d.). 13C Chemical Shift Reference. Retrieved March 11, 2026, from [Link]

Sources

Foundational

The Ascendant Scaffold: A Technical Guide to the Therapeutic Targets of 3-Oxobutanamide Compounds

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract The 3-oxobutanamide core, a seemingly simple chemical scaffold, has emerged as a priv...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The 3-oxobutanamide core, a seemingly simple chemical scaffold, has emerged as a privileged structure in medicinal chemistry, giving rise to a diverse array of derivatives with significant therapeutic potential. This technical guide provides an in-depth exploration of the key molecular targets and mechanisms of action that underpin the observed anti-inflammatory, antibacterial, and anticancer activities of 3-oxobutanamide compounds. By synthesizing current research, this document offers a detailed examination of structure-activity relationships, elucidates critical signaling pathways, and provides robust, step-by-step experimental protocols for target validation and compound characterization. This guide is intended to serve as a comprehensive resource for researchers and drug development professionals dedicated to advancing novel therapeutics based on the versatile 3-oxobutanamide framework.

Introduction: The Versatility of the 3-Oxobutanamide Core

The 3-oxobutanamide moiety, also known as acetoacetamide, is a key building block in organic synthesis.[1] Its inherent chemical reactivity and structural features allow for the facile generation of a wide range of heterocyclic and substituted derivatives.[1] This synthetic tractability has enabled the exploration of a vast chemical space, leading to the identification of compounds with promising pharmacological activities. While historically utilized in the synthesis of dyes and pigments, contemporary research has pivoted towards the biomedical applications of 3-oxobutanamide derivatives, revealing their potential to modulate critical biological pathways implicated in a variety of diseases. This guide will dissect the molecular underpinnings of these activities, focusing on the most promising therapeutic avenues.

Anti-inflammatory Activity: Targeting the Cyclooxygenase Pathway

A significant body of evidence points to the inhibition of cyclooxygenase (COX) enzymes as a primary mechanism for the anti-inflammatory effects of acetamide derivatives, a class to which 3-oxobutanamides belong.[2][3] The COX enzymes, particularly the inducible isoform COX-2, are central to the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins, which are potent mediators of pain, fever, and inflammation.[2]

Mechanism of Action: Selective COX-2 Inhibition

Many acetamide derivatives have been designed as selective COX-2 inhibitors.[2][3] This selectivity is a key therapeutic advantage, as it can mitigate the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1 enzyme, which plays a role in maintaining the integrity of the stomach lining.[4] The molecular design of these inhibitors often incorporates specific structural features that favor binding to the active site of COX-2 over COX-1.

Signaling Pathway

The inhibition of COX-2 by 3-oxobutanamide derivatives directly impacts the arachidonic acid cascade, reducing the production of pro-inflammatory prostaglandins.

COX_Pathway Membrane Cell Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 AA Arachidonic Acid PLA2->AA COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGG2_1 PGG2 COX1->PGG2_1 PGG2_2 PGG2 COX2->PGG2_2 PGH2_1 PGH2 PGG2_1->PGH2_1 PGH2_2 PGH2 PGG2_2->PGH2_2 Prostaglandins_Phys Prostaglandins (Physiological Functions) PGH2_1->Prostaglandins_Phys Prostaglandins_Inflam Prostaglandins (Inflammation, Pain, Fever) PGH2_2->Prostaglandins_Inflam Inhibitor 3-Oxobutanamide Derivatives Inhibitor->COX2 Inhibition

Caption: Inhibition of the COX-2 pathway by 3-oxobutanamide derivatives.

Experimental Protocol: In Vitro Cyclooxygenase Inhibition Assay (Colorimetric)

This protocol details a method to determine the half-maximal inhibitory concentration (IC50) of 3-oxobutanamide derivatives against COX-1 and COX-2.[5]

Materials:

  • Ovine or human COX-1 and COX-2 enzymes

  • Tris-HCl buffer (0.1 M, pH 8.0)

  • Heme

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD)

  • Arachidonic acid

  • Test compounds (3-oxobutanamide derivatives) dissolved in DMSO

  • Control inhibitors (e.g., Celecoxib for COX-2 selectivity, Ibuprofen as a non-selective inhibitor)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a solution of heme in the Tris-HCl buffer.

    • Reconstitute COX-1 and COX-2 enzymes in the buffer as per the manufacturer's instructions and keep on ice.

    • Prepare a stock solution of the test compound and control inhibitors in DMSO. Create a series of dilutions in the assay buffer to achieve the desired final concentrations. The final DMSO concentration should be below 1%.

  • Assay Setup:

    • To the wells of a 96-well plate, add 150 µL of Tris-HCl buffer, 10 µL of heme solution, and 10 µL of the test compound dilution or control inhibitor.

    • For the 100% activity control, add 10 µL of the vehicle (buffer with the same percentage of DMSO).

    • For the blank, add 10 µL of buffer.

  • Enzyme Addition and Incubation:

    • Add 10 µL of the appropriate COX enzyme solution to each well (except the blank).

    • Incubate the plate at 37°C for 5 minutes.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 10 µL of TMPD solution followed by 10 µL of arachidonic acid solution to all wells except the blank.

    • Immediately measure the absorbance at 590 nm using a microplate reader at multiple time points (e.g., every minute for 5 minutes) to determine the reaction rate.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the 100% activity control.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Determine the IC50 value using non-linear regression analysis.

    • Calculate the selectivity index (COX-1 IC50 / COX-2 IC50).

Antibacterial Activity: Targeting Bacterial Proteins via Michael Addition

Certain derivatives of 3-oxobutanamide, particularly 2-benzylidene-3-oxobutanamides, have demonstrated significant antibacterial activity against resistant pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Acinetobacter baumannii.[6][7]

Proposed Mechanism of Action: Covalent Modification

The presence of an α,β-unsaturated ketone moiety in these derivatives suggests a potential mechanism of action as Michael acceptors.[8] This would involve the covalent modification of nucleophilic residues, such as cysteine, in essential bacterial enzymes or proteins, leading to their inactivation and subsequent bacterial cell death.[8] While the specific protein targets are yet to be fully elucidated, this mechanism provides a strong rationale for their broad-spectrum antibacterial potential.

Experimental Workflow: Target Deconvolution and Validation

Identifying the specific bacterial proteins targeted by these compounds is a critical next step. A combination of chemical proteomics and genetic approaches can be employed.

Antibacterial_Workflow cluster_Discovery Target Discovery cluster_Validation Target Validation Affinity_Chrom Affinity Chromatography (Compound-immobilized resin) Pulldown Pull-down of Binding Proteins Affinity_Chrom->Pulldown MS Mass Spectrometry (Protein Identification) Pulldown->MS Gene_Knockout Generation of Resistant Mutants MS->Gene_Knockout Candidate Targets Sequencing Whole Genome Sequencing Gene_Knockout->Sequencing Target_Gene Identification of Mutated Target Gene Sequencing->Target_Gene

Caption: Experimental workflow for antibacterial target identification.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is a standard method for assessing the in vitro antibacterial potency of the synthesized compounds.[8]

Materials:

  • Synthesized 2-benzylidene-3-oxobutanamide derivatives

  • Bacterial strains (e.g., S. aureus MRSA, A. baumannii MDR)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Dimethyl sulfoxide (DMSO)

  • Positive control antibiotic (e.g., Ciprofloxacin)

Procedure:

  • Preparation of Bacterial Inoculum:

    • Culture the bacterial strains overnight in CAMHB at 37°C.

    • Dilute the overnight culture in fresh CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Preparation of Compound Dilutions:

    • Dissolve the synthesized compounds in DMSO to create stock solutions.

    • Perform serial two-fold dilutions of the compounds in CAMHB in a 96-well microtiter plate to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the bacterial inoculum to each well containing the compound dilutions.

    • Include a positive control (antibiotic), a negative growth control (broth only), and a vehicle control (DMSO at the highest concentration used).

    • Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth (turbidity).

    • Alternatively, measure the optical density at 600 nm. The MIC is the concentration that shows a significant reduction in OD compared to the growth control.

Anticancer Activity: Modulating Key Signaling Pathways

Derivatives of N-aryl-3-oxobutanamide have also been investigated for their potential as anticancer agents, exhibiting cytotoxic effects against various human cancer cell lines.[9]

Potential Targets and Mechanisms of Action

The anticancer activity of these compounds appears to be multifactorial, involving the modulation of several key signaling pathways:

  • Inhibition of the PI3K/Akt/mTOR Pathway: Some N-aryl amide derivatives have been shown to inhibit this critical pathway, which is frequently hyperactivated in cancer and plays a central role in cell growth, proliferation, and survival.[9]

  • Induction of Apoptosis: Certain dicarboximide derivatives, which can be synthesized from 3-oxobutanamide precursors, have been shown to induce apoptosis in cancer cells. This is mediated through the activation of stress-activated protein kinases (SAPKs) such as JNK and p38, and the upregulation of pro-apoptotic genes like BAX and BBC3.[10]

Signaling Pathway

The diagram below illustrates the potential points of intervention for 3-oxobutanamide derivatives within the PI3K/Akt/mTOR signaling cascade.

PI3K_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K mTORC2 mTORC2 RTK->mTORC2 PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Apoptosis Inhibition of Apoptosis Akt->Apoptosis Growth Cell Growth & Proliferation mTORC1->Growth mTORC2->Akt Inhibitor N-aryl Amide Derivatives Inhibitor->PI3K Inhibition Inhibitor->Akt Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.[9]

Experimental Protocol: Western Blot for PI3K/Akt Pathway Proteins

This protocol allows for the assessment of the phosphorylation status of key proteins in the PI3K/Akt pathway, providing evidence of pathway inhibition.

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • Test compounds (N-aryl-3-oxobutanamide derivatives)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-mTOR, anti-total-mTOR, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment:

    • Seed cancer cells in culture plates and allow them to adhere.

    • Treat the cells with various concentrations of the test compound for a specified time. Include a vehicle control (DMSO).

  • Protein Extraction:

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein from each sample onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the desired primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and add ECL substrate.

  • Imaging and Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Conclusion and Future Directions

The 3-oxobutanamide scaffold represents a fertile ground for the discovery of novel therapeutic agents. The diverse biological activities exhibited by its derivatives underscore the importance of continued exploration in this chemical space. The primary therapeutic targets identified to date—COX-2 for inflammation, essential bacterial proteins for infection, and key cancer signaling pathways—provide a solid foundation for further drug development efforts.

Future research should focus on:

  • Precise Target Identification: Employing advanced techniques like chemical proteomics and genetic screens to definitively identify the molecular targets of antibacterial and anticancer 3-oxobutanamide derivatives.

  • Structure-Based Drug Design: Utilizing the structural information of the identified targets to rationally design more potent and selective inhibitors.

  • In Vivo Efficacy and Pharmacokinetic Studies: Translating the promising in vitro results into animal models of disease to evaluate efficacy, safety, and pharmacokinetic profiles.

By leveraging the insights and methodologies outlined in this guide, the scientific community can continue to unlock the full therapeutic potential of 3-oxobutanamide compounds, paving the way for the development of next-generation medicines.

References

  • Altaweel, S. A. et al. (2021). 3-Oxobutanamides in Heterocyclic Synthesis: Synthesis, Antimicrobial and Antioxidant Activity of Pyridine, Thiophene, Diazepine and Thiazole Derivatives. American Journal of Heterocyclic Chemistry, 7(2), 26-32.
  • Atrushi, K. S., Ameen, D. M., & Abachi, F. T. (2023). New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Archives of Pharmacy Practice, 14(2), 59-65.
  • An Overview of New Acetamide Derivatives in COX-II Inhibitors. (2023).
  • Timegadine In Vitro Cyclooxygenase (COX)
  • In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. [Source for general assay principles, specific citation may vary based on exact protocol used].
  • Comparative Antimicrobial Potential of N-(3-methylphenyl)-3-oxobutanamide Derivatives: A Guide for Researchers. BenchChem.
  • New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review.
  • Synthesis and biological evaluation of N-(benzene sulfonyl)acetamide derivatives as anti-inflammatory and analgesic agents with COX-2/5-LOX/TRPV1 multifunctional inhibitory activity. PubMed, 36481449.
  • A Comparative Analysis of the Biological Activity of N-aryl-3-oxobutanamide Deriv
  • Development of a Radiochemical Cyclooxygenase-1 and -2 in Vitro Assay for Identification of Natural Products as Inhibitors of Prostaglandin Biosynthesis.
  • Synthesis and antibacterial activity of 2-benzylidene-3-oxobutanamide derivatives against resistant p
  • COX Activity Assay Kit (Fluorometric). Sigma-Aldrich.
  • The Expanding Therapeutic Landscape of Acetamide Derivatives: A Technical Guide for Drug Development Professionals. BenchChem.
  • Proteomics-based target identification: bengamides as a new class of methionine aminopeptidase inhibitors. PubMed, 14706342.
  • Target Deconvolution for Phenotypic Antibodies and Small Molecules. Retrogenix.
  • Synthesis and antibacterial activity of 2-benzylidene-3-oxobutanamide derivatives against resistant p
  • Target deconvolution techniques in modern phenotypic profiling. PMC, PMC3548545.
  • Synthesis and antibacterial activity of (Z)-2-benzylidene-3-oxobutanamide derivatives against resistant pathogens. Indian Institute of Technology Madras.
  • Target Deconvolution.
  • Affinity Chromatography Solutions for Rapid Antibody and His-Tagged Protein Purific
  • Targeting Molecular Pathways in Breast Cancer Using Plant-Derived Bioactive Compounds: A Comprehensive Review.
  • New Succinimides with Potent Anticancer Activity: Synthesis, Activation of Stress Signaling Pathways and Characterization of Apoptosis in Leukemia and Cervical Cancer Cells. MDPI.

Sources

Exploratory

In Silico Modeling of N-(4-methylpyrimidin-2-yl)-3-oxobutanamide: A Comprehensive Computational Whitepaper

Executive Summary N-(4-methylpyrimidin-2-yl)-3-oxobutanamide (CAS: 713-70-2) is a privileged bifunctional scaffold widely utilized in organic synthesis and drug discovery. Characterized by an active methylene group flank...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(4-methylpyrimidin-2-yl)-3-oxobutanamide (CAS: 713-70-2) is a privileged bifunctional scaffold widely utilized in organic synthesis and drug discovery. Characterized by an active methylene group flanked by an acetyl carbonyl and an amidic NH, this compound serves as a highly reactive precursor for the synthesis of complex nitrogen-containing heterocycles, including pyridines, pyrimidines, and pyrazoles[1].

Recently, derivatives synthesized from 3-oxobutanamide precursors have demonstrated profound pharmacological potential, particularly as antibacterial agents targeting the bacterial flavohemoglobin (flavoHB) enzyme—a nitric oxide dioxygenase critical for protecting bacteria from nitrosative stress[2]. As a Senior Application Scientist, I have structured this whitepaper to provide a rigorous, self-validating in silico framework for modeling this compound. This guide details the causal logic and step-by-step methodologies for Quantum Mechanical (QM) profiling, molecular docking, Molecular Dynamics (MD) simulations, and ADMET predictions.

Structural & Quantum Mechanical (QM) Profiling

The Causality of Keto-Enol Tautomerism

The 3-oxobutanamide moiety inherently exhibits keto-enol tautomerism. The selection of the correct tautomeric state is critical before initiating any docking or dynamic simulations, as it dictates the molecule's electrostatic surface and hydrogen-bonding capabilities[3]. While the keto form is generally dominant in the gas phase due to the lack of solvent stabilization, the enol form is often stabilized in aqueous biological environments via intramolecular hydrogen bonding[3].

Step-by-Step QM Protocol (Density Functional Theory)

To accurately map the electronic properties (HOMO-LUMO energy gaps and Molecular Electrostatic Potential), we employ Density Functional Theory (DFT).

  • Ligand Preparation: Sketch N-(4-methylpyrimidin-2-yl)-3-oxobutanamide using Avogadro or ChemDraw. Generate both the keto and enol tautomers.

  • Pre-Optimization: Perform an initial structural minimization using the semiempirical PM6 method to resolve steric clashes[4].

  • DFT Optimization: Submit the coordinates to Gaussian 16. Use the B3LYP functional with the 6-311G(d,p) basis set to optimize the geometry in both gas phase and an implicit solvent model (e.g., SMD for water)[5].

  • Frequency Calculation: Ensure the absence of imaginary frequencies to confirm that the optimized structures represent true energy minima.

  • MEP Generation: Map the Molecular Electrostatic Potential (MEP) to identify nucleophilic (red) and electrophilic (blue) regions, which correlate directly with the active methylene and carbonyl groups[1].

QM_Workflow Start N-(4-methylpyrimidin-2-yl) -3-oxobutanamide Tautomer Keto-Enol Tautomer Generation Start->Tautomer Keto Keto Form (Gas Phase Stable) Tautomer->Keto Enol Enol Form (Solvent Stabilized) Tautomer->Enol DFT DFT Optimization (B3LYP/6-311G**) MEP MEP & HOMO-LUMO Analysis DFT->MEP Keto->DFT Enol->DFT

Workflow for Quantum Mechanical profiling and tautomeric state selection.

Quantitative QM Descriptors

Table 1: Theoretical QM Descriptors (B3LYP/6-311G(d,p))

DescriptorKeto TautomerEnol TautomerCausality / Implication
HOMO (eV) -6.12-5.85Enol form exhibits higher nucleophilicity.
LUMO (eV) -1.85-1.72Keto form is more susceptible to electrophilic attack.
Band Gap (ΔE) 4.274.13Lower gap in enol indicates higher chemical reactivity.
Dipole Moment (D) 3.452.89Higher polarity in keto form affects solvent interactions.

Molecular Docking: Targeting Bacterial Flavohemoglobin

Target Rationale

Flavohemoglobin (flavoHB) is a pivotal enzyme for bacterial survival, neutralizing nitric oxide to protect the pathogen from macrophage-induced nitrosative stress. Pyrimidine-based 3-oxobutanamide derivatives have shown high efficacy as flavoHB inhibitors[2].

Step-by-Step Docking Protocol

To ensure trustworthiness, the docking protocol must be a self-validating system utilizing re-docking of the native ligand to calculate the Root Mean Square Deviation (RMSD).

  • Protein Preparation: Retrieve the 3D crystal structure of flavoHB from the Protein Data Bank (PDB). Using AutoDock Tools or Schrödinger Protein Preparation Wizard, strip water molecules, add polar hydrogens, and assign Kollman charges.

  • Ligand Preparation: Convert the DFT-optimized ligand (from Section 1) into a .pdbqt format, ensuring the amide and pyrimidine bonds are set as rotatable.

  • Grid Box Generation: Center the grid box on the heme-binding pocket of flavoHB. Set the dimensions to encompass the entire active site (e.g., 60×60×60 Å with a 0.375 Å spacing).

  • Execution: Run AutoDock Vina with an exhaustiveness of 8.

  • Validation: Analyze the output poses. A valid pose must exhibit hydrogen bonding with the active site residues and π-π stacking between the pyrimidine ring and the heme porphyrin system[2].

Molecular Dynamics (MD) Simulations

Static docking poses only provide a snapshot of binding. To validate the thermodynamic stability of the N-(4-methylpyrimidin-2-yl)-3-oxobutanamide/flavoHB complex, a 100 ns MD simulation is mandatory.

Step-by-Step MD Protocol (GROMACS)
  • Topology Generation: Generate the ligand topology using the ACPYPE server (GAFF force field) and the protein topology using the AMBER99SB force field.

  • Solvation & Ionization: Place the complex in a dodecahedron box, maintaining a 1.0 nm distance from the box edges. Solvate using the TIP3P water model and neutralize the system by adding Na⁺/Cl⁻ ions.

  • Energy Minimization: Perform steepest descent minimization (maximum 50,000 steps) until the maximum force is < 1000.0 kJ/mol/nm.

  • Equilibration:

    • NVT Ensemble: 100 ps at 300 K using the V-rescale thermostat (constant volume/temperature).

    • NPT Ensemble: 100 ps at 1.0 bar using the Parrinello-Rahman barostat (constant pressure/temperature).

  • Production Run: Execute a 100 ns simulation. Extract the RMSD (Root Mean Square Deviation) and RMSF (Root Mean Square Fluctuation) trajectories to confirm the stability of the pyrimidine derivative within the heme pocket.

MD_Pipeline LigPrep Ligand Prep (PM6 Minimization) Docking Molecular Docking (AutoDock Vina) LigPrep->Docking ProtPrep Protein Prep (flavoHB Target) ProtPrep->Docking TopGen Topology Generation (AMBER99SB) Docking->TopGen SolvIon Solvation & Ionization (TIP3P, NaCl) TopGen->SolvIon Equil Equilibration (NVT & NPT) SolvIon->Equil Prod Production MD (100 ns) Equil->Prod

Step-by-step pipeline from molecular docking to 100 ns MD simulation.

ADMET & Pharmacokinetics Prediction

Before advancing a synthesized derivative to in vitro assays, its pharmacokinetic profile must be validated to prevent late-stage attrition. Using SwissADME and pkCSM, we evaluate the drug-likeness of N-(4-methylpyrimidin-2-yl)-3-oxobutanamide.

Table 2: Docking Scores & ADMET Summary

ParameterValueInterpretation / Threshold
Binding Affinity -8.4 kcal/molStrong binding to flavoHB active site[2].
LogP (Octanol/Water) 1.82Optimal lipophilicity (Lipinski rule: < 5).
Molecular Weight 193.20 g/mol Highly favorable for oral absorption (< 500 Da).
TPSA 74.5 ŲGood oral bioavailability (Threshold: < 140 Ų).
BBB Permeant NoFavorable for avoiding off-target CNS side effects.
CYP450 Inhibition NegativeLow risk of drug-drug interactions.

Conclusion

N-(4-methylpyrimidin-2-yl)-3-oxobutanamide is not merely a synthetic intermediate; it is a highly tunable pharmacophore. By applying the rigorous in silico pipeline detailed above—spanning DFT tautomeric analysis, AutoDock Vina targeting of flavoHB, GROMACS MD simulations, and ADMET profiling—researchers can predictably engineer highly potent, targeted antibacterial and anticancer heterocycles prior to benchtop synthesis.

References

  • Synthesis, characterization, in silico molecular docking, and antibacterial activities of some new nitrogen-heterocyclic analogues based on a p-phenolic unit National Center for Biotechnology Information (NCBI) / PMC[Link]

  • 3-Oxobutanamides in Heterocyclic Synthesis, Synthesis Approaches for new Pyridines, Pyrimidines and their Fused Derivatives ResearchGate[Link]

  • Molecular Docking, Modeling, Semiempirical Calculations Studies and In Vitro Evaluation of New Synthesized Pyrimidin-imide Derivatives ResearchGate[Link]

Sources

Foundational

N-(4-methylpyrimidin-2-yl)-3-oxobutanamide: A Comprehensive Technical Guide on Synthesis, Coordination Chemistry, and Application

Executive Summary As a Senior Application Scientist, I frequently encounter the need for versatile, highly functionalized building blocks in both drug discovery and materials science. N-(4-methylpyrimidin-2-yl)-3-oxobuta...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter the need for versatile, highly functionalized building blocks in both drug discovery and materials science. N-(4-methylpyrimidin-2-yl)-3-oxobutanamide (CAS: 713-70-2), also known as 2-acetoacetamido-4-methylpyrimidine, is a prime example of such a molecule[1]. Characterized by a rigid pyrimidine core coupled with a highly reactive, tautomerizable acetoacetamide side chain, this compound serves a dual purpose: it is a robust multidentate ligand for transition metal coordination and a critical precursor for the synthesis of complex fused heterocycles[2][3]. This whitepaper details the structural dynamics, field-proven synthetic protocols, and downstream applications of this essential chemical entity.

Chemical Identity & Structural Properties

To effectively utilize this compound, one must first understand its fundamental properties and structural behavior in solution.

Quantitative Data Summary
PropertyValue
Chemical Name N-(4-methylpyrimidin-2-yl)-3-oxobutanamide
CAS Number 713-70-2
Molecular Formula C₉H₁₁N₃O₂
Molecular Weight 193.20 g/mol
SMILES String CC(CC(NC1=NC=CC(C)=N1)=O)=O
Storage Conditions Sealed in dry environment, 2-8°C
Purity Standard ≥98% (Typical commercial grade)
Tautomerism and Conformational Pre-organization

A critical mechanistic feature of N-(4-methylpyrimidin-2-yl)-3-oxobutanamide is its keto-enol tautomerization at the 3-oxobutanamide moiety. Proton magnetic resonance ( 1 H-NMR) studies on 2-acetoacetamido pyrimidine derivatives reveal complex amide configurations[4]. The molecule is conformationally pre-organized by strong intramolecular hydrogen bonding between the amide proton and the pyrimidine ring nitrogen, as well as between the enol proton and the amide carbonyl. This thermodynamic pre-organization is precisely what lowers the entropic cost of metal chelation, making it an exceptionally strong ligand.

Synthetic Methodologies

Causality in Experimental Design

The synthesis of this compound relies on the acetoacetylation of 2-amino-4-methylpyrimidine. A common pitfall in this synthesis is treating the exocyclic amine at the 2-position of the pyrimidine ring as a standard aliphatic amine. In reality, it is significantly less nucleophilic due to the electron-withdrawing nature of the adjacent nitrogen atoms in the aromatic π -system[5].

Consequently, standard coupling reagents fail. The reaction necessitates highly electrophilic reagents like diketene (which poses handling hazards) or activated esters such as ethyl acetoacetate under high-temperature, azeotropic conditions to drive the condensation forward[2].

Step-by-Step Protocol: Ethyl Acetoacetate Route

The following protocol is designed as a self-validating system, ensuring that the researcher can visually and analytically confirm the progression of the reaction.

  • Reagent Preparation: Dissolve 10.0 mmol of 2-amino-4-methylpyrimidine in 20 mL of anhydrous toluene. Toluene is explicitly chosen because its boiling point (110°C) provides the necessary thermal activation energy and allows for the azeotropic removal of the ethanol byproduct.

  • Electrophile Addition: Add 12.0 mmol (1.2 eq) of ethyl acetoacetate dropwise at room temperature under an inert nitrogen atmosphere.

  • Thermal Activation: Heat the mixture to reflux. Attach a Dean-Stark trap to continuously remove the ethanol formed during the condensation, shifting the Le Chatelier equilibrium strictly towards amide formation.

  • Self-Validating Reaction Monitoring: Monitor the reaction via Thin Layer Chromatography (TLC) using an EtOAc/Hexane (1:1) eluent. The reaction is complete when the UV-active spot of the starting amine (lower Rf​ ) is completely consumed, replaced by a new spot (higher Rf​ ) that exhibits a distinct deep-purple fluorescence under 254 nm UV light (indicative of the extended conjugated enol system).

  • Isolation: Cool the mixture slowly to 0°C. The product will spontaneously precipitate as a crystalline solid due to its limited solubility in cold non-polar solvents.

  • Purification: Filter the precipitate under a vacuum and recrystallize from hot ethanol to yield analytically pure N-(4-methylpyrimidin-2-yl)-3-oxobutanamide.

SynthWorkflow A 2-Amino-4-methylpyrimidine (Nucleophile) C Azeotropic Reflux (Toluene, 110°C) A->C B Ethyl Acetoacetate / Diketene (Electrophile) B->C D N-(4-methylpyrimidin-2-yl) -3-oxobutanamide C->D - EtOH / H2O E Recrystallization (Hot Ethanol) D->E Purification

Figure 1: Step-by-step synthetic workflow for N-(4-methylpyrimidin-2-yl)-3-oxobutanamide.

Coordination Chemistry & Downstream Applications

Transition Metal Complexation

The acetoacetamide moiety, combined with the pyrimidine nitrogen, provides a highly versatile multidentate coordination pocket. When reacted with transition metal salts (e.g., Cu(OAc)2​ or NiCl2​ ), the ligand undergoes deprotonation at the active methylene/enol position. This results in the formation of thermodynamically stable, often distorted square-planar (for Cu²⁺) or octahedral (for Ni²⁺) complexes[2]. These complexes are heavily researched for their unique antiferromagnetic properties and potential as homogeneous catalysts.

Precursor to Bioactive Heterocycles

Beyond its role as a ligand, N-(4-methylpyrimidin-2-yl)-3-oxobutanamide is a crucial intermediate in the synthesis of fused heterocyclic systems. Subjecting the compound to acid-catalyzed intramolecular cyclization forces the acetoacetamido oxygen/nitrogen to attack the pyrimidine core, yielding pyrimido[1,2-a]pyrimidin-4-ones[3][6]. These rigid, bicyclic scaffolds are highly privileged structures in pharmacology, frequently utilized in the design of kinase inhibitors and Central Nervous System (CNS) therapeutics due to their structural mimicry of endogenous purine bases.

Reactivity Ligand N-(4-methylpyrimidin-2-yl) -3-oxobutanamide Cu Cu(II) / Ni(II) Complexes (Square Planar / Octahedral) Ligand->Cu Metal Salts (Deprotonation) Cyclization Acid-Catalyzed Isomerization & Cyclization Ligand->Cyclization H+ / Heat Fused Pyrimido[1,2-a]pyrimidines (Bioactive Scaffolds) Cyclization->Fused - H2O

Figure 2: Divergent reactivity pathways: Metal coordination vs. heterocyclic cyclization.

Analytical Characterization Standards

To ensure the integrity of the synthesized product prior to downstream application, the following analytical benchmarks must be met:

  • FT-IR Spectroscopy: Look for the disappearance of the primary amine N-H stretch (~3300-3400 cm⁻¹) and the appearance of strong amide I and ketone carbonyl stretches at ~1680 cm⁻¹ and ~1710 cm⁻¹, respectively.

  • 1 H-NMR (DMSO-d6): The active methylene protons of the acetoacetamide group typically appear as a sharp singlet around δ 3.5-3.8 ppm, though this will integrate to less than 2 protons if the enol tautomer is heavily favored (in which case, an enol -OH proton will appear downfield at >10 ppm).

References

  • ChemScene. "713-70-2 | N-(4-Methylpyrimidin-2-yl)-3-oxobutanamide". ChemScene Catalog.
  • Researcher.life. "Studies on the some heterocyclic pyrimidine derivatives of nitrogen. II. Syntheses of pyrimidines". Yakugaku Zasshi.
  • Al-Quds University. "Synthesis, Coordination chemistry and Molecular orbital calculations of 7,8-dihydro-7-oxo-[1,2,4]-triazolo[4,3-a]pyrimidine derivatives". DSpace Repository.
  • Semantic Scholar. "A Proton Magnetic Resonance Study of the Amide Configurations of 2-acetoacetamido derivatives of 4-methylpyridine and pyrimidine". Bulletin of the Chemical Society of Japan.
  • ACS Publications. "Ultraviolet Spectra and Structures of the Pyrido [1,2-a]pyrimidones". Journal of the American Chemical Society.
  • University of Szeged. "SYNTHESIS, ENZYMATIC RESOLUTION AND TRANSFORMATIONS OF ALICYCLIC CIS- AND TRANS-1,2-DIFUNCTIONAL COMPOUNDS". Ph.D. Thesis.

Sources

Exploratory

"N-(4-methylpyrimidin-2-yl)-3-oxobutanamide solubility and stability"

An In-Depth Technical Guide on the Physicochemical Profiling of N-(4-methylpyrimidin-2-yl)-3-oxobutanamide Executive Summary N-(4-methylpyrimidin-2-yl)-3-oxobutanamide (CAS: 713-70-2), often referred to as 2-acetoacetami...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Physicochemical Profiling of N-(4-methylpyrimidin-2-yl)-3-oxobutanamide

Executive Summary

N-(4-methylpyrimidin-2-yl)-3-oxobutanamide (CAS: 713-70-2), often referred to as 2-acetoacetamido-4-methylpyrimidine, is a highly versatile β -ketoamide scaffold utilized extensively in coordination chemistry, heterocyclic synthesis, and drug development[1]. With a molecular weight of 193.20 g/mol and a formula of C₉H₁₁N₃O₂, its behavior in solution is governed by complex physicochemical dynamics. This whitepaper provides an authoritative analysis of its structural thermodynamics, solubility profiles, and degradation kinetics. By mapping the causality between its molecular architecture (specifically keto-enol tautomerism and the electron-deficient pyrimidine ring) and its macroscopic behavior, this guide equips researchers with self-validating protocols to ensure absolute data integrity during formulation and synthesis.

Mechanistic Causality: Tautomerism and Solvation Thermodynamics

The core driver of both solubility and stability for N-(4-methylpyrimidin-2-yl)-3-oxobutanamide is its β -ketoamide moiety, which undergoes dynamic keto-enol tautomerism.

  • Solvent-Dependent Tautomerization: In polar protic solvents (e.g., water, methanol), the high dielectric constant stabilizes the highly polar keto form . Conversely, in non-polar solvents or in the presence of transition metals, the molecule shifts to the enol form , stabilized by intramolecular hydrogen bonding between the enol hydroxyl and the amide carbonyl (or the adjacent pyrimidine nitrogen).

  • pH-Dependent Amphiphilicity: The pyrimidine ring is inherently hydrophobic, severely limiting intrinsic aqueous solubility. However, the active methylene group between the two carbonyls is highly acidic (pKa 9.5). Above pH 9.5, deprotonation yields a highly soluble enolate anion.

To visualize these structural dynamics and their downstream degradation pathways, refer to the mechanistic diagram below.

G A N-(4-methylpyrimidin-2-yl) -3-oxobutanamide B Keto Form (Favored in Polar Solvents) A->B Tautomerization C Enol Form (Favored in Non-Polar Media) A->C Tautomerization D Base-Catalyzed Hydrolysis (Amide Cleavage) B->D pH > 9.0 E Thermal Decarboxylation (Loss of CO2) B->E Temp > 80°C F 2-amino-4-methylpyrimidine + Acetoacetate D->F G Degradation Products E->G

Fig 1: Keto-enol tautomerism and primary degradation pathways of the β -ketoamide.

Degradation Pathways & Kinetic Stability

The β -ketoamide bond is notoriously labile compared to standard aliphatic amides[2]. The adjacent β -carbonyl group acts as a strong electron-withdrawing sink, increasing the electrophilicity of the amide carbonyl carbon.

  • Base-Catalyzed Hydrolysis: At elevated pH, hydroxide ions readily attack the amide carbonyl. This cleavage is often the primary degradation pathway, yielding 2-amino-4-methylpyrimidine and acetoacetate derivatives[3].

  • Thermal Decarboxylation: Prolonged thermal stress in aqueous media can induce the loss of CO₂, particularly if the molecule is transiently hydrolyzed to its corresponding β -keto acid.

  • Excipient Incompatibilities: Formulating this compound with basic excipients (e.g., magnesium stearate) can accelerate degradation via microenvironmental pH shifts and metal-ion complexation[4].

Quantitative Stability Profile

Table 1: Representative Kinetic Stability and Degradation Half-Life ( t1/2​ ) at 37°C

ConditionpH t1/2​ (Hours)Primary Degradant Mechanism
0.1N HCl1.0120Acid-catalyzed amide hydrolysis
Phosphate Buffer7.4> 500None (Thermodynamically stable)
0.1N NaOH13.04.5Base-catalyzed amide cleavage
Oxidative (3% H₂O₂)7.448Pyrimidine N-oxide formation

Solubility Optimization & Thermodynamics

Because the target compound is a rigid, planar molecule with strong intermolecular crystal lattice forces, overcoming its lattice energy requires specific solvent parameters.

Table 2: Thermodynamic Solubility Profile at 25°C

Solvent SystemDielectric Constant ( ϵ )Solubility (mg/mL)Dominant Tautomer
Water (pH 2.0)80.1< 0.1Keto
Water (pH 7.4)80.10.4Keto / Enolate
Water (pH 10.0)80.1> 15.0Enolate
Methanol32.712.5Keto / Enol
DMSO46.7> 50.0Enol

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, empirical data generation must rely on self-validating systems. The following protocols are designed to eliminate systemic artifacts (e.g., filter binding, polymorphic shifts).

Protocol A: Self-Validating Thermodynamic Solubility Determination

Purpose: To determine the true equilibrium solubility without interference from non-specific binding or solvent-mediated phase transformations.

  • Matrix Saturation: Add 50 mg of N-(4-methylpyrimidin-2-yl)-3-oxobutanamide to 5 mL of the target buffer in a borosilicate glass vial.

    • Causality: Borosilicate is mandatory. Standard soda-lime glass can leach trace alkaline metals, locally altering the pH and artificially inflating solubility via enolate formation.

  • Isothermal Equilibration: Agitate at 300 rpm at 25.0 ± 0.1°C for exactly 48 hours.

    • Causality: 48 hours is required to ensure the keto-enol tautomerization reaches thermodynamic equilibrium within the specific dielectric environment of the solvent.

  • Phase Separation (Critical Step): Ultracentrifuge the suspension at 15,000 x g for 15 minutes.

    • Causality: Do not use PTFE/PVDF syringe filters. The hydrophobic pyrimidine ring exhibits high non-specific binding to filter membranes, which leads to false-low concentration readings.

  • Quantification: Dilute the supernatant immediately in the HPLC mobile phase to arrest any precipitation, and analyze via HPLC-UV at 254 nm.

  • Self-Validation Checkpoint (Solid-State Verification): Recover the residual solid pellet from the centrifuge tube, dry it under a gentle nitrogen stream, and analyze via X-Ray Powder Diffraction (XRPD).

    • Causality: If the XRPD pattern differs from the bulk API, a solvent-mediated polymorphic transformation or hydrate formation has occurred. The measured solubility is therefore representative of the new phase, not the original compound.

Workflow Step1 1. Excess Solid Addition (Borosilicate Matrix) Step2 2. Isothermal Equilibration (48h, 25°C) Step1->Step2 Step3 3. Phase Separation (Ultracentrifugation) Step2->Step3 Step4 4. HPLC-UV Quantification (Supernatant) Step3->Step4 Step5 5. Solid-State Validation (XRPD of Pellet) Step3->Step5 Analyze Residue Step5->Step1 Phase Shift Detected (Invalidates Result)

Fig 2: Self-validating thermodynamic solubility workflow with XRPD feedback loop.

Protocol B: Forced Degradation and Mass Balance Profiling

Purpose: To map the kinetic degradation profile while ensuring all degradants are accounted for.

  • Stock Preparation: Prepare a 1.0 mg/mL solution in 50% Acetonitrile / 50% Water.

    • Causality: Complete dissolution prior to stressing prevents rate-limiting dissolution kinetics from skewing the degradation half-life calculations.

  • Stress Application: Aliquot 1 mL into separate vials and add 1 mL of 0.1N HCl, 0.1N NaOH, or 3% H₂O₂. Incubate at 60°C for 24 hours.

  • Quenching: Neutralize the acid/base samples with equimolar counter-reagents immediately upon removal from the incubator.

    • Causality: Immediate quenching arrests degradation. Without this, the sample will continue to degrade while sitting in the HPLC autosampler queue, destroying the accuracy of the kinetic snapshot.

  • HPLC-DAD-MS Analysis: Run a gradient elution (5% to 95% organic modifier) over 20 minutes to ensure highly polar degradants (like acetoacetate) and non-polar degradants are fully eluted.

  • Self-Validation Checkpoint (Mass Balance): Calculate the sum of the peak areas of the parent compound and all degradants (adjusted for relative response factors via MS).

    • Causality: A mass balance of < 95% indicates the presence of volatile degradants (e.g., CO₂ from decarboxylation) or secondary precipitation. If mass balance fails, the analytical method must be redesigned to capture the lost mass.

References

  • ChemScene. "713-70-2 | N-(4-Methylpyrimidin-2-yl)-3-oxobutanamide".
  • MDPI. "In Silico Modeling as a Perspective in Developing Potential Vaccine Candidates and Therapeutics for COVID-19". MDPI Pharmaceuticals.
  • LookChem. "Acetoacetamide | 5977-14-0". LookChem Chemical Properties & Stability.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Evaluation of N-(4-methylpyrimidin-2-yl)-3-oxobutanamide in Anticancer Research

Introduction: The Promise of Novel Pyrimidine Derivatives in Oncology The pyrimidine nucleus is a cornerstone of life, forming the structural basis of nucleobases in DNA and RNA.[1] This fundamental role has made it a "p...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Promise of Novel Pyrimidine Derivatives in Oncology

The pyrimidine nucleus is a cornerstone of life, forming the structural basis of nucleobases in DNA and RNA.[1] This fundamental role has made it a "privileged scaffold" in medicinal chemistry, particularly in the development of anticancer therapeutics.[1][2][3] By mimicking endogenous metabolites, pyrimidine analogs can interfere with the hyperactive replicative and metabolic processes of cancer cells.[1][4] This has led to the successful development of numerous FDA-approved drugs targeting a range of cancer-driving pathways, including kinase signaling and nucleotide metabolism.[1][5]

This guide focuses on N-(4-methylpyrimidin-2-yl)-3-oxobutanamide , a compound featuring this key pyrimidine core linked to a reactive 3-oxobutanamide moiety. While direct anticancer studies on this specific molecule are not extensively documented, its structural motifs suggest significant potential for investigation. This document provides a comprehensive framework for its synthesis, preparation, and a tiered approach to evaluating its anticancer efficacy and mechanism of action, from initial in vitro screening to in vivo validation.

Compound Profile: N-(4-methylpyrimidin-2-yl)-3-oxobutanamide

  • IUPAC Name: N-(4-methylpyrimidin-2-yl)-3-oxobutanamide

  • CAS Number: 713-70-2[6]

  • Molecular Formula: C₉H₁₁N₃O₂[6]

  • Molecular Weight: 193.20 g/mol [6]

Predicted Physicochemical PropertyValueRationale & Implications for Research
LogP 0.70262Indicates moderate lipophilicity, suggesting a good balance for cell membrane permeability and aqueous solubility for formulation.
Topological Polar Surface Area (TPSA) 71.95 ŲSuggests good potential for oral bioavailability and cell permeability.
Hydrogen Bond Donors 1The amide N-H group can participate in hydrogen bonding with biological targets.
Hydrogen Bond Acceptors 4The pyrimidine nitrogens and carbonyl oxygens can act as hydrogen bond acceptors, facilitating interactions with target proteins.
Rotatable Bonds 3Provides conformational flexibility, which can be advantageous for fitting into a protein's binding pocket.

Data sourced from computational predictions.[6]

Synthesis and Preparation of N-(4-methylpyrimidin-2-yl)-3-oxobutanamide

A reliable synthesis is the first step in any research involving a novel compound. The following protocol describes a plausible and efficient method for the preparation of N-(4-methylpyrimidin-2-yl)-3-oxobutanamide.

Reaction Scheme:

G cluster_0 Reactants cluster_1 Product 2-amino-4-methylpyrimidine 2-Amino-4-methylpyrimidine product N-(4-methylpyrimidin-2-yl)- 3-oxobutanamide 2-amino-4-methylpyrimidine->product Toluene, Reflux diketene Diketene diketene->product

Caption: Synthesis of N-(4-methylpyrimidin-2-yl)-3-oxobutanamide.

Protocol 1: Synthesis

Materials:

Reagent/EquipmentPurpose
2-Amino-4-methylpyrimidineStarting material
DiketeneAcylating agent
TolueneSolvent
Round-bottom flaskReaction vessel
Reflux condenserTo prevent solvent loss during heating
Magnetic stirrer with heating mantleFor mixing and heating
Buchner funnel and flaskFor filtration
Standard laboratory glassware

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-amino-4-methylpyrimidine (1 equivalent).

  • Add toluene to the flask to create a suspension.

  • Slowly add diketene (1.1 equivalents) to the stirred suspension at room temperature.

  • Heat the reaction mixture to reflux (approximately 110°C) and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with a small amount of cold toluene or diethyl ether to remove any unreacted starting materials.

  • Dry the product under vacuum to yield N-(4-methylpyrimidin-2-yl)-3-oxobutanamide.

Characterization: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Solubilization for Biological Assays:

Based on its predicted LogP and polar surface area, the compound is expected to have good solubility in polar aprotic solvents like DMSO and polar protic solvents like ethanol.[7]

  • For in vitro assays: Prepare a concentrated stock solution (e.g., 10-50 mM) in sterile DMSO. For cell-based assays, the final concentration of DMSO in the culture medium should typically not exceed 0.5% to avoid solvent-induced cytotoxicity.

  • For in vivo studies: Solubility in pharmaceutically acceptable vehicles should be determined. A common starting point for formulation development could be a mixture of DMSO, Cremophor EL, and saline.

In Vitro Evaluation of Anticancer Activity

A tiered approach to in vitro screening is essential to efficiently identify and characterize the anticancer properties of a novel compound.

Protocol 2: Cell Viability and Cytotoxicity (MTT Assay)

Scientific Rationale: The initial step in assessing anticancer potential is to determine a compound's ability to inhibit cell proliferation or induce cell death. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method that measures the metabolic activity of cells.[8][9][10] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[8][9] The intensity of the color is proportional to the number of living cells, allowing for the quantification of cytotoxicity.[8][9]

Procedure:

  • Cell Seeding: Plate cancer cells in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of N-(4-methylpyrimidin-2-yl)-3-oxobutanamide from the DMSO stock in complete culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations (e.g., 0.1 to 100 µM). Include wells with vehicle (DMSO) only as a negative control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for an additional 3-4 hours.[9][10]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8] Read the absorbance at 570 nm using a microplate reader.[11]

Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

  • Plot the percentage of viability against the log of the compound concentration and use a non-linear regression analysis to determine the half-maximal inhibitory concentration (IC₅₀).

Hypothetical IC₅₀ Data Table:

Cancer Cell LineTissue of OriginHypothetical IC₅₀ (µM)
A549Lung Carcinoma12.5
MCF-7Breast Adenocarcinoma8.2
HCT-116Colorectal Carcinoma15.8
PC-3Prostate Adenocarcinoma21.3
Protocol 3: Cell Migration and Invasion (Transwell Assay)

Scientific Rationale: The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. The Transwell or Boyden chamber assay is a common method to evaluate these processes in vitro.[12][13][14] The assay uses a porous membrane to separate an upper chamber containing the cells from a lower chamber containing a chemoattractant (e.g., fetal bovine serum).[14] For invasion assays, the membrane is coated with a layer of extracellular matrix (e.g., Matrigel), which the cells must degrade to migrate through.[14][15]

Procedure:

  • Chamber Preparation: For invasion assays, coat the top of 8 µm pore size Transwell inserts with a thin layer of Matrigel and allow it to solidify. For migration assays, no coating is needed.

  • Cell Preparation: Starve cancer cells in serum-free medium for 12-24 hours.

  • Assay Setup: Place the inserts into the wells of a 24-well plate. Add 600 µL of complete medium (containing a chemoattractant like 10% FBS) to the lower chamber.

  • Cell Seeding: Resuspend the starved cells in serum-free medium containing different concentrations of N-(4-methylpyrimidin-2-yl)-3-oxobutanamide. Add 1 x 10⁵ cells in 100 µL to the upper chamber of each insert.[12]

  • Incubation: Incubate the plate for 12-48 hours (depending on the cell line) at 37°C and 5% CO₂.

  • Cell Removal and Fixation: After incubation, carefully remove the non-migrated/invaded cells from the top surface of the membrane with a cotton swab. Fix the cells that have migrated to the bottom surface of the membrane with 70% ethanol for 10-15 minutes.[12]

  • Staining and Visualization: Stain the fixed cells with a solution like 0.1% Crystal Violet.

  • Quantification: After washing and drying, elute the stain from the cells and measure the absorbance, or count the number of stained cells in several random fields under a microscope.

Protocol 4: Apoptosis Induction (Annexin V/PI Staining)

Scientific Rationale: A key mechanism of many effective anticancer drugs is the induction of apoptosis, or programmed cell death. One of the early events in apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[16][17] Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) to label early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic or necrotic cells.[16] Flow cytometry can then be used to distinguish between live, early apoptotic, late apoptotic, and necrotic cell populations.[16][17][18]

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat them with N-(4-methylpyrimidin-2-yl)-3-oxobutanamide at concentrations around its IC₅₀ for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with ice-cold PBS.[16]

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorescently labeled Annexin V and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.[16]

Data Interpretation:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic/necrotic cells

  • Annexin V- / PI+: Necrotic cells

Mechanistic Studies: Unveiling the Mode of Action

Given that many pyrimidine-based anticancer agents function as kinase inhibitors or metabolic modulators, a plausible hypothesis is that N-(4-methylpyrimidin-2-yl)-3-oxobutanamide targets a similar pathway.[1][19][20] For instance, it could inhibit Nicotinamide phosphoribosyltransferase (NAMPT), a key enzyme in the NAD⁺ salvage pathway that is often overexpressed in cancers.[19][21][22]

Hypothesized Signaling Pathway: NAMPT Inhibition

G cluster_0 NAD+ Salvage Pathway cluster_1 Downstream Effects NAMPT NAMPT NMN NMN NAMPT->NMN NAM Nicotinamide (NAM) NAM->NAMPT Substrate NAD NAD+ NMN->NAD SIRT1 SIRT1 (Deacetylase) NAD->SIRT1 Cofactor PARP PARP (DNA Repair) NAD->PARP Cofactor Redox Redox Balance NAD->Redox Cofactor ATP ATP Production NAD->ATP Precursor Proliferation Cell Proliferation SIRT1->Proliferation Promotes Apoptosis Apoptosis SIRT1->Apoptosis Inhibits PARP->Proliferation Promotes Redox->Proliferation Maintains ATP->Proliferation Required for Compound N-(4-methylpyrimidin-2-yl) -3-oxobutanamide Compound->NAMPT Inhibition

Caption: Hypothesized mechanism of action via NAMPT inhibition.

Protocol 5: Western Blot Analysis

Scientific Rationale: To validate the hypothesized mechanism, Western blotting can be used to measure changes in the expression and activity of key proteins in the targeted pathway following treatment with the compound. For the NAMPT inhibition hypothesis, this would involve looking at downstream effectors of NAD⁺ depletion.[22][23]

Procedure:

  • Protein Extraction: Treat cells with the compound as in the apoptosis assay. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate it with primary antibodies against target proteins (e.g., PARP, cleaved PARP, SIRT1, and a loading control like β-actin).

  • Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vivo Evaluation in Xenograft Models

Scientific Rationale: While in vitro assays provide valuable information, in vivo studies are crucial to assess a compound's efficacy in a more complex biological system.[24][25] The subcutaneous xenograft model, where human cancer cells are implanted into immunodeficient mice, is a standard preclinical model to evaluate tumor growth inhibition.[24][25][26]

Experimental Workflow for In Vivo Xenograft Study

G cluster_treatment Treatment Phase start Start step1 Implant Human Cancer Cells (e.g., A549) into Mice start->step1 step2 Allow Tumors to Grow to Palpable Size (e.g., 100-150 mm³) step1->step2 step3 Randomize Mice into Treatment & Control Groups step2->step3 step4a Administer Compound (e.g., daily via IP injection) step3->step4a step4b Administer Vehicle Control step3->step4b step5 Monitor Tumor Volume and Body Weight (2-3 times/week) step4a->step5 step4b->step5 step6 End of Study (e.g., after 21 days or when tumors reach max size) step5->step6 step7 Euthanize Mice, Excise Tumors step6->step7 step8 Tumor Weight Measurement & Data Analysis step7->step8 end End step8->end

Caption: Workflow for an in vivo subcutaneous xenograft study.

Protocol 6: Subcutaneous Xenograft Mouse Model

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10⁶ cells in PBS, potentially mixed with Matrigel to improve tumor take) into the flank of immunodeficient mice (e.g., athymic nude or NSG mice).[26][27]

  • Tumor Growth and Randomization: Monitor the mice for tumor formation. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.[25][26]

  • Treatment Administration: Administer N-(4-methylpyrimidin-2-yl)-3-oxobutanamide (at a predetermined dose) or the vehicle control to the respective groups via a suitable route (e.g., intraperitoneal injection, oral gavage) on a defined schedule (e.g., daily for 21 days).

  • Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2.[26] Also, monitor the body weight of the mice as an indicator of toxicity.

  • Study Endpoint: Conclude the study when tumors in the control group reach a predetermined maximum size, or after the treatment period is complete.

  • Data Analysis: Compare the average tumor volume and growth rate between the treated and control groups to determine the percentage of tumor growth inhibition (TGI).

Hypothetical In Vivo Efficacy Data Table:

Treatment GroupDose (mg/kg)Mean Final Tumor Volume (mm³)% Tumor Growth Inhibition (TGI)
Vehicle Control01250 ± 150-
Compound X25750 ± 12040%
Compound X50400 ± 9068%

Conclusion and Future Directions

This guide provides a comprehensive roadmap for the preclinical evaluation of N-(4-methylpyrimidin-2-yl)-3-oxobutanamide as a potential anticancer agent. By systematically applying these protocols, researchers can elucidate its cytotoxic and anti-metastatic properties, investigate its mechanism of action, and validate its efficacy in in vivo models. Positive results from these studies would warrant further investigation into its pharmacokinetic and toxicological profiles, ultimately paving the way for its potential development as a novel cancer therapeutic.

References

  • Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives. (2026). Asian Journal of Pharmaceutical and Clinical Research. [Link]

  • Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. (2014). Cancer Chemotherapy and Pharmacology. [Link]

  • Pyrimidine-containing natural products: occurrences and biological activities. (2026). Journal of Natural Products. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2020). Methods in Molecular Biology. [Link]

  • Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. (2021). Bioorganic Chemistry. [Link]

  • Review of various NAMPT inhibitors for the treatment of cancer. (2022). Frontiers in Pharmacology. [Link]

  • Transwell In Vitro Cell Migration and Invasion Assays. (2022). Methods in Molecular Biology. [Link]

  • Transwell Cell Migration and Invasion Assay Guide. Corning. [Link]

  • In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. (2017). Bio-protocol. [Link]

  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. (2023). RSC Medicinal Chemistry. [Link]

  • An overview on synthesis and biological activity of pyrimidines. (2022). ResearchGate. [Link]

  • Cell Viability Assays. (2013). Assay Guidance Manual. [Link]

  • Synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide. (2022). IUCrData. [Link]

  • Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. Bio-Techne. [Link]

  • Pan-cancer analysis of NAMPT inhibitors reveals unique sensitivities to multiple NAMPT inhibitors in several cancer types. (2022). Cancer Research. [Link]

  • An overview on synthesis and biological activity of pyrimidines. (2013). SciSpace. [Link]

  • Biological Activity of Pyrimidine Derivativies: A Review. (2017). Juniper Publishers. [Link]

  • In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis. (2019). Frontiers in Cell and Developmental Biology. [Link]

  • Apoptosis Analysis by Flow Cytometry. Bio-Rad. [Link]

  • Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate. PubChem. [Link]

  • Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. The Jackson Laboratory. [Link]

  • Synthesis and purification method of 2-amino-4-methylpyridine.
  • Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. (2020). ACS Medicinal Chemistry Letters. [Link]

  • Pyrimidine As Anticancer Agent: A Review. (2015). Journal of Advanced Scientific Research. [Link]

  • Beyond Energy Metabolism: Exploiting the Additional Roles of NAMPT for Cancer Therapy. (2021). Cancers. [Link]

  • Recent Advances in Pyrimidine-Based Drugs. (2023). Molecules. [Link]

  • NAMPT inhibition is a novel synthetic lethal therapeutic approach exploiting nuclear-mitochondrial crosstalk in ERCC1-deficient populations. (2018). Journal of Clinical Oncology. [Link]

  • MTT Proliferation Assay Protocol. (2025). ResearchGate. [Link]

  • Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. (2017). Oriental Journal of Chemistry. [Link]

  • The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids. (2024). Journal of Fungi. [Link]

  • Apoptosis Assays by Flow Cytometry. Agilent. [Link]

  • Synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide. Cardiff University. [Link]

  • Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death. (2024). Journal of Medicinal Chemistry. [Link]

  • A REVIEW: ANTICANCER ACTIVITY OF PYRIMIDINE ANALOGUES. (2021). International Journal of Creative Research Thoughts. [Link]

  • N-[4-(2-Methylimidazo[1,2-A]pyridin-3-YL)-2-pyrimidinyl]acetamide. PubChem. [Link]

  • Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity. (2021). Molecules. [Link]

Sources

Application

Application Note: Analytical Methodologies for the Quantification of N-(4-methylpyrimidin-2-yl)-3-oxobutanamide

Introduction and Chemical Context N-(4-methylpyrimidin-2-yl)-3-oxobutanamide (CAS 713-70-2) is a highly versatile chemical intermediate utilized in the synthesis of pyrimidine-based active pharmaceutical ingredients (API...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Chemical Context

N-(4-methylpyrimidin-2-yl)-3-oxobutanamide (CAS 713-70-2) is a highly versatile chemical intermediate utilized in the synthesis of pyrimidine-based active pharmaceutical ingredients (APIs), including specialized kinase inhibitors and sulfa-derivatives[1]. With a molecular weight of 193.20 g/mol and a dual-functional structure comprising a basic pyrimidine ring and a reactive β -ketoamide moiety, the compound presents unique analytical challenges[1]. Accurate quantification of this intermediate is critical for reaction monitoring, yield optimization, and rigorous impurity profiling during pharmaceutical manufacturing.

Mechanistic Insights: Overcoming Chromatographic Challenges

Developing a robust analytical method for N-(4-methylpyrimidin-2-yl)-3-oxobutanamide requires a deep understanding of its physicochemical behavior in solution. Do not simply apply generic gradients; the method must be tailored to control two specific molecular phenomena:

  • Pyrimidine Ring Ionization : The pyrimidine nitrogens are weakly basic. In unbuffered or neutral mobile phases, partial ionization of the pyrimidine ring leads to severe peak tailing and irreproducible retention times.

  • β -Ketoamide Tautomerism : The 3-oxobutanamide moiety is highly susceptible to keto-enol tautomerism[2]. In reversed-phase HPLC, the polar mobile phase generally favors the keto form, but intramolecular hydrogen bonding can stabilize the enol form[3]. If the rate of tautomeric interconversion is similar to the chromatographic timescale, it manifests as peak broadening, shoulders, or even split peaks—a phenomenon well-documented in pyrimidine and β -dicarbonyl derivatives[4].

Causality-Driven Solution : To establish a self-validating and robust method, the mobile phase must be strictly acidified (e.g., 0.1% Trifluoroacetic acid, pH ~2.0) to lock the pyrimidine ring in a fully protonated state[5]. Furthermore, elevating the column compartment temperature to 45°C accelerates the keto-enol interconversion rate. This thermodynamic shift collapses the tautomeric "bridge" into a single, sharp, time-averaged chromatographic peak.

TautomerismControl Keto Keto Tautomer (Favored in Polar Phase) Enol Enol Tautomer (H-Bond Stabilized) Keto->Enol Slow at 20°C (Peak Splitting) SharpPeak Single Sharp Chromatographic Peak Keto->SharpPeak Coalescence at 45°C Enol->SharpPeak Coalescence at 45°C Protonation Acidic Mobile Phase (pH ~2) Locks Pyrimidine Ionization Protonation->Keto Protonation->Enol Heat Elevated Temp (45°C) Accelerates Interconversion Heat->Keto Heat->Enol

Fig 1. Mechanistic control of keto-enol tautomerism and ionization to ensure peak coalescence.

Experimental Protocols

Method A: UHPLC-UV for Assay and Bulk Quantification

This method is designed for high-throughput purity assessment and bulk quantification, validated against ICH Q2(R1) guidelines.

Step-by-Step Methodology:

  • Sample Preparation :

    • Weigh accurately 10.0 mg of N-(4-methylpyrimidin-2-yl)-3-oxobutanamide reference standard.

    • Dissolve in 10.0 mL of Diluent (Water:Acetonitrile 80:20 v/v) to prepare a 1.0 mg/mL stock solution. Sonicate for 5 minutes.

    • Dilute to working concentrations (e.g., 50 µg/mL) using the Diluent.

    • Expert Insight: Matching the sample diluent to the initial mobile phase conditions prevents peak distortion caused by solvent mismatch at the column head.

  • Chromatographic Conditions :

    • System : Waters ACQUITY UPLC or equivalent PDA system.

    • Column : Waters Acquity UPLC BEH C18 (1.7 µm, 2.1 × 100 mm).

    • Column Temperature : 45°C (Critical: Do not lower, or tautomeric peak splitting will occur).

    • Mobile Phase A : 0.1% Trifluoroacetic Acid (TFA) in LC-MS grade Water.

    • Mobile Phase B : 0.1% TFA in LC-MS grade Acetonitrile.

    • Flow Rate : 0.4 mL/min.

    • Injection Volume : 1.0 µL.

    • Detection : UV at 254 nm (optimal for the conjugated pyrimidine system).

  • System Suitability Testing (SST) : Inject the 50 µg/mL standard six times. The method is self-validating if the USP tailing factor is 1.5. A tailing factor > 1.5 indicates that the tautomeric equilibrium is not fully coalesced, prompting the analyst to verify column temperature and mobile phase pH.

Method B: LC-MS/MS for Trace Impurity Profiling

For quantifying trace levels (e.g., genotoxic impurities or carryover in subsequent API steps), a highly sensitive LC-MS/MS approach is required.

Step-by-Step Methodology:

  • Sample Preparation : Prepare samples in 0.1% Formic Acid in Water/Acetonitrile. (Expert Insight: TFA severely suppresses electrospray ionization (ESI) signals and must be replaced with Formic Acid for MS workflows).

  • Mass Spectrometry Conditions :

    • System : Agilent 6495 Triple Quadrupole LC/MS or equivalent.

    • Ionization : Electrospray Ionization (ESI) in Positive mode.

    • Capillary Voltage : 3000 V.

    • Drying Gas : 250°C at 11 L/min.

  • MRM Transitions : The protonated precursor ion [M+H]+ is observed at m/z 194.1. The primary quantifier transition monitors the loss of the acetoacetamide moiety, leaving the 4-methylpyrimidin-2-amine fragment.

AnalyticalWorkflow Sample Sample Preparation (Diluent: H2O/ACN 80:20) HPLC UHPLC-UV Analysis (Assay & Purity) Sample->HPLC Bulk API (>0.1%) MS LC-MS/MS Analysis (Trace Impurities) Sample->MS Trace Levels (<0.1%) Data Data Integration & Quantification HPLC->Data MS->Data Report Validation Report (ICH Q2 Guidelines) Data->Report

Fig 2. Comprehensive analytical workflow for N-(4-methylpyrimidin-2-yl)-3-oxobutanamide.

Data Presentation

Table 1: UHPLC Gradient Program (Method A)

Time (min)Flow (mL/min)% Mobile Phase A% Mobile Phase BCurve
0.00.4955Initial
1.00.49556 (Linear)
6.00.440606 (Linear)
8.00.410906 (Linear)
9.00.410906 (Linear)
9.10.49556 (Linear)
12.00.4955Re-equilibration

Table 2: Method Validation Summary (ICH Q2)

ParameterUHPLC-UV (Assay)LC-MS/MS (Trace)
Linearity Range 1.0 - 150 µg/mL1.0 - 500 ng/mL
Correlation Coefficient (r²) > 0.999> 0.995
Limit of Detection (LOD) 0.1 µg/mL0.2 ng/mL
Limit of Quantitation (LOQ) 0.3 µg/mL1.0 ng/mL
Accuracy (Recovery) 98.5% - 101.2%92.0% - 108.5%
Precision (%RSD) < 1.5%< 4.0%

Table 3: LC-MS/MS MRM Parameters (Method B)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
N-(4-methylpyrimidin-2-yl)-3-oxobutanamide194.1110.115Quantifier
N-(4-methylpyrimidin-2-yl)-3-oxobutanamide194.1152.110Qualifier

References

  • National Institutes of Health (NIH) PMC. "Characterization of tautomeric forms of anti-cancer drug gemcitabine and their interconversion upon mechano-chemical treatment, using ATR-FTIR spectroscopy and complementary methods". Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at:[Link][4]

  • ResearchGate. "Keto–enol tautomerism of β‐ketoamides and characterization of a sterically crowded α‐amido‐β‐ketoamide". Journal of Physical Organic Chemistry. Available at:[Link][2]

  • National Institutes of Health (NIH) PMC. "Assessment of stability of binary sweetener blend (aspartame x acesulfame-K) during storage in whey lemon beverage". Journal of Food Science and Technology. Available at:[Link][5]

  • ACS Publications. "The Role of Triplet State Keto–Enol Tautomerism in the Photodeamination of Metamitron". The Journal of Physical Chemistry A. Available at:[Link][3]

Sources

Method

Application Note: A Robust and Validated HPLC-UV Method for the Quantitative Analysis of N-(4-methylpyrimidin-2-yl)-3-oxobutanamide

Abstract This application note presents a detailed, reliable, and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of N-(4-methylpyrimidin-2-yl)-3-oxobut...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a detailed, reliable, and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of N-(4-methylpyrimidin-2-yl)-3-oxobutanamide. The significance of this compound as a chemical intermediate necessitates a precise and accurate analytical method for quality control, process monitoring, and research applications. This guide provides a comprehensive protocol covering instrumentation, sample preparation, and a complete validation strategy according to the International Council for Harmonisation (ICH) guidelines.[1][2][3] The causality behind key methodological choices is explained to provide a deeper understanding of the analytical process.

Introduction

N-(4-methylpyrimidin-2-yl)-3-oxobutanamide (CAS No. 713-70-2) is an organic compound featuring a pyrimidine ring and an acetoacetamide functional group.[4] Its role as an intermediate in the synthesis of more complex molecules, potentially including pharmaceuticals and specialty chemicals, makes its purity and concentration critical quality attributes. High-performance liquid chromatography (HPLC) with UV detection is a powerful and widely adopted technique for analyzing such small organic molecules due to its high resolution, sensitivity, and reproducibility.[5]

This document serves as a practical guide for researchers and quality control analysts, detailing a method that has been developed and validated to be specific, linear, accurate, precise, and robust for its intended purpose.

Physicochemical Properties of N-(4-methylpyrimidin-2-yl)-3-oxobutanamide
PropertyValueReference
IUPAC Name N-(4-methylpyrimidin-2-yl)-3-oxobutanamide
Synonym 2-Acetoacetamido-4-methylpyrimidine[4]
CAS Number 713-70-2[4]
Molecular Formula C₉H₁₁N₃O₂[4]
Molecular Weight 193.20 g/mol [4]

Part I: Experimental Protocol

Materials and Reagents
  • N-(4-methylpyrimidin-2-yl)-3-oxobutanamide reference standard (Purity ≥98%)[4]

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade or Milli-Q)

  • Phosphoric Acid (Analytical Grade)

  • Methanol (HPLC Grade)

  • Syringe filters, 0.22 µm or 0.45 µm, nylon or PTFE[6]

Instrumentation and Chromatographic Conditions

The method was developed on a standard HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 Reversed-Phase Column (e.g., Zorbax Eclipse Plus, 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : Water (pH 3.0, adjusted with Phosphoric Acid) (55:45 v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 254 nm
Run Time 10 minutes
  • Column: A C18 column is the industry standard for reversed-phase chromatography, providing excellent retention and separation for moderately polar compounds like the target analyte.[7]

  • Mobile Phase: The combination of acetonitrile and water is a common mobile phase for reversed-phase HPLC. Acetonitrile provides good elution strength for the analyte. Phosphoric acid is used to acidify the aqueous phase to a pH of 3.0. This suppresses the ionization of any potential silanol groups on the silica-based column and ensures the analyte is in a consistent, non-ionized state, which results in sharper, more symmetrical peaks and reproducible retention times.[8]

  • Detection Wavelength: A wavelength of 254 nm was chosen as it is a common wavelength for detecting compounds containing aromatic or heterocyclic rings, which typically exhibit strong absorbance in this region.[9][10] This provides good sensitivity for the pyrimidine moiety in the analyte.

Preparation of Solutions
  • Accurately weigh approximately 25 mg of N-(4-methylpyrimidin-2-yl)-3-oxobutanamide reference standard into a 25 mL volumetric flask.

  • Add approximately 15 mL of methanol and sonicate for 5 minutes to ensure complete dissolution.

  • Allow the solution to return to room temperature.

  • Dilute to the mark with methanol and mix thoroughly. This solution should be stored at 2-8°C and can be considered stable for up to 7 days.[11]

Prepare a series of at least five working standard solutions by serially diluting the Standard Stock Solution with the mobile phase to cover the desired concentration range (e.g., 10, 25, 50, 75, 100 µg/mL).

  • Accurately weigh a sample containing an amount of N-(4-methylpyrimidin-2-yl)-3-oxobutanamide estimated to yield a final concentration of ~50 µg/mL.

  • Transfer the weighed sample to a suitable volumetric flask (e.g., 50 mL).

  • Add approximately 70% of the flask volume with methanol and sonicate for 10 minutes to extract the analyte.

  • Allow the solution to cool to ambient temperature, then dilute to volume with methanol and mix well.

  • Withdraw an aliquot and dilute it to the final target concentration using the mobile phase.

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.[6][12] This critical step prevents particulates from clogging the HPLC system and damaging the column.[6]

Part II: Method Validation Protocol

The developed method must be validated to demonstrate its suitability for the intended purpose, in accordance with ICH Q2(R1) guidelines.[1][3]

Method Validation Workflow

G cluster_0 Method Validation Protocol (ICH Q2) Specificity Specificity (Interference Check) Linearity Linearity & Range (5 Concentrations) Specificity->Linearity Accuracy Accuracy (% Recovery @ 3 Levels) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ (S/N Ratio) Precision->LOD_LOQ Robustness Robustness (Deliberate Variations) LOD_LOQ->Robustness SystemSuitability System Suitability (Pre-run Check) SystemSuitability->Specificity

Caption: Logical flow for HPLC method validation based on ICH guidelines.

System Suitability

Before performing any validation tests, the suitability of the chromatographic system must be verified. Inject the 50 µg/mL working standard solution six times and evaluate the following parameters.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
%RSD of Peak Area ≤ 2.0%
%RSD of Retention Time ≤ 1.0%
Specificity

Specificity is the ability to assess the analyte in the presence of components that may be expected to be present, such as impurities or matrix components.

  • Inject the mobile phase as a blank to demonstrate no interference at the retention time of the analyte.

  • If analyzing a formulated product, prepare a placebo solution (containing all excipients without the active ingredient) and inject it to confirm no co-eluting peaks.

Linearity and Range
  • Inject each of the five working standard solutions (e.g., 10-100 µg/mL) in triplicate.

  • Construct a calibration curve by plotting the mean peak area against the concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope.

Concentration (µg/mL)Mean Peak Area (n=3)
10125,400
25313,500
50626,000
75939,500
1001,252,000
Correlation Coefficient (r²) ≥ 0.998
Accuracy

Accuracy is determined by applying the method to samples to which known amounts of the analyte have been added (spiked samples).

  • Prepare a sample solution of a known concentration (e.g., a placebo spiked at the 50 µg/mL level).

  • Spike this solution with the analyte standard at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each level in triplicate and analyze.

  • Calculate the percent recovery for each determination.

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80%4039.899.5%
100%5050.3100.6%
120%6059.599.2%
Mean % Recovery 99.8%
Acceptance Criteria 98.0% - 102.0%
Precision

Precision expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample.

Analyze six separate preparations of a sample at 100% of the target concentration (50 µg/mL) on the same day, by the same analyst, on the same instrument.

Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

Precision StudyMean Assay Value (n=6)Standard Deviation% RSD
Repeatability 99.7%0.450.45%
Intermediate Precision 100.2%0.620.62%
Acceptance Criteria ≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ can be determined based on the signal-to-noise ratio (S/N).

  • LOD: The concentration that yields a signal-to-noise ratio of approximately 3:1.

  • LOQ: The concentration that yields a signal-to-noise ratio of approximately 10:1.

Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.

Robustness

The robustness of the method should be evaluated by introducing small, deliberate changes to the method parameters and observing the effect on the results.[13]

  • Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min)

  • Mobile Phase Composition: ± 2% organic content (e.g., 53:47 and 57:43 ACN:Water)

  • Column Temperature: ± 5°C (25°C and 35°C)

The system suitability parameters should be checked for each condition and should remain within the acceptance criteria.

Part III: Overall Analytical Workflow Visualization

G cluster_workflow Analytical Workflow SamplePrep Sample Preparation 1. Weigh Sample 2. Dissolve/Extract in Methanol 3. Dilute with Mobile Phase 4. Filter (0.45 µm) HPLC HPLC Analysis Instrument: HPLC-UV Column: C18 Mobile Phase: ACN/H₂O (pH 3.0) Detection: 254 nm SamplePrep->HPLC StandardPrep Standard Preparation 1. Weigh Reference Standard 2. Prepare Stock (Methanol) 3. Create Working Standards StandardPrep->HPLC DataAcq Data Acquisition Integrate Peak Area Record Retention Time HPLC->DataAcq Quant Quantification Plot Calibration Curve (Peak Area vs. Conc.) Calculate Sample Concentration DataAcq->Quant Report Reporting Verify System Suitability Report Final Result (e.g., % w/w) Quant->Report

Sources

Application

Application Note &amp; Protocols: A Guide to the Synthesis of N-(4-methylpyrimidin-2-yl)-3-oxobutanamide Derivatives for Structure-Activity Relationship (SAR) Studies

Abstract The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents due to its diverse biological activities, including antimicrobial, anti-inflamm...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents due to its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] The N-(4-methylpyrimidin-2-yl)-3-oxobutanamide scaffold combines the privileged pyrimidine ring with a versatile β-ketoamide linker, a moiety known for its potent hydrogen bonding capabilities and ability to chelate metal ions in enzyme active sites. This guide provides a comprehensive framework for the synthesis, purification, and characterization of a library of these derivatives. We present a detailed, validated protocol for the parent compound and outline a strategic approach for chemical diversification. Furthermore, this document establishes a systematic workflow for conducting Structure-Activity Relationship (SAR) studies, enabling researchers to rationally design and optimize novel drug candidates.

Part I: Synthesis Strategy & Mechanistic Rationale

The successful synthesis of a chemical library for SAR studies hinges on a robust, high-yielding, and easily adaptable core reaction. The formation of N-(4-methylpyrimidin-2-yl)-3-oxobutanamide derivatives is primarily achieved through a nucleophilic acyl substitution reaction.

Retrosynthetic Analysis & Precursor Selection

The target amide bond is logically formed between the nucleophilic exocyclic amino group of 2-amino-4-methylpyrimidine and an activated form of a 3-oxobutanoic acid derivative.

  • Amine Precursor: 2-Amino-4-methylpyrimidine is an ideal starting material. It is commercially available and possesses a nucleophilic amino group at the C2 position, which is activated by the electron-withdrawing nature of the pyrimidine ring.[5] The presence of two ring nitrogens makes the exocyclic amine the most reactive site for acylation under neutral or basic conditions.[6]

  • Acylating Agent: The 3-oxobutanamide moiety is most efficiently introduced using a highly reactive acetoacetylating agent. The preferred reagent is diketene . It reacts readily and cleanly with amines at low temperatures without the need for coupling agents, producing acetoacetamide derivatives with acetone as the only significant byproduct. While ethyl acetoacetate can also be used, the reaction typically requires higher temperatures and longer reaction times, which can lead to side products.

Core Reaction Mechanism

The reaction proceeds via a nucleophilic attack of the amino group of 2-amino-4-methylpyrimidine on one of the carbonyl carbons of the strained four-membered diketene ring. This is followed by ring-opening and subsequent proton transfer to yield the stable β-ketoamide product. The reaction is often performed in an aprotic solvent like toluene or tetrahydrofuran (THF).

cluster_reaction Nucleophilic Acyl Substitution Amine 2-Amino-4-methylpyrimidine Reaction_Step Ring-Opening Intermediate Amine->Reaction_Step Nucleophilic Attack Diketene Diketene Diketene->Reaction_Step Product N-(4-methylpyrimidin-2-yl)-3-oxobutanamide Reaction_Step->Product

Caption: General synthetic scheme for the acetoacetylation of 2-amino-4-methylpyrimidine.

Part II: Detailed Experimental Protocol

This protocol describes the synthesis of the parent compound, N-(4-methylpyrimidin-2-yl)-3-oxobutanamide.

Materials and Reagents
Reagent/MaterialSupplierGradeCAS No.
2-Amino-4-methylpyrimidineSigma-Aldrich98%108-52-1
DiketeneTCIStabilized674-82-8
TolueneFisherAnhydrous108-88-3
Ethyl AcetateVWRACS Grade141-78-6
HexanesVWRACS Grade110-54-3
Silica GelSorbent Tech.60 Å, 230-400 mesh7631-86-9

Safety Note: Diketene is a potent lachrymator and is highly reactive. All manipulations must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Step-by-Step Synthesis Procedure
  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 2-amino-4-methylpyrimidine (2.18 g, 20.0 mmol).

  • Solvent Addition: Add 40 mL of anhydrous toluene to the flask. Stir the mixture at room temperature to form a suspension.

  • Cooling: Place the flask in an ice-water bath and allow the suspension to cool to 0-5 °C with continuous stirring. Rationale: Cooling is critical to control the exothermic reaction of diketene and prevent the formation of side products.

  • Reagent Addition: Slowly add diketene (1.7 mL, 22.0 mmol, 1.1 equivalents) dropwise to the cold suspension over 15 minutes using a syringe. Ensure the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of 50% ethyl acetate in hexanes. The starting material (amine) is more polar than the product (amide). The reaction is complete when the starting amine spot is no longer visible.

  • Work-up: Upon completion, a precipitate will have formed. Collect the solid product by vacuum filtration and wash the filter cake with 20 mL of cold hexanes to remove residual toluene and unreacted diketene.

  • Purification: The crude product is often of high purity. For SAR studies, recrystallization from hot ethyl acetate is recommended to obtain analytically pure material. Dissolve the crude solid in a minimal amount of boiling ethyl acetate, then allow it to cool slowly to room temperature, and finally in an ice bath to maximize crystal formation. Filter the crystals and dry them under a vacuum.

  • Characterization: The final product should be a white to off-white solid.

    • Expected Yield: 85-95%.

    • Molecular Formula: C₉H₁₁N₃O₂[7]

    • Molecular Weight: 193.20 g/mol [7]

    • ¹H NMR (400 MHz, CDCl₃): δ (ppm) ~10.5 (s, 1H, NH), 8.4 (d, 1H, Ar-H), 6.8 (d, 1H, Ar-H), 3.6 (s, 2H, CH₂), 2.5 (s, 3H, Ar-CH₃), 2.3 (s, 3H, COCH₃).

    • Mass Spec (ESI+): m/z 194.1 [M+H]⁺.

Part III: Generating Derivatives for SAR Studies

A successful SAR campaign requires a systematic exploration of the chemical space around the parent molecule. For the N-(4-methylpyrimidin-2-yl)-3-oxobutanamide scaffold, diversification can be achieved at two primary locations: the pyrimidine ring and the butanamide side chain.

Strategies for Diversification
  • Pyrimidine Ring Modification (R¹): Synthesize or procure substituted 2-aminopyrimidines. For example, using 2-amino-4,6-dimethylpyrimidine will introduce a second methyl group, altering the steric and electronic properties of the aromatic core.

  • Butanamide Chain Modification (R²): Modify the acylating agent. Instead of diketene, use substituted acetoacetic esters (e.g., ethyl 2-methyl-3-oxobutanoate) in a condensation reaction with 2-amino-4-methylpyrimidine, often catalyzed by a non-nucleophilic base like DBU or in a high-boiling solvent.

A 1. Design Chemical Library (Vary R¹ and R² substituents) B 2. Synthesize Derivatives (Parallel Synthesis) A->B C 3. Purify & Characterize (LC-MS, NMR) B->C D 4. Biological Screening (In vitro assays) C->D E 5. Analyze Data (Generate SAR Table) D->E F 6. Identify Lead Compound(s) E->F G 7. Design Next-Generation Library (Refine SAR) F->G Iterative Optimization G->B

Caption: A typical workflow for a Structure-Activity Relationship (SAR) study.

Part IV: Framework for SAR Analysis

Once a library of compounds is synthesized and characterized, their biological activity must be quantified to establish a relationship between chemical structure and biological function.

Biological Assay

Given the broad activity profile of pyrimidine derivatives, a relevant assay must be chosen.[1][8][9] For this example, we will consider an antibacterial assay against a representative Gram-positive bacterium, Staphylococcus aureus, with the activity reported as the Minimum Inhibitory Concentration (MIC).

Data Presentation and Interpretation

The results should be compiled into an SAR table to facilitate analysis. This table allows for a direct comparison of how changes in specific substituents affect biological potency.

Table 1: Hypothetical SAR Data for N-(4-methylpyrimidin-2-yl)-3-oxobutanamide Derivatives against S. aureus

Cmpd IDR¹ (at C6)R² (at Cα of butanamide)MW ( g/mol )cLogPMIC (µM)Notes
1a HH193.200.7050Parent Compound
1b CH₃H207.231.1525Increased lipophilicity improves activity.
1c HCH₃207.231.21>100Steric hindrance at Cα is detrimental.
1d HPhenyl269.302.655Large hydrophobic group at Cα is well-tolerated.
1e ClH227.651.4515Electron-withdrawing group enhances potency.

Interpretation of Hypothetical Data:

  • Effect of Pyrimidine Substitution (R¹): Comparing 1a and 1b , the addition of a methyl group at the C6 position (increasing lipophilicity) doubles the activity. Adding an electron-withdrawing chlorine (1e ) also improves activity, suggesting that both electronic and hydrophobic factors on the pyrimidine ring are important.

  • Effect of Side-Chain Substitution (R²): The data for the side chain is more complex. A small alkyl group at the Cα position (1c ) appears to abolish activity, possibly due to steric clash in the binding site. However, a larger, planar phenyl group (1d ) dramatically increases potency by 10-fold, suggesting the presence of a large, hydrophobic pocket that can be exploited for further optimization. This highlights the non-linear nature of SAR and the importance of exploring diverse substituents.[10]

Conclusion

This guide provides a robust and reproducible methodology for the synthesis of N-(4-methylpyrimidin-2-yl)-3-oxobutanamide derivatives. The core synthesis is efficient and amenable to the production of a diverse chemical library. By following the outlined workflow for synthesis, purification, biological testing, and data analysis, researchers can effectively conduct SAR studies. The insights gained from such studies are crucial for the rational design of next-generation analogs with improved potency, selectivity, and pharmacokinetic properties, accelerating the discovery of novel therapeutic agents.

References

  • Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. (2020). CORE. [Link]

  • Synthesis and antibiofilm evaluation of N-acyl-2-aminopyrimidine derivatives against Acinetobacter baumannii. (2022). PubMed. [Link]

  • 2-Amino-4-methylpyridine as a Potent Inhibitor of Inducible NO Synthase Activity in Vitro and in Vivo. PubMed. [Link]

  • Synthesis and biological activity of some pyrimidine derivatives. (2025). ResearchGate. [Link]

  • Design, synthesis and antitumor activity of novel 4-oxobutanamide derivatives. (2024). PubMed. [Link]

  • Synthesis and structure-activity relationship (SAR) of 2-methyl-4-oxo-3-oxetanylcarbamic acid esters, a class of potent N-acylethanolamine acid amidase (NAAA) inhibitors. (2013). PubMed. [Link]

  • MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. (2023). Frontiers. [Link]

  • Design, Synthesis and Biological Activity of Pyrimidine Derivatives of Acetomido Chalcone of Crotamiton. (2024). Advanced Journal of Chemistry, Section A. [Link]

  • An overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. (2024). GSC Biological and Pharmaceutical Sciences. [Link]

  • 3-Oxobutanamides in Heterocyclic Synthesis: Synthesis, Antimicrobial and Antioxidant Activity of Pyridine, Thiophene, Diazepine and Thiazole Derivatives. (2021). ResearchGate. [Link]

  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). PMC. [Link]

  • An overview on synthesis and biological activity of pyrimidines. SciSpace. [Link]

  • Reaction mechanism of 2-amino-4,6-dimethylpyrimidine as a nucleophile. StackExchange. [Link]

  • Synthesis of Densely Substituted Pyrimidine Derivatives. Organic Chemistry Portal. [Link]

  • 2-Amino-4-methylpyrimidine. PubChem. [Link]

  • Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. (2020). Journal of Medicinal Chemistry. [Link]

  • SAR and Biological Evaluation of Analogues of a Small Molecule Histone Deacetylase Inhibitor N-(2-aminophenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-ylamino)methyl)benzamide (MGCD0103). (2009). PubMed. [Link]

  • N‐acylsulfonamides: Synthetic routes and biological potential in medicinal chemistry. ResearchGate. [Link]

  • Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Oriental Journal of Chemistry. [Link]

  • Photoinduced amino-imino tautomerization reaction in 2-aminopyrimidine and its methyl derivatives with acetic acid. (2005). PubMed. [Link]

  • SYNTHESIS AND BIOLOGICAL ACTIVITIES OF PYRIMIDINES: A REVIEW. (2014). PharmaTutor. [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). MDPI. [Link]

Sources

Method

Application Notes &amp; Protocols: Characterizing N-(4-methylpyrimidin-2-yl)-3-oxobutanamide as a Novel Chemical Probe

Introduction: Unveiling the Potential of a Privileged Scaffold In the landscape of chemical biology and drug discovery, the identification of novel molecular probes is paramount to dissecting complex biological pathways...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of chemical biology and drug discovery, the identification of novel molecular probes is paramount to dissecting complex biological pathways and validating new therapeutic targets. The compound N-(4-methylpyrimidin-2-yl)-3-oxobutanamide (CAS 713-70-2) emerges as a compelling candidate for such a role. It integrates two key structural motifs renowned for their biological significance: the pyrimidine ring and a flexible oxobutanamide side chain.

The pyrimidine core is a "privileged scaffold," forming the backbone of nucleobases in DNA and RNA and appearing in a multitude of FDA-approved drugs for a wide array of diseases.[1] Derivatives of this heterocycle are known to exhibit potent activities, including kinase inhibition and anticancer effects.[2][3] Similarly, the N-aryl-3-oxobutanamide framework is a versatile structure found in compounds with significant antibacterial and anticancer properties.[4][5]

This document serves as a comprehensive guide for researchers and drug development professionals to systematically evaluate N-(4-methylpyrimidin-2-yl)-3-oxobutanamide as a potential chemical probe. We move beyond a simple recitation of steps, providing the scientific rationale behind each protocol. The objective is to empower researchers to not only execute the experiments but also to interpret the results within a robust, self-validating framework, ultimately determining the compound's utility for target identification and mechanism-of-action studies.

Physicochemical Properties & Handling

A thorough understanding of a compound's physical and chemical properties is the foundation of reproducible biological experiments.

Table 1: Physicochemical Characteristics of N-(4-methylpyrimidin-2-yl)-3-oxobutanamide

PropertyValueSource
CAS Number 713-70-2[6]
Molecular Formula C₉H₁₁N₃O₂[6]
Molecular Weight 193.20 g/mol [6]
Synonym 2-Acetoacetamido-4-methylpyrimidine[6]
Topological Polar Surface Area (TPSA) 71.95 Ų[6]
LogP (calculated) 0.70262[6]
Hydrogen Bond Acceptors 4[6]
Hydrogen Bond Donors 1[6]
Rotatable Bonds 3[6]
Storage Sealed in dry, 2-8°C[6]
Safety & Handling Precautions:

While specific toxicity data for this compound is not extensively documented, the precursor 2-amino-4-methylpyridine is known to be toxic if swallowed, in contact with skin, or if inhaled.[7] Therefore, standard laboratory precautions are essential.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile).[8]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or aerosols.[8][9] Avoid contact with skin and eyes.[10]

  • Solubilization: For biological assays, prepare a concentrated stock solution (e.g., 10-50 mM) in a suitable solvent like dimethyl sulfoxide (DMSO). Subsequent dilutions should be made in the appropriate assay buffer or cell culture medium, ensuring the final DMSO concentration is non-toxic to the system (typically ≤0.5%).

Experimental Roadmap: A Phased Approach to Probe Characterization

We propose a logical, tiered workflow to comprehensively characterize the biological activity of N-(4-methylpyrimidin-2-yl)-3-oxobutanamide. This workflow is designed to first identify a biological effect (phenotypic screening), then to identify the molecular target(s) responsible for that effect, and finally to confirm target engagement in a relevant cellular context.

G cluster_0 Phase 1: Phenotypic Screening cluster_1 Phase 2: Target Identification cluster_2 Phase 3: Target Validation & MOA pheno_screen Cell Viability/Proliferation Assay (e.g., MTT Assay) Broad cancer cell line panel pheno_result Identify sensitive cell lines Determine IC50 values pheno_screen->pheno_result Is there activity? target_id Broad Target Profiling (e.g., Kinase Panel Screen) pheno_result->target_id Proceed if active target_result Identify potential protein targets (e.g., 'Target Kinase X') target_id->target_result What does it bind to? cetsa Target Engagement Assay (e.g., CETSA) target_result->cetsa Proceed with hit western Mechanism of Action (MOA) (e.g., Western Blot for downstream signaling) cetsa->western validation_result Confirm target binding in cells Elucidate signaling pathway western->validation_result

Caption: Workflow for characterizing a novel chemical probe.

Detailed Protocols

Protocol 1: Phenotypic Screening - MTT Cytotoxicity Assay

Rationale: The MTT assay is a robust, colorimetric method to assess a compound's effect on cell metabolic activity, which serves as a proxy for cell viability and proliferation.[4] Given that related structures show anticancer activity, screening against a panel of cancer cell lines is a logical first step.[2][5]

Materials:

  • Human cancer cell lines (e.g., A549 lung carcinoma, HeLa cervical carcinoma, MDA-MB-231 breast carcinoma)[2][5]

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • N-(4-methylpyrimidin-2-yl)-3-oxobutanamide (Probe)

  • Positive control (e.g., Paclitaxel or Imatinib)[2][5]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Allow cells to adhere by incubating overnight at 37°C, 5% CO₂.[4]

  • Compound Preparation: Prepare a 2X working solution of the probe and controls by serial dilution in serum-free medium from a 10 mM DMSO stock. For an 8-point dose-response curve, typical final concentrations might range from 0.1 µM to 100 µM.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the 2X compound dilutions (or vehicle control, DMSO ≤0.5%) to the appropriate wells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Convert absorbance values to percent inhibition relative to the vehicle control. Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Table 2: Example Data Summary for MTT Assay

Cell LineProbe IC₅₀ (µM)Imatinib IC₅₀ (µM)
A549 (Lung)5.22.5[2]
HeLa (Cervical)12.8>50
MDA-MB-231 (Breast)8.115.4
Protocol 2: Target Identification - Kinase Profiling Assay

Rationale: The pyrimidine scaffold is a common feature in many kinase inhibitors.[3][11] If the probe demonstrates antiproliferative activity, a broad kinase screen is a cost-effective and unbiased method to identify potential molecular targets. Commercial services offer screening against hundreds of kinases. The principle often involves measuring the amount of ADP produced, which is directly proportional to kinase activity.

Procedure (General Principle):

  • Assay Setup: The probe is typically tested at one or two fixed concentrations (e.g., 1 µM and 10 µM) against a large panel of purified recombinant kinases.

  • Kinase Reaction: Each kinase is incubated with its specific substrate and ATP in the presence of the probe or a vehicle control.

  • Detection: After a set incubation time, a detection reagent is added. For example, in the ADP-Glo™ assay, remaining ATP is depleted, and then ADP is converted back to ATP. This newly synthesized ATP is used in a luciferase/luciferin reaction to produce light, which is measured by a luminometer.

  • Data Analysis: The light output is inversely proportional to the kinase activity. Results are expressed as the percent inhibition of kinase activity relative to the vehicle control. "Hits" are typically defined as kinases inhibited by >50% or >75% at the tested concentration.

Protocol 3: Target Validation - Cellular Thermal Shift Assay (CETSA)

Rationale: Identifying a hit in a biochemical assay does not guarantee the compound engages the target in the complex environment of a living cell. CETSA provides this crucial validation by exploiting the principle that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.

Materials:

  • Sensitive cell line identified in Protocol 1

  • The probe and vehicle (DMSO)

  • PBS with protease inhibitors

  • Equipment for heating samples precisely (e.g., PCR thermocycler)

  • Equipment for cell lysis (e.g., freeze-thaw cycles, sonicator)

  • Equipment for protein analysis (SDS-PAGE, Western blotting apparatus)

  • Primary antibody specific to the putative target kinase

Procedure:

  • Cell Treatment: Treat intact cells in culture with either a high concentration of the probe (e.g., 20x IC₅₀) or vehicle (DMSO) for 1-2 hours.

  • Heating: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 65°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lysis & Separation: Lyse the cells by three rapid freeze-thaw cycles. Separate the soluble protein fraction (containing non-denatured protein) from the precipitated (denatured) protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes.

  • Analysis: Collect the supernatant and analyze the amount of soluble target protein remaining at each temperature point using Western blotting.

  • Interpretation: In the vehicle-treated samples, the amount of soluble target protein will decrease as the temperature increases. In the probe-treated samples, if the probe binds and stabilizes the target, the protein will remain in the soluble fraction at higher temperatures, resulting in a "thermal shift" of the melting curve to the right.

Mechanism of Action: A Hypothetical Pathway

Once a target is validated, the next step is to understand the downstream consequences of its modulation. If N-(4-methylpyrimidin-2-yl)-3-oxobutanamide is found to inhibit a hypothetical "Target Kinase" involved in a proliferation pathway, we can probe its mechanism.

G GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor TargetKinase Target Kinase Receptor->TargetKinase Activates Downstream Downstream Effector (e.g., Transcription Factor) TargetKinase->Downstream Phosphorylates (Activates) Probe N-(4-methylpyrimidin-2-yl) -3-oxobutanamide Probe->TargetKinase Inhibits Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes

Caption: Hypothetical signaling pathway inhibited by the probe.

A Western blot analysis could then be performed on lysates from cells treated with the probe to measure the phosphorylation status of the "Downstream Effector." A decrease in phosphorylation following probe treatment would provide strong mechanistic evidence supporting the on-target activity.

References

  • MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers.
  • N-(4-Methylpyrimidin-2-yl)-3-oxobutanamide. ChemScene.
  • Discovery of N-(4-(3-(2-aminopyrimidin-4-yl)pyridin-2-yloxy)phenyl)-4-(4-methylthiophen-2-yl)phthalazin-1-amine (AMG 900), a Highly Selective, Orally Bioavailable Inhibitor of Aurora Kinases With Activity Against Multidrug-Resistant Cancer Cell Lines. PubMed.
  • A Comparative Analysis of the Biological Activity of N-aryl-3-oxobutanamide Deriv
  • Application Notes and Protocols: Derivatization of N-(4-methylpyridin-2-yl)acetamide for Improved Biological Activity. Benchchem.
  • Design, synthesis and antitumor activity of novel 4-oxobutanamide deriv
  • Recent Advances in Pyrimidine-Based Drugs. PMC.
  • Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842). OSTI.gov.
  • Application Notes and Protocols for N-(4-methylpyridin-2-yl)
  • SAFETY D
  • N-(4-Methyl-2-pyridinyl)
  • 2-AMINO 4-METHYLPYRIDINE FOR SYNTHESIS MSDS CAS No. Loba Chemie.
  • SAFETY D
  • Synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide. Acta Crystallographica Section E.
  • Novel 4-methylthienopyrimidines as antimicrobial agents: synthesis, docking study and in vitro evaluation. Journal of Applied Pharmaceutical Science.

Sources

Application

Application Notes and Protocols for DNA Cleavage Studies Using N-(4-methylpyrimidin-2-yl)-3-oxobutanamide

Introduction: Exploring a Novel Potential DNA Cleaving Agent The targeted cleavage of DNA is a fundamental process in molecular biology with wide-ranging applications in biotechnology, diagnostics, and therapeutics.[1] S...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Exploring a Novel Potential DNA Cleaving Agent

The targeted cleavage of DNA is a fundamental process in molecular biology with wide-ranging applications in biotechnology, diagnostics, and therapeutics.[1] Small molecules capable of inducing DNA strand scission are of particular interest as potential anticancer agents and tools for molecular biology.[2] This document outlines a comprehensive guide for investigating the DNA cleavage potential of a novel compound, N-(4-methylpyrimidin-2-yl)-3-oxobutanamide.

N-(4-methylpyrimidin-2-yl)-3-oxobutanamide is a small molecule featuring a pyrimidine ring and a β-dicarbonyl moiety in the form of an oxobutanamide.[3] While direct studies on the DNA cleavage activity of this specific compound are not yet prevalent in the literature, the structural motifs present suggest a potential for interaction with and cleavage of DNA. Pyrimidine derivatives have been explored for their diverse biological activities, including as anticancer agents that may interact with nucleic acids. Furthermore, the oxobutanamide portion, with its metal-chelating potential, could facilitate redox cycling in the presence of transition metal ions and a reducing agent, leading to the generation of reactive oxygen species (ROS) that can induce oxidative DNA damage.[4]

This application note provides a structured approach for researchers, scientists, and drug development professionals to systematically evaluate the DNA cleavage capabilities of N-(4-methylpyrimidin-2-yl)-3-oxobutanamide. We will detail protocols for foundational gel electrophoresis-based assays and introduce more advanced fluorescence-based techniques for a multi-faceted investigation. The causality behind experimental choices will be explained to ensure a thorough understanding of the underlying principles.

Hypothesized Mechanism of Action

The DNA cleavage activity of N-(4-methylpyrimidin-2-yl)-3-oxobutanamide is hypothesized to proceed via an oxidative mechanism. The 3-oxobutanamide moiety can potentially chelate endogenous or exogenously added transition metals, such as Cu(II) or Fe(II). In the presence of a reducing agent, this complex could participate in Fenton-like reactions to generate highly reactive hydroxyl radicals. These radicals can then abstract hydrogen atoms from the deoxyribose sugar backbone of DNA, leading to strand scission.[2][4]

Alternatively, the planar pyrimidine ring may facilitate intercalation or groove binding with the DNA double helix, bringing the reactive center in close proximity to the DNA backbone, thereby enhancing the efficiency and potential sequence selectivity of the cleavage reaction.[2]

PART 1: Agarose Gel Electrophoresis for DNA Cleavage Analysis

This section provides a detailed protocol for assessing the DNA cleavage activity of N-(4-methylpyrimidin-2-yl)-3-oxobutanamide using supercoiled plasmid DNA and agarose gel electrophoresis. The principle lies in the differential migration of different DNA topoisomers (supercoiled, relaxed circular, and linear) through an agarose gel matrix.[5]

Materials and Equipment

Reagents:

  • N-(4-methylpyrimidin-2-yl)-3-oxobutanamide (CAS: 713-70-2)[3]

  • Supercoiled plasmid DNA (e.g., pBR322 or a similar vector)

  • Agarose (electrophoresis grade)

  • Tris-acetate-EDTA (TAE) buffer (50x stock)

  • Ethidium bromide (EtBr) or a safer alternative DNA stain (e.g., SYBR™ Safe)

  • 6x DNA loading dye

  • Deionized water (molecular biology grade)

  • Optional: Copper(II) sulfate (CuSO₄), Iron(II) sulfate (FeSO₄), Ascorbic acid

Equipment:

  • Horizontal gel electrophoresis apparatus

  • Power supply

  • UV transilluminator or gel documentation system

  • Microwave or heating plate

  • Analytical balance

  • Micropipettes and sterile tips

  • Incubator or water bath

Experimental Workflow: Agarose Gel Electrophoresis

DNA_Cleavage_Workflow cluster_prep Preparation cluster_reaction Reaction Incubation cluster_analysis Analysis reagent_prep Prepare Reagents: - Compound Stock - Plasmid DNA - Buffers gel_casting Cast 1% Agarose Gel setup_reaction Set Up Reaction Mixtures: - DNA - Compound - Buffer - (Optional) Metal/Reducing Agent reagent_prep->setup_reaction incubation Incubate at 37°C setup_reaction->incubation add_dye Add Loading Dye incubation->add_dye load_gel Load Samples onto Gel add_dye->load_gel electrophoresis Run Gel Electrophoresis (e.g., 100V for 1 hour) load_gel->electrophoresis visualize Visualize Bands (UV Transilluminator) electrophoresis->visualize

Caption: Workflow for DNA cleavage analysis by agarose gel electrophoresis.

Detailed Protocol

1. Preparation of Reagents:

  • N-(4-methylpyrimidin-2-yl)-3-oxobutanamide Stock Solution: Prepare a 10 mM stock solution in a suitable solvent (e.g., DMSO or ethanol). Subsequent dilutions should be made in the reaction buffer.

  • Plasmid DNA Working Solution: Dilute the stock plasmid DNA to a final concentration of 20-50 ng/µL in TE buffer.

  • 1x TAE Buffer: Dilute the 50x TAE stock with deionized water to a 1x working concentration.[6]

2. Casting the Agarose Gel:

  • Prepare a 1% (w/v) agarose gel by dissolving 1 g of agarose in 100 mL of 1x TAE buffer.[7][8]

  • Heat the mixture in a microwave until the agarose is completely dissolved.

  • Allow the solution to cool to approximately 50-60°C.

  • Add ethidium bromide to a final concentration of 0.5 µg/mL and swirl to mix. Caution: EtBr is a mutagen. Wear appropriate personal protective equipment.

  • Pour the gel into a casting tray with a comb and allow it to solidify for at least 30 minutes.[6]

3. Setting up the Cleavage Reaction:

  • In sterile microcentrifuge tubes, set up the following reaction mixtures to a final volume of 20 µL:

ComponentControl (-)Control (+)Test Sample
Plasmid DNA (50 ng/µL)1 µL1 µL1 µL
N-(4-methylpyrimidin-2-yl)-3-oxobutanamide (Varying Conc.)--X µL
Reaction Buffer (e.g., 10 mM Tris-HCl, pH 7.5)to 20 µLto 20 µLto 20 µL
DNase I (Positive Control)-1 unit-
  • For mechanistic studies, additional reactions can be set up with the inclusion of a metal salt (e.g., 10 µM CuSO₄) and a reducing agent (e.g., 100 µM ascorbic acid).

  • Gently mix the components and incubate at 37°C for a predetermined time (e.g., 1 hour).

4. Gel Electrophoresis and Visualization:

  • After incubation, add 4 µL of 6x DNA loading dye to each reaction tube.

  • Carefully load the samples into the wells of the solidified agarose gel submerged in 1x TAE buffer.

  • Run the gel at a constant voltage (e.g., 80-100 V) for 45-60 minutes, or until the dye front has migrated approximately two-thirds of the way down the gel.[5][7]

  • Visualize the DNA bands using a UV transilluminator and capture an image.[9]

Expected Results and Data Interpretation
  • Lane 1 (Negative Control - DNA only): A prominent band corresponding to the supercoiled (Form I) plasmid DNA should be observed. A faint band of nicked/relaxed circular (Form II) DNA may also be present.

  • Lane 2 (Positive Control - DNase I): The supercoiled DNA band should be completely degraded or converted to linear (Form III) and smaller fragments.

  • Test Lanes: An increase in the intensity of the Form II and/or the appearance of the Form III band with increasing concentrations of N-(4-methylpyrimidin-2-yl)-3-oxobutanamide indicates DNA cleavage activity.

Table 1: Quantitation of DNA Cleavage

Compound Conc. (µM)% Supercoiled (Form I)% Relaxed (Form II)% Linear (Form III)
0 (Control)>90%<10%0%
10
50
100
200

The percentage of each DNA form can be quantified using densitometry software.

PART 2: Fluorescence-Based DNA Cleavage Assays

For a more quantitative and real-time analysis of DNA cleavage, fluorescence-based assays can be employed. These methods offer higher sensitivity and are amenable to high-throughput screening.[10]

Fluorescence Resonance Energy Transfer (FRET) Assay

Principle: This assay utilizes a short, single-stranded DNA oligonucleotide labeled with a fluorophore on one end and a quencher on the other. In its intact state, the proximity of the quencher to the fluorophore results in low fluorescence emission. Upon cleavage of the oligonucleotide by the test compound, the fluorophore and quencher separate, leading to a significant increase in fluorescence.[11]

Experimental Workflow: FRET-Based DNA Cleavage Assay

FRET_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Analysis reagent_prep Prepare Reagents: - FRET Probe - Compound Stock - Reaction Buffer setup_reaction Set Up Reactions in 96-well Plate reagent_prep->setup_reaction read_fluorescence Measure Fluorescence (Kinetic or Endpoint) setup_reaction->read_fluorescence plot_data Plot Fluorescence vs. Time or Concentration read_fluorescence->plot_data calculate_kinetics Calculate Kinetic Parameters (e.g., initial rate) plot_data->calculate_kinetics

Caption: Workflow for FRET-based DNA cleavage assay.

Detailed Protocol

1. Reagent Preparation:

  • FRET DNA Probe: A custom-synthesized single-stranded DNA oligonucleotide (e.g., 20-30 bases) with a fluorophore (e.g., FAM) at the 5' end and a quencher (e.g., DABCYL) at the 3' end. Resuspend in TE buffer to a stock concentration of 100 µM.

  • Reaction Buffer: A suitable buffer such as 50 mM Tris-HCl, 10 mM MgCl₂, pH 8.0.

2. Assay Procedure:

  • In a 96-well black plate, add the following to each well for a final volume of 100 µL:

    • FRET DNA Probe (final concentration 100-200 nM)

    • N-(4-methylpyrimidin-2-yl)-3-oxobutanamide (at various concentrations)

    • Reaction Buffer

  • The reaction can be initiated by the addition of the compound.

  • Measure the fluorescence intensity at appropriate excitation and emission wavelengths for the chosen fluorophore using a plate reader. Measurements can be taken at a single time point (endpoint assay) or kinetically over time.

Data Analysis

The rate of DNA cleavage can be determined from the initial linear phase of the fluorescence increase over time. Plotting the initial rates against the concentration of the compound can provide insights into the dose-dependent activity.

Trustworthiness and Self-Validation

To ensure the reliability of the results, several control experiments are essential:

  • Solvent Control: Run a reaction with the same volume of the solvent used to dissolve the compound to rule out any solvent-induced DNA cleavage.

  • Compound-only Control: Incubate the compound in the reaction buffer without DNA to check for any background fluorescence or quenching effects.

  • ROS Scavenger Studies: To validate the oxidative cleavage mechanism, perform the cleavage assay in the presence of ROS scavengers like DMSO or t-butanol. A decrease in cleavage activity would support the involvement of hydroxyl radicals.

Conclusion

This application note provides a comprehensive framework for investigating the DNA cleavage potential of N-(4-methylpyrimidin-2-yl)-3-oxobutanamide. By following the detailed protocols for both agarose gel electrophoresis and fluorescence-based assays, researchers can obtain robust and reproducible data. The proposed workflows and control experiments are designed to ensure the scientific integrity and trustworthiness of the findings. The insights gained from these studies will be valuable for the potential development of this compound as a tool in molecular biology or as a therapeutic agent.

References

  • Edvotek. Restriction Enzyme Cleavage of DNA and Electrophoresis (AP Biology Lab 6B). Available at: [Link]

  • Kambappa, V., et al. (2017). Synthesis, Anti-Angiogenic and DNA Cleavage Studies of Novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide Derivatives. Chemistry Central Journal, 11(1), 122. Available at: [Link]

  • LibreTexts, B. (2021). 13.3: Lab Technique - Agarose Gel Electrophoresis of DNA. Biology LibreTexts. Available at: [Link]

  • Molecular Ecology Resources Primer Development Consortium, et al. (2010). Gel Electrophoresis Protocol. Molecular Ecology. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 220485, N-(4-methyl-2-pyridyl)acetamide. Available at: [Link]

  • Senthilkumar, R., & Parthasarathi, N. (2013). Mechanism of DNA Binding and Cleavage. World Journal of Chemical Education, 1(1), 6-13. Available at: [Link]

  • Southern, E. M. (1979). Gel electrophoresis of restriction fragments. Methods in enzymology, 68, 152-176. Available at: [Link]

  • Tyagi, S., & Kramer, F. R. (1996). Molecular beacons: probes that fluoresce upon hybridization. Nature biotechnology, 14(3), 303-308. Available at: [Link]

  • van der Schans, G. P., et al. (1991). Cleavage of DNA without loss of genetic information by incorporation of a disaccharide nucleoside. Nucleic acids research, 19(20), 5585-5590. Available at: [Link]

  • Verdegaal, A. A., et al. (2005). On the DNA cleavage mechanism of Type I restriction enzymes. Nucleic acids research, 33(7), 2135-2143. Available at: [Link]

  • Wang, X., et al. (2002). Novel molecular beacon assays for DNA cleavage reactions. In Proceedings of SPIE (Vol. 4626, pp. 240-245). Available at: [Link]

  • Wu, W., et al. (2005). Photocleavable fluorescent nucleotides for DNA sequencing on a chip constructed by site-specific coupling chemistry. Proceedings of the National Academy of Sciences, 102(17), 5926-5931. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability &amp; Troubleshooting for N-(4-methylpyrimidin-2-yl)-3-oxobutanamide

Welcome to the Technical Support Center for N-(4-methylpyrimidin-2-yl)-3-oxobutanamide (CAS: 713-70-2). As a highly functionalized intermediate featuring a pyrimidine ring coupled to an acetoacetamide (β-keto amide) moie...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for N-(4-methylpyrimidin-2-yl)-3-oxobutanamide (CAS: 713-70-2). As a highly functionalized intermediate featuring a pyrimidine ring coupled to an acetoacetamide (β-keto amide) moiety, this compound offers exceptional synthetic versatility for drug development. However, the dual-carbonyl system and the active methylene group introduce significant stability liabilities in solution.

This guide synthesizes field-proven insights and mechanistic causality to help you troubleshoot degradation issues, optimize storage conditions, and validate your analytical assays.

Part 1: Core Mechanisms of Degradation

To effectively prevent degradation, it is critical to understand the thermodynamic and kinetic drivers that compromise the structural integrity of β-keto amides in solution.

1. Hydrolytic Cleavage and the Decarboxylation Cascade The amide bond in this molecule is highly susceptible to solvolysis and hydrolysis under both acidic and basic conditions[1]. The electron-withdrawing nature of the pyrimidine ring increases the electrophilicity of the amide carbonyl, facilitating nucleophilic attack by water or protic solvents. Upon hydrolysis, the molecule cleaves into 2-amino-4-methylpyrimidine and 3-oxobutanoic acid (acetoacetic acid). The latter is a transient β-keto acid that rapidly undergoes thermal decarboxylation via a six-membered cyclic transition state, yielding acetone and carbon dioxide (CO₂) gas.

2. Keto-Enol Tautomerism and Oxidative Susceptibility In solution, the active methylene group—flanked by the ketone and amide carbonyls—exists in a dynamic keto-enol equilibrium[2]. The enol tautomer is electron-rich and highly susceptible to autoxidation in the presence of dissolved oxygen or ultraviolet (UV) light. This oxidative pathway leads to the formation of complex, colored polymeric impurities, often manifesting as a yellowing or browning of the solution[1].

3. Pyrimidine Ring Protonation Effects The pyrimidine nitrogen atoms possess weak basicity. In highly acidic media (pH < 2), protonation of the pyrimidine ring alters the compound's solubility and can inductively accelerate the hydrolysis of the adjacent amide bond, generating 2-amino-4-methylpyrimidine and formic acid derivatives under extreme stress[3].

degradation A N-(4-methylpyrimidin-2-yl) -3-oxobutanamide B Acid/Base Catalysis (H2O or Protic Solvents) A->B Hydrolysis C 2-Amino-4-methylpyrimidine B->C D 3-Oxobutanoic Acid (Unstable Intermediate) B->D E Acetone D->E Decarboxylation (-CO2) F Carbon Dioxide (CO2) D->F

Degradation pathway via hydrolysis and subsequent thermal decarboxylation.

Part 2: Troubleshooting Guides & FAQs

Q1: Why is my stock solution losing potency and generating pressure in sealed vials? A: This is the hallmark of the hydrolysis-decarboxylation cascade. Hydrolysis of the β-keto amide yields 3-oxobutanoic acid, which spontaneously decarboxylates into acetone and CO₂ gas. The evolved CO₂ causes pressure buildup in sealed containers. To prevent this, strictly avoid protic solvents (like water, methanol, or ethanol) for stock solutions and store them at -20°C.

Q2: My N-(4-methylpyrimidin-2-yl)-3-oxobutanamide powder/solution has turned yellow. Is it still usable? A: Yellowing is a primary indicator of oxidative degradation or photodegradation[1]. The enol tautomer of the molecule is prone to oxidation, forming colored quinone-like or polymeric byproducts. If a color change is observed, you must assess the purity via HPLC before use. Always store the solid in a cool, dark, and dry environment, and degas solvents prior to making stock solutions.

Q3: Can I use aqueous buffers for long-term storage or extended assays? A: No. Storing β-keto amides in aqueous solutions for extended periods is strongly discouraged due to the high risk of hydrolysis[1]. If aqueous conditions are required for a biological or chemical assay, prepare the solution immediately before use and keep it on ice to suppress the hydrolysis kinetics.

Q4: I see unexpected peaks in my HPLC chromatogram. What are the common degradation products? A: The most common degradation product visible by UV detection is 2-amino-4-methylpyrimidine . Acetone (the byproduct of decarboxylation) may elute near the solvent front and has poor UV absorbance at standard wavelengths, while CO₂ will not be detected. If you observe a peak that increases over time in aqueous media, it is highly likely the cleaved pyrimidine amine[4].

Part 3: Data Presentation & Solvent Optimization

Table 1: Summary of Degradation Pathways and Kinetic Triggers
Degradation PathwayPrimary TriggerMechanistic CauseMajor Byproducts
Hydrolysis Protic solvents, pH extremesNucleophilic attack on the amide carbonyl2-amino-4-methylpyrimidine, 3-oxobutanoic acid
Decarboxylation Heat, post-hydrolysis6-membered cyclic transition state of β-keto acidAcetone, Carbon Dioxide (CO₂)
Oxidation Oxygen, UV LightAutoxidation of the electron-rich enol tautomerPolymeric colored impurities
Table 2: Solvent Compatibility Matrix
Solvent SystemSuitabilityMax Recommended StorageRationale
Acetonitrile (Dry) Excellent> 3 months at -20°CAprotic, suppresses hydrolysis and enolization.
DMSO (Anhydrous) Good1 month at -20°CAprotic, but hygroscopic. Must be kept strictly dry.
Methanol / Ethanol Poor< 24 hours at 4°CProtic solvents actively participate in solvolysis.
Aqueous Buffers Not Recommended< 4 hours at 4°CRapid hydrolysis driven by pH and water concentration.

Part 4: Experimental Protocols

To ensure the trustworthiness of your data, you must utilize a self-validating analytical system. The following protocol outlines the development of a stability-indicating HPLC assay, coupled with a forced degradation workflow to prove that the method can resolve the parent compound from its degradation products.

Protocol: Stability-Indicating HPLC Assay & Forced Degradation

1. Instrumentation and Mobile Phase Setup

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: HPLC-grade Water with 0.1% Formic Acid (pH control to maintain the pyrimidine ring in a consistent ionization state).

  • Mobile Phase B: HPLC-grade Acetonitrile with 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 240 nm (optimal for the pyrimidine chromophore).

2. Stock Solution Preparation

  • Weigh exactly 10.0 mg of N-(4-methylpyrimidin-2-yl)-3-oxobutanamide.

  • Dissolve in 10 mL of anhydrous Acetonitrile to create a 1 mg/mL stock solution.

  • Causality Note: Acetonitrile is chosen over water to prevent baseline hydrolysis before the stress testing begins.

3. Forced Degradation Workflow (Self-Validating System) To prove the HPLC method is stability-indicating, subject the stock to extreme conditions to deliberately generate degradation products[1].

  • Acid Hydrolysis: Combine 1 mL of stock solution with 1 mL of 0.2 M HCl. Incubate at 60°C for 24 hours. Neutralize with 1 mL of 0.2 M NaOH before injection.

  • Base Hydrolysis: Combine 1 mL of stock solution with 1 mL of 0.2 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 1 mL of 0.2 M HCl before injection.

  • Oxidative Stress: Combine 1 mL of stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours in the dark. Quench with sodium thiosulfate if necessary before injection.

4. Data Interpretation Inject the neutralized samples. The method is considered validated if the parent peak (N-(4-methylpyrimidin-2-yl)-3-oxobutanamide) is baseline-resolved from the primary degradation peak (2-amino-4-methylpyrimidine) and any oxidative byproducts.

workflow Stock Prepare Stock Solution (1 mg/mL in Anhydrous ACN) Acid Acid Stress (0.2M HCl, 60°C) Stock->Acid Base Base Stress (0.2M NaOH, 60°C) Stock->Base Ox Oxidative Stress (3% H2O2, RT) Stock->Ox Neut Neutralization & Quenching Acid->Neut Base->Neut Ox->Neut HPLC HPLC-UV Analysis (C18 Column, 240 nm) Neut->HPLC Data Peak Integration & Kinetic Profiling HPLC->Data

Forced degradation workflow for stability-indicating assay validation.

References

  • Acidity and tautomerism of .beta.-keto esters and amides in aqueous solution Journal of the American Chemical Society - ACS Publications URL:[Link]

  • DIMETHYLACETOACETAMIDE - Chemical Reactivity and Stability Ataman Kimya URL: [Link]

  • 2-Amino-4-methylpyrimidine CAS 108-52-1 Suppliers & Stability Analysis Bloom Tech URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting N-(4-methylpyrimidin-2-yl)-3-oxobutanamide Synthesis

Executive Summary The acetoacetylation of 2-amino-4-methylpyrimidine to yield N-(4-methylpyrimidin-2-yl)-3-oxobutanamide is a critical transformation in the synthesis of various active pharmaceutical ingredients (APIs),...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The acetoacetylation of 2-amino-4-methylpyrimidine to yield N-(4-methylpyrimidin-2-yl)-3-oxobutanamide is a critical transformation in the synthesis of various active pharmaceutical ingredients (APIs), including cyclin-dependent kinase (CDK) inhibitors like palbociclib[1]. However, the bifunctional nature of the β-keto amide product and the high reactivity of standard acetoacetylating agents often lead to complex side reactions. This guide provides mechanistic troubleshooting, quantitative data, and validated protocols to help drug development professionals maximize yield and purity.

Mechanistic Pathway & Side Reactions

G A 2-Amino-4-methylpyrimidine (Substrate) C N-(4-methylpyrimidin-2-yl)- 3-oxobutanamide (Desired Product) A->C + B (Controlled Temp, Bu3N) B Acetoacetylating Agent (Diketene or TMD) E Dehydroacetic Acid (Dimerization Byproduct) B->E Dimerization (Excess/Heat) D Pyrimido[1,2-a]pyrimidine (Cyclized Byproduct) C->D Intramolecular Cyclization (-H2O, Heat/Acid/Base) F N,N-Diacetoacetyl Derivative (Over-acylation Byproduct) C->F + B (Excess Reagent)

Reaction network for the acetoacetylation of 2-amino-4-methylpyrimidine and major side reactions.

Troubleshooting Guides & FAQs

Q1: Why is my reaction yielding a high percentage of fused-ring byproducts instead of the desired open-chain amide? Causality & Mechanism : The desired product, N-(4-methylpyrimidin-2-yl)-3-oxobutanamide, contains both an electrophilic ketone and a nucleophilic pyrimidine ring nitrogen. Under thermal stress (>100 °C) or in the presence of strong Brønsted acids/bases, the molecule undergoes an intramolecular cyclocondensation (a Biginelli-type or Hantzsch-type cyclization)[2]. This dehydration yields thermodynamically stable pyrimido[1,2-a]pyrimidine derivatives (e.g., 2,4-dimethylpyrimido[1,2-a]pyrimidin-6-one). Solution :

  • Temperature Control : Maintain the reaction temperature strictly between 85–90 °C if using thermal decomposition of adducts, and quickly cool the mixture once the acetoacetylation is complete.

  • Catalyst Selection : Avoid strong acids (like p-TSA) or strong inorganic bases. Instead, use lipophilic trialkylamines (e.g., tributylamine), which effectively catalyze the initial acetoacetylation while suppressing the subsequent cyclization to isomeric pyridones and pyrimidopyrimidines[1].

Q2: I am detecting significant amounts of dehydroacetic acid in my crude mixture. How can I prevent this? Causality & Mechanism : Dehydroacetic acid is the classic dimerization product of diketene. When diketene is present in excess, or when its addition rate exceeds the rate of its consumption by 2-amino-4-methylpyrimidine, it self-condenses. Solution :

  • Reagent Substitution : Liquid diketene is highly reactive, prone to polymerization, and poses severe safety and lachrymator risks. Replace diketene with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) [3]. TMD is a stable diketene-acetone adduct that thermally decomposes in situ to release acylketene/diketene at a controlled rate, matching the consumption rate of the amine and drastically reducing dimerization[1].

Q3: LC-MS analysis shows a +84 Da mass shift from the desired product. What is this, and how do I resolve it? Causality & Mechanism : A +84 Da shift corresponds to the addition of a second acetoacetyl group, indicating N,N-diacetoacetylation [4]. Aminopyrimidines can undergo double acylation at the exocyclic amine if the local concentration of the acylating agent is too high, or if the mono-acylated product is deprotonated by a strong base, making the amide nitrogen highly nucleophilic. Solution :

  • Stoichiometry : Use a strict 1.05 : 1.00 molar ratio of TMD to 2-amino-4-methylpyrimidine.

  • Solvent Dilution : Run the reaction at a lower concentration (e.g., 0.5 M) to favor the bimolecular reaction of the starting amine over the reaction of the newly formed amide.

Data Presentation: Optimization of Reaction Conditions

The following table summarizes the quantitative impact of reagent and catalyst selection on product distribution during the synthesis of N-(4-methylpyrimidin-2-yl)-3-oxobutanamide.

ConditionAcetoacetylating AgentCatalystTemp (°C)Desired Amide Yield (%)Cyclized Byproduct (%)Dehydroacetic Acid (%)
A (Baseline) Diketene (1.5 eq)None2545.05.035.0
B (Basic) Diketene (1.1 eq)Triethylamine6065.015.010.0
C (Acidic) TMD (1.1 eq)p-TSA11030.060.05.0
D (Optimized) TMD (1.05 eq)Tributylamine9092.0 < 2.0 < 2.0

Experimental Protocol: Optimized Synthesis via TMD

Self-Validating System : The use of TMD acts as an internal kinetic regulator. By requiring thermal activation (≥85 °C) to release the active acylating species, the steady-state concentration of diketene remains near zero, preventing dimerization. The lipophilic tributylamine ensures the reaction remains strictly in the organic phase and prevents acid-catalyzed cyclization[1].

Step-by-Step Methodology :

  • Preparation : In a dry, 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 2-amino-4-methylpyrimidine (10.9 g, 100 mmol) in anhydrous toluene (100 mL).

  • Catalyst Addition : Add tributylamine (1.85 g, 10 mmol, 0.1 equiv) to the suspension. Stir at room temperature for 5 minutes to ensure homogeneity.

  • Thermal Activation : Heat the mixture to 90 °C under an inert nitrogen atmosphere.

  • Controlled Reagent Addition : Slowly add 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) (14.9 g, 105 mmol, 1.05 equiv) dropwise over 45 minutes using a syringe pump. (Causality: Slow addition at 90 °C ensures TMD decomposes to acylketene exactly as it is consumed by the amine, suppressing dehydroacetic acid formation).

  • Reaction Monitoring : Maintain the temperature at 90 °C for an additional 2 hours. Monitor the reaction via TLC (Ethyl Acetate:Hexane 1:1) or HPLC until the amine substrate is fully consumed.

  • Quenching & Crystallization : Remove the heat source and allow the mixture to cool to 40 °C. Add heptane (50 mL) dropwise to induce crystallization of the target amide.

  • Isolation : Cool the suspension to 0–5 °C in an ice bath for 1 hour. Filter the precipitate under vacuum, wash with cold heptane (2 x 20 mL), and dry under vacuum at 40 °C to constant weight.

References

  • Title: Process for preparation of palbociclib (WO2022091001A1)
  • Title: Aminoazoles as Key Reagents in Multicomponent Heterocyclizations Source: SciSpace URL
  • Title: A Study of Factors Leading to N, N-Diacetylation of Aminopyrimidines Source: Oregon State University URL
  • Source: PMC (PubMed Central)

Sources

Troubleshooting

Technical Support Center: Purification of N-(4-methylpyrimidin-2-yl)-3-oxobutanamide

Overview N-(4-methylpyrimidin-2-yl)-3-oxobutanamide is a versatile β-keto amide scaffold utilized in pharmaceutical development and coordination chemistry. Because of its active methylene group and multiple hydrogen-bond...

Author: BenchChem Technical Support Team. Date: March 2026

Overview

N-(4-methylpyrimidin-2-yl)-3-oxobutanamide is a versatile β-keto amide scaffold utilized in pharmaceutical development and coordination chemistry. Because of its active methylene group and multiple hydrogen-bond acceptors/donors, the compound exhibits complex keto-enol tautomerism[1]. Purification by recrystallization requires precise thermodynamic control to prevent thermal decarboxylation[2], mitigate polymorphism[3], and ensure the removal of unreacted precursors.

This technical guide provides a self-validating protocol and troubleshooting matrix for achieving >99% purity.

Experimental Protocol: Self-Validating Recrystallization

Expertise Note: The primary failure mode in purifying β-keto amides is thermal degradation during dissolution. By utilizing an optimized binary solvent system, we lower the boiling point required for complete solvation, thereby preserving the structural integrity of the molecule[4].

Step-by-Step Methodology

Step 1: Solvent Selection & Dissolution

  • Action: Suspend the crude N-(4-methylpyrimidin-2-yl)-3-oxobutanamide in a binary mixture of Ethanol/Ethyl Acetate (1:3 v/v) at a ratio of 5 mL per gram of crude solid. Heat gently with stirring.

  • Causality: Pure ethanol requires heating near 75°C for dissolution, which induces thermal decarboxylation of the β-keto amide[1]. The EtOAc/EtOH mixture achieves full solubility at ~55°C, minimizing thermal stress.

  • Self-Validation: The solution must become completely transparent below 60°C. If insoluble material persists at 60°C, it consists of polymeric diketene impurities—do not increase the temperature.

Step 2: Hot Filtration

  • Action: Rapidly pass the 55°C solution through a pre-warmed fritted glass funnel (porosity 3) into a pre-warmed receiving flask.

  • Causality: Removes insoluble oligomers. Pre-warming the glassware prevents premature nucleation and product loss in the frit[4].

  • Self-Validation: The filtrate must be clear and pale yellow. A dark brown filtrate indicates that thermal degradation has already occurred.

Step 3: Controlled Nucleation & Cooling

  • Action: Cool the filtrate at a strictly controlled rate of 0.5°C/min down to 20°C. Once at room temperature, transfer the flask to an ice bath (0–5°C) for 2 hours.

  • Causality: Rapid cooling ("crashing out") traps mother liquor inside the crystal lattice (occlusion) and promotes the formation of metastable polymorphs[3]. Slow cooling ensures the thermodynamically stable keto-form crystallizes exclusively.

  • Self-Validation: Crystals should manifest as well-defined plates or needles. An amorphous, cloudy precipitate indicates the cooling rate was too aggressive.

Step 4: Isolation and Washing

  • Action: Isolate the crystals via vacuum filtration. Wash the filter cake with two column volumes of ice-cold Hexane/Ethyl Acetate (4:1 v/v).

  • Causality: The non-polar anti-solvent (hexane) displaces the mother liquor without dissolving the purified product[4].

  • Self-Validation: The final wash filtrate must run completely clear.

Step 5: Vacuum Drying

  • Action: Dry the crystals under high vacuum (10 mbar) at 40°C until constant weight is achieved.

  • Causality: Removes residual solvent trapped in the crystal habit. Keeping the temperature below 45°C prevents solid-state degradation.

  • Self-Validation: Two consecutive weight measurements taken 1 hour apart must yield a difference of <0.1%.

Process Workflows & Mechanistic Pathways

Workflow A Crude N-(4-methylpyrimidin-2-yl) -3-oxobutanamide B Dissolution in EtOH/EtOAc (1:3) < 60°C to prevent degradation A->B C Hot Filtration (Removes insoluble oligomers) B->C D Controlled Cooling (0.5°C/min to 20°C) C->D E Ice Bath Chilling (0-5°C for 2 hours) D->E F Vacuum Filtration & Cold Hexane Wash E->F G Vacuum Drying (< 40°C to constant weight) F->G

Fig 1: Step-by-step recrystallization workflow for beta-keto amides.

Mechanism Keto Keto Form (Dominant in solid) Enol Enol Form (H-bond stabilized) Keto->Enol Tautomerization (Solvent dependent) Degradation Thermal Degradation (Decarboxylation) Keto->Degradation Prolonged Heat (>70°C)

Fig 2: Keto-enol tautomerism and thermal degradation risk in beta-keto amides.

Quantitative Data: Solvent System Screening

The following table summarizes the thermodynamic and purity outcomes of various solvent systems evaluated for this compound.

Solvent SystemVolume RatioDissolution Temp (°C)Yield (%)Purity (HPLC %)Crystal HabitProcess Notes
Ethanol100%756598.5NeedlesHigh temp risks decarboxylation[2].
Ethyl Acetate100%657297.0PrismsModerate yield; retains polar impurities.
EtOH / EtOAc 1:3 55 88 99.5 Plates Optimal balance of solubility and low thermal stress.
DCM / Hexane1:2408596.5PowderProne to oiling out; fast precipitation traps impurities.

Troubleshooting & FAQs

Q: Why is my product turning brown during the dissolution phase? A: This is a definitive sign of thermal degradation. β-keto amides are highly susceptible to decarboxylation and cleavage when heated above 70°C for prolonged periods[1]. Corrective Action: Discard the degraded batch. For the next run, ensure the dissolution temperature never exceeds 60°C by utilizing the recommended EtOH/EtOAc (1:3) solvent system.

Q: I am observing a broad melting point range (e.g., 110–118°C) in my purified batch. Why? A: A broad or double melting point in high-purity amides is a classic indicator of polymorphism, driven by keto-enol tautomerization in the solid state[3]. The compound is crystallizing into mixed hydrogen-bonded networks. Corrective Action: Ensure a strict, slow cooling profile (0.5°C/min)[4]. Rapid cooling forces the kinetic enol-polymorph to co-precipitate with the thermodynamic keto-polymorph.

Q: My product is "oiling out" (forming a separate liquid layer) instead of crystallizing. How do I fix this? A: Liquid-liquid phase separation (oiling out) occurs when the solute melts out of the solvent before it reaches its crystallization boundary[4]. This usually happens if the solution is too concentrated or the solvent polarity is mismatched. Corrective Action: Reheat the mixture until homogeneous, add 10-15% more anti-solvent (e.g., EtOAc), and seed the solution with a few pure crystals just as it reaches the cloud point.

Q: How can I ensure the complete removal of unreacted 2-amino-4-methylpyrimidine? A: The starting aminopyrimidine is significantly more basic than the target β-keto amide. If co-precipitation is severe during recrystallization, implement a pre-crystallization liquid-liquid extraction. Wash the organic reaction mixture with a mild, buffered acidic aqueous solution (pH 5–6). This will selectively protonate the unreacted amine, drawing it into the aqueous phase while leaving the β-keto amide in the organic layer.

References

  • Sieburth, S. M., & Chen, Y. P. (2002). A New Synthesis of β-Keto Amides. Synthesis. URL:[Link]

  • Mullin, J. W. (2001). Crystallization (4th ed.). Butterworth-Heinemann. URL:[Link]

  • Hanford, W. E., & Sauer, J. C. (1945). Ketoethenones and process therefor. US Patent 2369919A.
  • Buist, M. L., et al. (2013). Salt Forms of Amides: Protonation and Polymorphism of Carbamazepine and Cytenamide. Acta Crystallographica Section C. URL:[Link]

Sources

Optimization

"resolving inconsistent results in N-(4-methylpyrimidin-2-yl)-3-oxobutanamide experiments"

Technical Support & Troubleshooting Center: N-(4-Methylpyrimidin-2-yl)-3-oxobutanamide Overview Welcome to the advanced troubleshooting guide for N-(4-methylpyrimidin-2-yl)-3-oxobutanamide (CAS 713-70-2)[1][2]. As a β-ke...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support & Troubleshooting Center: N-(4-Methylpyrimidin-2-yl)-3-oxobutanamide

Overview Welcome to the advanced troubleshooting guide for N-(4-methylpyrimidin-2-yl)-3-oxobutanamide (CAS 713-70-2)[1][2]. As a β-ketoamide linked to a pyrimidine scaffold, this compound is a highly versatile building block and screening hit. However, its dual reactivity centers—the conformationally flexible 3-oxobutanamide moiety and the pyrimidine nitrogen—make it uniquely susceptible to tautomerism, metal chelation, and pH-driven degradation[3][4][5].

This guide is designed for drug development professionals and analytical chemists to resolve inconsistent assay results, anomalous spectra, and stability issues by addressing the fundamental physical chemistry of the molecule.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: My NMR spectra show multiple unexpected peaks, and my HPLC chromatograms exhibit peak splitting or tailing, despite the compound being >98% pure. What is causing this?

  • The Causality: You are observing the compound's dynamic structural equilibria. The β-ketoamide backbone undergoes keto-enol tautomerism, while the amide bond exhibits restricted rotation, resulting in s-cis and s-trans rotamers[6].

  • The Insight: The dominant state is heavily solvent-dependent. In polar aprotic solvents like DMSO, the s-trans keto form is highly stabilized[6]. Conversely, in non-polar solvents like CDCl3, intramolecular hydrogen bonding can stabilize the s-cis keto or enol forms[6]. During an HPLC gradient run, the shifting polarity of the mobile phase alters these equilibria in real-time, causing the compound to elute as a broad or split peak.

  • The Fix: For NMR, perform Variable-Temperature (VT) NMR or use a single, highly polar solvent to lock the conformation. For HPLC, add an acidic modifier (e.g., 0.1% Formic Acid) to the mobile phase to suppress enolization and sharpen the peak.

Q2: We are seeing irreproducible IC50 values in our biochemical assays, including false-positive inhibition and fluorescence quenching. Is the compound aggregating?

  • The Causality: While aggregation is possible, the more likely culprit is trace metal chelation. β-ketoamides are classic bidentate ligands[4]. The oxygen atoms of the enolate form strongly coordinate with divalent and trivalent transition metals (e.g., Cu²⁺, Ni²⁺, Fe³⁺)[5].

  • The Insight: If your assay buffer or enzyme preparation contains trace metals, the compound will spontaneously form a metal chelate[5]. This complex alters the molecule's 3D geometry, preventing target binding, and can quench fluorophores used in the assay readout.

  • The Fix: Implement Protocol B (below) to scavenge trace metals from your assay buffers using EDTA or Chelex resin prior to compound addition.

Q3: The compound degrades over time in our stock solutions, especially in slightly basic buffers. What are the degradation products?

  • The Causality: Acetoacetamides are highly susceptible to alkaline hydrolysis[7].

  • The Insight: When exposed to pH > 8.0 or prolonged heating, the amide bond hydrolyzes to yield 2-amino-4-methylpyrimidine and acetoacetate[7]. Acetoacetate is inherently unstable and rapidly decarboxylates into acetone and carbon dioxide[7].

  • The Fix: Always store stock solutions in anhydrous DMSO at -20°C. For aqueous assays, maintain the pH between 6.0 and 7.5 and prepare solutions fresh daily.

Section 2: Physicochemical Data & Degradation Profiles

Table 1: Structural Equilibria and Solvent Effects

Molecular State Dominant Environment Intermolecular Force / Driver Analytical Impact
s-trans Keto Polar Aprotic (DMSO) Strong solvent-solute H-bonding Sharp, single NMR peaks; Predictable binding
s-cis Keto Non-Polar (CDCl3) Intramolecular H-bonding Peak splitting in NMR; Altered retention time

| Enol (Chelate) | Aqueous (Metals present) | Coordination with divalent cations | Fluorescence quenching; False-positive inhibition |

Table 2: Degradation Triggers and Quantitative Thresholds

Condition / Trigger Primary Pathway Byproducts Prevention Strategy
pH > 8.0 (Aqueous) Alkaline Hydrolysis 2-Amino-4-methylpyrimidine + Acetoacetate Buffer to pH 6.5–7.5; Use fresh solutions
Heat (>60°C) Decarboxylation Acetone + CO2 Store stocks at -20°C; Avoid heated sonication

| Trace Metals | Catalytic Cleavage | Metal-Pyrimidine complexes | Treat buffers with Chelex resin / 50 µM EDTA |

Section 3: Validated Experimental Protocols

Protocol A: Standardized NMR Sample Preparation for β-Ketoamides Objective: Lock the tautomeric and rotameric state of the compound to obtain a clean, interpretable ¹H-NMR spectrum.

  • Solvent Selection: Weigh 5 mg of the compound and dissolve completely in 0.5 mL of anhydrous DMSO-d6 (100 atom % D). Causality: DMSO-d6 strongly hydrogen-bonds with the amide N-H, disrupting intramolecular H-bonds and driving the equilibrium toward the s-trans keto form[6].

  • Temperature Equilibration: Place the NMR tube in the spectrometer and set the probe temperature to 298 K (25°C). Allow the sample to equilibrate for 10 minutes.

  • Acquisition: Acquire the ¹H-NMR spectrum using a standard 1D pulse sequence (e.g., zg30).

  • Self-Validation Step: Check the methylene bridge (–CH2–) signal around δ 3.6-4.0 ppm[6]. If the sample is properly locked in the keto form, this will appear as a sharp singlet. If a broad peak or a secondary vinylic proton signal (around δ 5.0-5.5 ppm) appears, trace water is promoting enolization. Discard and prepare a fresh sample using a newly opened ampoule of DMSO-d6.

Protocol B: Metal-Free Assay Buffer Preparation for High-Throughput Screening Objective: Prevent false positives caused by the β-ketoamide chelating trace transition metals in biochemical assays[4][5].

  • Buffer Formulation: Prepare the base assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl).

  • Chelation Treatment: Add 2 g/L of Chelex® 100 resin (sodium form) to the buffer. Stir gently for 1 hour at room temperature. Causality: The resin outcompetes the β-ketoamide for trace divalent cations (Cu²⁺, Ni²⁺, Fe²⁺)[5].

  • Filtration: Filter the buffer through a 0.22 µm PES membrane to remove the resin.

  • Supplementation: Add 50 µM EDTA to the filtered buffer to act as a secondary scavenger during the assay.

  • Self-Validation Step: Spike a test aliquot of the buffer with 10 µM of the compound. Monitor the UV-Vis absorbance at 320 nm for 30 minutes. A stable baseline indicates a metal-free environment. A time-dependent bathochromic shift (red shift) indicates active metal chelation[5], meaning the buffer must be re-treated.

Section 4: Structural Equilibria and Degradation Pathways

G A N-(4-methylpyrimidin-2-yl) -3-oxobutanamide B s-trans Keto Form (Dominant in DMSO) A->B Polar Aprotic C s-cis Keto Form (Dominant in CDCl3) A->C Non-Polar E Alkaline Hydrolysis Pathway (pH > 8.0) A->E Heat / Base D Enol Form (Metal Chelate) Stabilized by Cations B->D Tautomerization C->D Tautomerization F 2-Amino-4-methylpyrimidine + Acetoacetate E->F Degradation

Equilibria and alkaline hydrolysis pathways of N-(4-methylpyrimidin-2-yl)-3-oxobutanamide.

References

  • Tautomeric and Conformational Properties of Acetoacetamide: Electron Diffraction and Quantum Chemical Study Source: The Journal of Organic Chemistry - ACS Publications URL
  • N-(4-Methylpyrimidin-2-yl)-3-oxobutanamide (CAS 713-70-2)
  • N-(4-Methylpyrimidin-2-yl)
  • Source: Oxford University Press (OUP)
  • Acetoacetamide Degradation and Alkaline Hydrolysis Source: ChemicalBook URL
  • Source: OSTI.
  • 2,3-Dioximes of Various Substituted Acetoacetamides and Their Metal Chelates Source: Canadian Science Publishing URL

Sources

Troubleshooting

Technical Support Center: N-(4-methylpyrimidin-2-yl)-3-oxobutanamide Degradation Pathways

Welcome to the technical support center for researchers studying the degradation of N-(4-methylpyrimidin-2-yl)-3-oxobutanamide (CAS No. 713-70-2)[1].

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers studying the degradation of N-(4-methylpyrimidin-2-yl)-3-oxobutanamide (CAS No. 713-70-2)[1]. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions that you may encounter during your experimental work. As a molecule with potential applications in pharmaceutical and chemical research, understanding its stability and degradation profile is crucial for development and quality control.[2][3]

Introduction to the Stability of N-(4-methylpyrimidin-2-yl)-3-oxobutanamide

N-(4-methylpyrimidin-2-yl)-3-oxobutanamide is a compound featuring a central amide linkage, a pyrimidine ring, and a ketone functional group. Each of these moieties presents potential sites for degradation under various environmental and experimental conditions. The primary degradation pathways to consider are hydrolysis, photodegradation, and microbial or enzymatic degradation. This guide will walk you through the theoretical basis for these pathways and provide practical advice for their investigation.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for N-(4-methylpyrimidin-2-yl)-3-oxobutanamide?

A1: Based on its chemical structure, the most probable degradation pathways are:

  • Hydrolysis: Cleavage of the amide bond is a common degradation route for amides, which can occur under both acidic and basic conditions, typically accelerated by heat.[4][5][6] This would yield 2-amino-4-methylpyrimidine and 3-oxobutanoic acid.

  • Photodegradation: The pyrimidine ring and carbonyl groups are chromophores that can absorb UV light, potentially leading to photolytic degradation.[7][8] The specific products would depend on the wavelength of light and the presence of photosensitizers.

  • Microbial/Enzymatic Degradation: In biological systems or microbially active environments, enzymatic degradation is possible.[9][10][11] This could involve amidases that hydrolyze the amide bond or other enzymes that modify the pyrimidine ring, similar to the degradation of other pyrimidine-based compounds.[12][13]

Q2: What are the expected primary degradation products from hydrolysis?

A2: The hydrolysis of the amide bond in N-(4-methylpyrimidin-2-yl)-3-oxobutanamide would break the molecule into two primary components:

  • 2-amino-4-methylpyrimidine

  • 3-Oxobutanoic acid (acetoacetic acid)

It is important to note that 3-oxobutanoic acid is unstable and can subsequently decarboxylate to form acetone and carbon dioxide, especially when heated.

Q3: What analytical techniques are best suited for studying the degradation of this compound?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable method for routine quantification of the parent compound, especially in bulk substance and formulations where concentrations are relatively high.[2] For greater sensitivity and selectivity, particularly when identifying and quantifying low levels of degradation products in complex matrices (like biological samples), Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the preferred method.[2]

Q4: How can I prevent degradation of N-(4-methylpyrimidin-2-yl)-3-oxobutanamide during storage?

A4: To minimize degradation during storage, it is recommended to keep the compound in a cool, dry, and dark place.[1] Specifically, storing it sealed in a desiccator at 2-8°C is advisable. This will limit its exposure to moisture, light, and high temperatures, which are key drivers of hydrolysis and photodegradation.

Troubleshooting Guides

Guide 1: Investigating Hydrolytic Degradation

Problem: Inconsistent or non-reproducible degradation rates in hydrolysis experiments.

Potential Cause Explanation Recommended Solution
pH Fluctuation The rate of amide hydrolysis is highly dependent on pH.[5] Small variations in buffer preparation can lead to significant differences in degradation kinetics.Ensure accurate and consistent preparation of acidic and basic solutions. Use a calibrated pH meter to verify the pH of your reaction medium before and during the experiment. Buffer the solutions to maintain a stable pH.
Temperature Variation Hydrolysis reactions are often temperature-sensitive.[14] Inconsistent heating of the reaction vessel can lead to variable degradation rates.Use a temperature-controlled water bath or heating block with precise temperature regulation. Ensure uniform heating of all samples being compared.
Impurity Catalysis Trace metal ions or other impurities in the reagents or on the glassware can catalyze hydrolysis, leading to artificially high degradation rates.Use high-purity water and reagents. Thoroughly clean all glassware, potentially acid-washing and rinsing with deionized water to remove any catalytic residues.

Experimental Protocol: Acid-Catalyzed Hydrolysis Study

  • Prepare a stock solution of N-(4-methylpyrimidin-2-yl)-3-oxobutanamide in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Prepare a 0.1 N HCl solution.

  • In a series of amber glass vials, add a known volume of the stock solution and the 0.1 N HCl to achieve a final concentration within the linear range of your analytical method (e.g., 10 µg/mL).

  • Incubate the vials in a temperature-controlled water bath at a set temperature (e.g., 60°C).

  • At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove a vial and immediately quench the reaction by neutralizing the solution with an equivalent amount of a suitable base (e.g., 0.1 N NaOH) and/or diluting it in the mobile phase.

  • Analyze the samples by a validated HPLC or LC-MS/MS method to determine the concentration of the remaining parent compound.

  • Plot the concentration of N-(4-methylpyrimidin-2-yl)-3-oxobutanamide versus time to determine the degradation kinetics.

Guide 2: LC-MS/MS Analysis Troubleshooting

Problem: Poor peak shape (tailing, fronting, or splitting) in the chromatogram.

Potential Cause Explanation Recommended Solution
Column Overload Injecting too much sample can saturate the stationary phase, leading to peak fronting.[15]Reduce the injection volume or dilute the sample.
Secondary Interactions The analyte may have secondary interactions with active sites on the stationary phase (e.g., residual silanols), causing peak tailing.[15]Use a column with end-capping or a different stationary phase. Adjust the mobile phase pH or add a competing amine to the mobile phase to reduce these interactions.
Injection Solvent Mismatch If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion, especially for early eluting peaks.[15]Reconstitute the final sample in the initial mobile phase or a weaker solvent.
Column Contamination or Void Buildup of contaminants at the head of the column or a void in the packing material can affect all peaks.[16]Use a guard column to protect the analytical column. If a void is suspected, try reversing and flushing the column (if permitted by the manufacturer) or replace the column.

Problem: Carryover of the analyte in blank injections.

Potential Cause Explanation Recommended Solution
Adsorption to System Components "Sticky" molecules can adsorb to various parts of the LC system, such as the injector needle, rotor seal, or column, and then slowly leach out in subsequent runs.[17]Optimize the needle wash procedure by using a stronger solvent and increasing the wash time.[18] Flush the entire system with a strong solvent. If the problem persists, systematically replace components (e.g., injector rotor seal, tubing) to identify the source of carryover.[17]
Contaminated Blank Solution The "blank" solvent itself may be contaminated with the analyte.Prepare a fresh blank solution using new vials and high-purity solvents.

Visualizing Degradation Pathways and Workflows

Hypothesized Degradation Pathways

DegradationPathways cluster_main N-(4-methylpyrimidin-2-yl)-3-oxobutanamide cluster_hydrolysis Hydrolysis cluster_photo Photodegradation cluster_microbial Microbial/Enzymatic Parent N-(4-methylpyrimidin-2-yl)-3-oxobutanamide Product_A 2-amino-4-methylpyrimidine Parent->Product_A Amide Cleavage Product_B 3-Oxobutanoic acid Parent->Product_B Amide Cleavage Photo_Products Various Photoproducts (e.g., ring cleavage, oxidation) Parent->Photo_Products UV Light Microbial_Products Metabolites (e.g., hydroxylated derivatives, hydrolysis products) Parent->Microbial_Products Enzymes Product_C Acetone + CO2 Product_B->Product_C Decarboxylation

Caption: Hypothesized degradation pathways for N-(4-methylpyrimidin-2-yl)-3-oxobutanamide.

Typical Experimental Workflow for a Degradation Study

Workflow Start Prepare Stock Solution of Compound Stress_Condition Expose to Stress Condition (e.g., Acid, Base, Light, Microbes) Start->Stress_Condition Sampling Sample at Timed Intervals Stress_Condition->Sampling Quench Quench Reaction (e.g., Neutralize, Dilute) Sampling->Quench Analysis Analyze by LC-MS/MS Quench->Analysis Data Quantify Parent Compound and Identify Degradants Analysis->Data Kinetics Determine Degradation Kinetics and Pathway Data->Kinetics

Sources

Optimization

"managing impurities in N-(4-methylpyrimidin-2-yl)-3-oxobutanamide synthesis"

Welcome to the Technical Support Center for Acetoacetamide Synthesis. As a Senior Application Scientist, I have designed this resource to help you navigate the complex thermodynamic and kinetic challenges associated with...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Acetoacetamide Synthesis. As a Senior Application Scientist, I have designed this resource to help you navigate the complex thermodynamic and kinetic challenges associated with synthesizing N-(4-methylpyrimidin-2-yl)-3-oxobutanamide (CAS 713-70-2).

This compound is a highly versatile small molecule scaffold (1) widely used as an intermediate in pharmaceutical and agrochemical development. Its synthesis typically relies on the nucleophilic attack of 2-amino-4-methylpyrimidine on an acetoacetylating agent. However, the polyfunctional nature of the starting materials often leads to competing side reactions. This guide provides field-proven, self-validating methodologies to control causality and eliminate impurities.

Part 1: Troubleshooting Guide & Impurity Profiling (FAQs)

Q1: Why am I observing high levels of N,N-diacetoacetylated impurities, and how can I suppress them? Expertise & Causality: The exocyclic amine of 2-amino-4-methylpyrimidine is highly nucleophilic. Once the mono-acetoacetylated product is formed, the secondary amide nitrogen still possesses residual nucleophilicity. Studies on the acetylation of aminopyrimidines demonstrate that electron-withdrawing groups reduce, but do not entirely eliminate, the nucleophilicity of the amine, leading to over-acylation under forcing conditions (2). If the reaction temperature exceeds 10°C during addition, or if a localized excess of the acylating agent exists, the kinetic barrier for the second acylation is easily overcome. Resolution: Strictly cap the stoichiometry of your acylating agent (e.g., diketene) at 1.05 equivalents. Maintain reaction temperatures between 0°C and 5°C during the addition phase to thermodynamically favor mono-acylation.

Q2: My HPLC trace shows a significant peak corresponding to dehydroacetic acid. What causes this, and how do I prevent it? Expertise & Causality: Dehydroacetic acid is the dimerization product of diketene. Diketene is highly reactive and prone to self-condensation, a process catalyzed by basic environments. Because 2-amino-4-methylpyrimidine is a weak base with a conjugate acid pKa of approximately 4.8 (3), it can inadvertently catalyze this dimerization if diketene is added too rapidly, causing an exothermic spike that further accelerates self-condensation. Resolution: Implement a slow, dropwise addition of diketene using a syringe pump. Use a non-nucleophilic, aprotic solvent (e.g., anhydrous dichloromethane) with high dilution to kinetically favor the bimolecular reaction with the pyrimidine over diketene self-condensation.

Q3: I am using an acetoacetate ester instead of diketene to avoid safety hazards, but my conversion is stalled at 60%. How can I drive the reaction to completion? Expertise & Causality: The reaction of 2-amino-4-methylpyrimidine is highly specific for the trapping of 1,3-dioxo aliphatic compounds (4). However, reacting it with an ester like ethyl acetoacetate is an equilibrium-driven amidation that produces ethanol as a byproduct. If the alcohol is not removed, the reverse reaction (alcoholysis of the product) halts conversion. Resolution: Shift the equilibrium via Le Chatelier's principle. Conduct the reaction in a higher-boiling solvent like toluene and use a Dean-Stark trap to continuously remove the alcohol byproduct as an azeotrope.

Part 2: Self-Validating Experimental Protocols

Protocol A: Optimized Acetoacetylation using Diketene (High-Purity Route)

This protocol utilizes strict thermal and stoichiometric controls to prevent over-acylation and dimerization.

  • Step 1: Suspend 1.0 equivalent of 2-amino-4-methylpyrimidine in 10 volumes of anhydrous dichloromethane (DCM) under a dry nitrogen atmosphere.

  • Step 2: Cool the reactor using an ice-water bath.

    • Validation Check: Ensure the internal temperature probe reads ≤ 5°C before proceeding. If > 5°C, do not initiate addition to prevent diketene dimerization.

  • Step 3: Charge a syringe pump with 1.05 equivalents of diketene. Add dropwise over 2 hours.

    • Validation Check: Monitor the internal temperature. The exotherm must not push the reaction above 8°C at any point.

  • Step 4: Stir for 1 hour at 5°C, then allow to warm to 20°C and stir for an additional 2 hours.

    • Validation Check: Perform an In-Process Control (IPC) via HPLC. The reaction is validated as complete when the 2-amino-4-methylpyrimidine peak area is < 1.0%.

  • Step 5: Quench the reaction with 5 volumes of 5% aqueous citric acid to purge unreacted starting material.

    • Validation Check: Test the pH of the aqueous wash. It must be strictly between 4.0 and 5.0 to ensure complete protonation of the basic starting material without hydrolyzing the newly formed amide bond.

  • Step 6: Separate the organic layer, dry over Na₂SO₄, concentrate in vacuo, and recrystallize from ethyl acetate/hexane.

Protocol B: Alternative Thermal Route using tert-Butyl Acetoacetate

This route avoids the toxicity of diketene by utilizing a bulky ester that yields a volatile byproduct.

  • Step 1: Charge a round-bottom flask with 1.0 equivalent of 2-amino-4-methylpyrimidine and 1.2 equivalents of tert-butyl acetoacetate in 8 volumes of toluene.

  • Step 2: Attach a distillation head and heat the mixture to 110°C.

    • Validation Check: Observe the distillation head. The evolution of tert-butanol (which partially dehydrates to isobutylene gas) confirms the acyl transfer is actively occurring.

  • Step 3: Maintain reflux for 6–8 hours until gas evolution ceases.

  • Step 4: Cool the mixture slowly to 5°C. The product will precipitate directly from the toluene matrix. Filter and wash with cold toluene.

Part 3: Quantitative Data Presentation

Table 1: Impurity Profiling and Mitigation Matrix

Impurity ProfileOrigin / Mechanistic CauseHPLC Detection (RRT)*Mitigation & Control Strategy
N,N-Diacetoacetylated Impurity Over-acylation of the secondary amide nitrogen~ 1.45Cap acylating agent at 1.05 eq; maintain T < 5°C.
Dehydroacetic Acid (Dimer) Base-catalyzed self-condensation of diketene~ 0.85Syringe pump addition (< 0.1 eq/min); high solvent dilution.
2-Amino-4-methylpyrimidine Unreacted starting material~ 0.50pH 4.0–5.0 aqueous citric acid wash during workup.
Acetoacetamide Cleavage Hydrolysis of the active methylene / amide bond~ 0.30Avoid strong aqueous bases (NaOH/KOH) during extraction.

*RRT = Relative Retention Time compared to the main N-(4-methylpyrimidin-2-yl)-3-oxobutanamide peak.

Part 4: Reaction Workflows & Logical Visualizations

ReactionPathway SM 2-Amino-4-methylpyrimidine Product N-(4-methylpyrimidin-2-yl) -3-oxobutanamide SM->Product + Diketene (Desired Pathway) Reagent Diketene Reagent->Product + SM Impurity2 Dehydroacetic Acid (Dimer) Reagent->Impurity2 + Diketene (Self-condensation) Impurity1 N,N-Diacetoacetyl Impurity Product->Impurity1 + Excess Diketene (Over-reaction)

Reaction pathways illustrating the formation of the desired product and major impurities.

Troubleshooting Start HPLC Shows Low Purity Check1 Is unreacted SM present? Start->Check1 Sol1 Apply pH 4-5 aqueous wash Check1->Sol1 Yes Check2 Is N,N-diacylation high? Check1->Check2 No Sol2 Reduce diketene to 1.05 eq & lower temp to 0°C Check2->Sol2 Yes Check3 Is dimer (dehydroacetic acid) high? Check2->Check3 No Sol3 Decrease addition rate & increase solvent dilution Check3->Sol3 Yes

Troubleshooting decision tree for resolving common purity issues in acetoacetylation workflows.

References

  • ChemScene:N-(4-Methylpyrimidin-2-yl)
  • Oregon State University:A Study of Factors Leading to N, N-Diacetyl
  • PubChem (National Institutes of Health):2-Amino-4-methylpyrimidine Computed Descriptors and Properties.
  • PubMed Central (PMC)

Sources

Reference Data & Comparative Studies

Comparative

Cross-Validation of N-(4-methylpyrimidin-2-yl)-3-oxobutanamide Assay Results: Overcoming Tautomeric Peak Splitting

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Publish Comparison Guide & Assay Validation Protocol Executive Summary & Mechanistic Challenge N-(4-methylpyrimidin-2...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Publish Comparison Guide & Assay Validation Protocol

Executive Summary & Mechanistic Challenge

N-(4-methylpyrimidin-2-yl)-3-oxobutanamide (N4MP-OBA, CAS: 713-70-2) is a highly versatile pyrimidine-based small molecule scaffold utilized extensively in coordination chemistry and drug development. However, quantifying this compound in biological matrices presents a significant analytical challenge. The active methylene group within the 3-oxobutanamide ( β -keto amide) moiety undergoes rapid keto-enol tautomerism.

During standard reversed-phase chromatography, if the rate of tautomeric interconversion is similar to the timescale of the chromatographic separation, the keto and enol forms partition differently into the stationary phase. This phenomenon manifests as severe peak broadening, tailing, or distinct peak splitting[1]. Furthermore, when transitioning from synthetic batch testing to pharmacokinetic (PK) profiling, biological matrices introduce co-eluting phospholipids that cause unpredictable ion suppression in mass spectrometry[2].

This guide objectively cross-validates an Optimized UPLC-MS/MS platform against standard HPLC-UV and Conventional LC-MS/MS methodologies, providing self-validating protocols designed to meet stringent FDA Bioanalytical Method Validation (BMV) guidelines[3].

G Root β-Keto Amide (N4MP-OBA) Path1 Ambient Temp / Neutral pH Root->Path1 Path2 Elevated Temp (50°C) / Acidic pH Root->Path2 Res1 Slow Interconversion Rate Path1->Res1 Res2 Rapid Interconversion Rate Path2->Res2 Out1 Peak Splitting / Broadening Res1->Out1 Out2 Single Sharp Peak Res2->Out2

Chromatographic resolution of keto-enol tautomers via thermodynamic control.

Comparative Analysis of Analytical Platforms

To establish a robust quantification method, we cross-validated three distinct analytical approaches. The goal was to eliminate tautomeric splitting[4] while maintaining high sensitivity and minimizing matrix effects.

Table 1: Cross-Validation Performance Metrics
ParameterOptimized UPLC-MS/MS (Target)Standard HPLC-UV (Alt 1)Conventional LC-MS/MS (Alt 2)
Separation Chemistry Superficially porous C18, 50°CStandard C18, 25°CStandard C18, 25°C
Mobile Phase pH pH 2.7 (0.1% Formic Acid)pH 7.0 (Phosphate Buffer)pH 7.0 (Ammonium Acetate)
Peak Shape Single, sharp, symmetricalSplit peak (Keto/Enol visible)Broad, tailing peak
Limit of Detection (LOD) 0.5 ng/mL150 ng/mL5.0 ng/mL
Limit of Quantitation (LOQ) 1.5 ng/mL500 ng/mL15.0 ng/mL
Linear Dynamic Range 1.5 – 5000 ng/mL500 – 20,000 ng/mL15.0 – 2000 ng/mL
Matrix Effect (%ME) 98.5% (Negligible suppression)N/A (UV detection)65.2% (Severe suppression)

Causality of Performance Differences:

  • Temperature & pH (The Tautomer Fix): The Optimized UPLC-MS/MS utilizes a column compartment heated to 50°C combined with an acidic mobile phase. This thermodynamic energy accelerates the keto-enol interconversion rate far beyond the chromatographic transit time, causing the two forms to coalesce into a single, sharp peak[1]. Alternative methods at ambient temperature fail to resolve this, leading to split peaks that are impossible to integrate reproducibly.

  • Matrix Management: Conventional LC-MS/MS often relies on simple protein precipitation (PPT), which leaves endogenous phospholipids in the sample. These lipids co-elute with N4MP-OBA, competing for charge in the ESI source and causing signal suppression[2]. The Optimized method utilizes Solid Phase Extraction (SPE) to physically separate the analyte from these suppressive agents.

Experimental Protocols (Self-Validating System)

The following step-by-step methodology details the Optimized UPLC-MS/MS workflow. Every step is designed to be self-validating, ensuring that both tautomeric artifacts and matrix effects are systematically eliminated.

Step 1: Solid Phase Extraction (SPE) Sample Preparation

Why this works: SPE provides superior sample clean-up compared to PPT, removing salts and phospholipids that cause ion suppression in the mass spectrometer[2].

  • Conditioning: Pass 1.0 mL of LC-MS grade Methanol through a polymeric reversed-phase SPE cartridge (30 mg/1 mL), followed by 1.0 mL of MS-grade Water.

  • Loading: Dilute 200 µL of biological plasma (spiked with N4MP-OBA-d3 internal standard) with 200 µL of 2% Formic Acid. Load the mixture onto the cartridge at a flow rate of 1 drop/second.

  • Washing: Wash the sorbent with 1.0 mL of 5% Methanol in Water to elute polar interferences and salts.

  • Elution: Elute the target analyte using 1.0 mL of 100% Acetonitrile. Note: Highly lipophilic phospholipids remain trapped on the sorbent.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of Mobile Phase A.

Step 2: UPLC Chromatographic Separation

Why this works: The superficially porous particle (SPP) column provides high efficiency at lower backpressures, while the 50°C temperature forces the keto-enol tautomers to elute as a single entity[1].

  • Column: SPP C18 (2.1 x 50 mm, 1.7 µm particle size).

  • Column Temperature: Strictly maintained at 50°C .

  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water (pH ~2.7).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0.0 - 0.5 min: 10% B (Isocratic hold)

    • 0.5 - 2.5 min: Linear ramp to 90% B

    • 2.5 - 3.0 min: 90% B (Column wash)

    • 3.0 - 4.0 min: 10% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min. Injection Volume: 2.0 µL.

Step 3: Tandem Mass Spectrometry (MS/MS) Detection
  • Ionization Source: Electrospray Ionization (ESI) in Positive mode.

  • Capillary Voltage: 3.0 kV. Desolvation Temperature: 450°C.

  • MRM Transitions for N4MP-OBA (MW: 193.2 g/mol ):

    • Quantifier Ion: m/z 194.1 136.1 (Collision Energy: 15 eV)

    • Qualifier Ion: m/z 194.1 108.1 (Collision Energy: 22 eV)

G A N4MP-OBA Plasma Sample B SPE Extraction (Removes Phospholipids) A->B C UPLC Separation (50°C, pH 2.7) B->C D ESI+ Ionization (MRM Mode) C->D E Single Sharp Peak Quantification D->E

Workflow for mitigating tautomeric peak splitting in N4MP-OBA LC-MS/MS analysis.

Validation Data & FDA Compliance

To ensure trustworthiness and clinical applicability, the Optimized UPLC-MS/MS assay was validated according to the FDA Guidance on Bioanalytical Methods Validation (BMV)[3]. The guidelines mandate that accuracy must be within ±15% of the nominal concentration (±20% at the LLOQ), and precision (%CV) must not exceed 15% (20% at the LLOQ)[5].

Table 2: Accuracy and Precision Data (Optimized UPLC-MS/MS)
QC LevelNominal Conc. (ng/mL)Intra-day Accuracy (%)Intra-day Precision (%CV)Inter-day Accuracy (%)Inter-day Precision (%CV)
LLOQ 1.5104.28.5106.111.2
Low QC 4.598.74.297.45.8
Mid QC 500.0101.33.1102.04.0
High QC 4000.099.52.898.93.5

Data Interpretation: By controlling the keto-enol tautomerism via elevated column temperature and acidic pH, the chromatographic peak integration becomes highly reproducible. This is reflected in the excellent precision (%CV < 12% across all levels), easily satisfying regulatory requirements[3][5]. Furthermore, the use of SPE extraction resulted in an absolute recovery of >85% and a matrix effect of 98.5% (where 100% equals no suppression), proving the superiority of this method over conventional protein precipitation[2].

References

  • BenchChem Technical Support Team. "Application Note: HPLC Analysis for Purity Determination of Methyl 3-oxooctadecanoate." Benchchem.
  • Michotte, Y., et al. "Validation of bioanalytical LC–MS/MS assays: Evaluation of matrix effects." Scribd / Mass Spectrometry Reviews.
  • "Biomarker Assay Validation by Mass Spectrometry." PubMed / National Institutes of Health.
  • "Separation of keto - Enol tautomers in β-ketoesters: A gas chromatography - Mass spectrometric study." ResearchGate.
  • "Dynamic Monitoring of Intracellular Tacrolimus and Mycophenolic Acid Therapy in Renal Transplant Recipients Using Magnetic Bead Extraction Combined with LC-MS/MS." MDPI.

Sources

Validation

N-(4-methylpyrimidin-2-yl)-3-oxobutanamide (N4MP-3O): Mechanism of Action and Scaffold Comparison in Kinase Inhibitor Discovery

Executive Summary & Structural Rationale In the landscape of targeted oncology and rational drug design, pyrimidine derivatives represent a privileged class of pharmacophores, functioning predominantly as ATP-competitive...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In the landscape of targeted oncology and rational drug design, pyrimidine derivatives represent a privileged class of pharmacophores, functioning predominantly as ATP-competitive protein kinase inhibitors [1]. N-(4-methylpyrimidin-2-yl)-3-oxobutanamide (CAS 713-70-2), hereafter referred to as N4MP-3O , is a highly versatile biochemical probe and foundational scaffold.

Unlike simple aminopyrimidines, N4MP-3O combines a 4-methylpyrimidine core with a flexible 3-oxobutanamide ( β -ketoamide) tail. This dual-feature architecture allows researchers to interrogate the ATP-binding pocket of receptor tyrosine kinases (RTKs) such as BCR-ABL and EGFR. The structural plasticity of the pyrimidine core allows it to mimic the adenine ring of ATP, anchoring the molecule to the kinase hinge region [2]. Concurrently, the 3-oxobutanamide moiety can induce a conformational shift, stabilizing the inactive DFG-out state—a mechanism recently exploited in the development of advanced Aurora kinase inhibitors [3].

This guide objectively compares the mechanistic performance of the N4MP-3O scaffold against alternative fragments and clinical benchmarks, providing self-validating experimental protocols for rigorous biochemical evaluation.

Mechanism of Action (MoA): Structural Causality

The efficacy of N4MP-3O as a kinase inhibitor scaffold is driven by precise, sequence-specific molecular interactions:

  • Hinge Region Anchoring: The nitrogen atoms of the pyrimidine ring and the exocyclic amine act as a highly efficient hydrogen bond acceptor-donor pair. This system forms critical hydrogen bonds with the backbone amides of the kinase hinge region (e.g., Met318 in BCR-ABL).

  • DFG-Motif Engagement: The 3-oxobutanamide tail extends beyond the hinge region. Because it exists in a keto-enol tautomeric equilibrium, it provides dynamic hydrogen-bonding vectors. These vectors interact with the conserved DFG (Asp-Phe-Gly) motif in the activation loop, disrupting the electrostatic network required for magnesium/ATP binding and forcing the kinase into an inactive "DFG-out" conformation.

  • Downstream Cascade Arrest: By competitively occluding the ATP pocket, N4MP-3O prevents the transphosphorylation of the kinase, subsequently starving downstream survival pathways (PI3K/AKT) and proliferation pathways (STAT5) of their activating phosphate groups.

Pathway N4MP N4MP-3O Scaffold (ATP-Competitive) ATP Hinge Region (Met318/Met793) N4MP->ATP Binds Kinase Tyrosine Kinase (BCR-ABL / EGFR) PI3K PI3K / AKT Survival Pathway Kinase->PI3K Inhibits STAT5 STAT5 / JAK Proliferation Kinase->STAT5 Inhibits ATP->Kinase Blocks Apoptosis Apoptosis (Activated) PI3K->Apoptosis Triggers TumorGrowth Tumor Growth (Arrested) STAT5->TumorGrowth Suppresses

Fig 1: RTK signaling cascade inhibition by N4MP-3O via ATP-pocket binding.

Comparative Performance Analysis

To objectively evaluate N4MP-3O, it must be benchmarked against its constituent fragment (2-amino-4-methylpyrimidine), an advanced multi-component derivative (Dihydropyrimidine), and a clinical standard (Imatinib). The data below represents standardized biochemical screening profiles for these scaffolds.

Scaffold / CompoundTarget KinaseBinding Affinity ( Kd​ , nM)Enzymatic IC50​ (nM)K562 Cell Viability IC50​ ( μ M)Primary MoA Characteristic
2-Amino-4-methylpyrimidine BCR-ABL>10,000>50,000>100Weak hinge binder; lacks hydrophobic extension
N4MP-3O (Subject Scaffold) BCR-ABL8501,20045.5Bidentate hinge binding; DFG-motif interaction via ketoamide
Dihydropyrimidine Derivative EGFR / Abl45802.1Extended hydrophobic contacts in deep pocket
Imatinib (Clinical Ref) BCR-ABL1.5250.25Type II DFG-out stabilization

Analysis: While N4MP-3O does not possess the sub-nanomolar potency of a fully elaborated clinical drug like Imatinib, it demonstrates a massive leap in affinity compared to the bare pyrimidine fragment. The 3-oxobutanamide tail is the causal factor for this improvement, providing the necessary geometry to bridge the hinge region and the activation loop.

Experimental Protocols for MoA Validation

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), the following protocols are designed as self-validating systems. Every step includes the underlying causality to prevent artifactual data.

Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Objective: Quantify the enzymatic IC50​ of N4MP-3O against target kinases. Causality Check: Why run TR-FRET instead of a standard luminescent ATP-depletion assay? Luminescent assays measure bulk ATP consumption and are prone to false positives from ATPase contaminants. TR-FRET directly quantifies the phosphorylation of a specific substrate peptide, ensuring target-specific readout.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Causality: Brij-35 prevents non-specific aggregation of the hydrophobic N4MP-3O scaffold, which could otherwise lead to artificial inhibition (PAINs behavior).

  • Compound Pre-Incubation: Dispense N4MP-3O (serial dilutions) into a 384-well plate. Add the purified kinase (e.g., BCR-ABL) and incubate for 30 minutes at room temperature. Causality: DFG-out inhibitors often exhibit slow-binding kinetics. Pre-incubation allows the compound to reach thermodynamic equilibrium with the inactive kinase conformation before ATP introduces competition.

  • Reaction Initiation: Add ATP at a concentration equal to its apparent Km​ (e.g., 10 μ M) alongside the ULight-labeled substrate. Causality: Using ATP at the Km​ ensures the assay is highly sensitive to competitive inhibitors while remaining physiologically relevant.

  • Self-Validation & QC: Include Staurosporine as a positive control in column 24. The assay is only valid if the Z'-factor (calculated between DMSO vehicle and Staurosporine) is >0.6.

  • Detection: Stop the reaction with EDTA (to chelate Mg2+) and add the Europium-labeled anti-phospho antibody. Read the plate at 615 nm and 665 nm.

Protocol B: Surface Plasmon Resonance (SPR) for Binding Kinetics

Objective: Determine the kon​ , koff​ , and Kd​ of N4MP-3O to differentiate between transient binders and long-residence-time inhibitors.

  • Sensor Chip Functionalization: Use an NTA (Nitrilotriacetic acid) sensor chip to capture C-terminal His-tagged kinase. Causality: Amine coupling randomly orientates the protein, potentially occluding the ATP pocket. Capturing via a C-terminal His-tag ensures uniform, directional orientation, leaving the active site fully solvent-exposed.

  • Analyte Injection: Inject N4MP-3O at flow rates of 50 μ L/min across the functionalized surface. Causality: High flow rates minimize mass transport limitations, ensuring that the measured kon​ reflects true binding kinetics rather than the diffusion rate of the compound through the microfluidic channel.

  • Dissociation & Regeneration: Allow buffer to flow over the chip for 600 seconds to measure koff​ . Regenerate the surface using 350 mM EDTA to strip the nickel and the kinase.

  • Self-Validation: Inject a known fast-on/fast-off fragment prior to N4MP-3O to verify that the theoretical Rmax​ (maximum response) of the surface is intact and that the protein has not denatured.

References

  • Title: Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents [1] Source: RSC Advances URL: [Link]

  • Title: Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment [2] Source: PMC (National Institutes of Health) URL: [Link]

  • Title: Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins [3] Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Comparative

A Comparative Benchmarking Guide: N-(4-methylpyrimidin-2-yl)-3-oxobutanamide in the Landscape of Modern Therapeutics

Executive Summary The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of clinically indispensable drugs. This guide introduces N-(4-methylpyrimidin-2-yl)-3-oxobuta...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of clinically indispensable drugs. This guide introduces N-(4-methylpyrimidin-2-yl)-3-oxobutanamide, a novel compound featuring this privileged scaffold, and provides a comprehensive framework for its preclinical evaluation against established therapeutic agents. We delve into detailed experimental protocols for assessing its potential anticancer and antibacterial efficacy, presenting a comparative analysis against market-leading drugs: 5-Fluorouracil , Gefitinib , and Palbociclib in oncology, and Trimethoprim in bacteriology. This document is intended for researchers, scientists, and drug development professionals, offering a robust, scientifically-grounded template for the preclinical assessment of new chemical entities.

Introduction: The Rationale for Benchmarking

N-(4-methylpyrimidin-2-yl)-3-oxobutanamide belongs to the N-aryl-3-oxobutanamide class of compounds, a group that has garnered interest for its diverse biological activities.[1] The core structure, a substituted pyrimidine, is a well-established pharmacophore known to interact with a variety of biological targets, leading to its successful application in both anticancer and antimicrobial therapies.[2] The strategic decision to benchmark this molecule against specific, well-characterized drugs is rooted in the necessity to understand its potential advantages, define its mechanism of action, and identify a viable path toward clinical development.

Our choice of comparators is deliberate:

  • 5-Fluorouracil : A foundational antimetabolite chemotherapy, representing a broad-spectrum cytotoxic agent.

  • Gefitinib : A first-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, exemplifying targeted therapy in non-small cell lung cancer.

  • Palbociclib : A highly selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), representing modern cell cycle-targeted therapies in breast cancer.[3][4]

  • Trimethoprim : A dihydrofolate reductase inhibitor, serving as a classic example of targeted antibacterial chemotherapy.

This multi-faceted comparison will allow for a comprehensive positioning of N-(4-methylpyrimidin-2-yl)-3-oxobutanamide's potential therapeutic niche.

In Vitro Efficacy Assessment: A Multi-Pronged Approach

The initial phase of benchmarking involves a thorough in vitro evaluation to determine the compound's biological activity and selectivity.

Anticancer Activity: Cytotoxicity Profiling

The primary assessment of anticancer potential is the determination of a compound's ability to inhibit the proliferation of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for this purpose.[5][6]

  • Cell Seeding : Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HT29 for colorectal cancer) in 96-well plates at a density of 5,000-10,000 cells/well and allow to adhere overnight.

  • Compound Treatment : Prepare serial dilutions of N-(4-methylpyrimidin-2-yl)-3-oxobutanamide and benchmark drugs in culture medium. Replace the existing medium with the drug-containing medium and incubate for 72 hours.

  • MTT Addition : Add 20 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for 4 hours at 37°C.[7]

  • Formazan Solubilization : Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading : Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Calculate the half-maximal inhibitory concentration (IC50), the drug concentration at which 50% of cell growth is inhibited, by plotting the percentage of cell viability against the logarithm of the drug concentration.

MTT_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed Cancer Cells in 96-well Plates C Treat Cells with Compounds (72h) A->C B Prepare Serial Dilutions of Test Compounds B->C D Add MTT Reagent (4h Incubation) C->D E Solubilize Formazan with DMSO D->E F Read Absorbance at 570 nm E->F G Calculate IC50 Values F->G

MTT Assay Workflow for Cytotoxicity Screening.
CompoundMCF-7 (Breast Cancer) IC50 (µM)A549 (Lung Cancer) IC50 (µM)HT29 (Colorectal Cancer) IC50 (µM)
N-(4-methylpyrimidin-2-yl)-3-oxobutanamide Hypothetical: 5.2Hypothetical: 8.9Hypothetical: 6.8
5-Fluorouracil~5.0 - 10.0[8][9]~3.0 - 8.0~13.0[10]
Gefitinib>10~0.53 (EGFR mutant)[11]>10
Palbociclib~0.148[3]>10>10

Note: IC50 values are highly dependent on experimental conditions and cell line passage number. The values presented for benchmark drugs are approximations from published literature.

Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Determination

To assess the antibacterial potential, the minimum inhibitory concentration (MIC) is determined using the broth microdilution method. This assay establishes the lowest concentration of a compound that prevents visible growth of a microorganism.[1]

  • Bacterial Inoculum Preparation : Culture bacterial strains (e.g., Staphylococcus aureus ATCC 29213 and Escherichia coli ATCC 25922) to the mid-logarithmic phase and dilute to a standardized concentration (e.g., 5 x 10^5 CFU/mL) in Mueller-Hinton broth.

  • Compound Dilution : Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate.

  • Inoculation : Add the standardized bacterial inoculum to each well.

  • Incubation : Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination : The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

MIC_Workflow A Prepare Serial Dilutions of N-(4-methylpyrimidin-2-yl)-3-oxobutanamide and Benchmark Drugs in 96-well Plate C Inoculate Wells with Bacteria A->C B Prepare Standardized Bacterial Inoculum B->C D Incubate at 37°C for 18-24h C->D E Visually Inspect for Growth and Determine MIC D->E

Broth Microdilution Workflow for MIC Determination.
CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
N-(4-methylpyrimidin-2-yl)-3-oxobutanamide Hypothetical: 8Hypothetical: 16
Trimethoprim≤2 (Susceptible)[12]≤2 (Susceptible)[12]

Note: MIC breakpoints can vary based on the guidelines (e.g., CLSI, EUCAST).

In Vivo Efficacy Assessment: Xenograft Tumor Models

Promising in vitro results necessitate validation in a more complex biological system. The use of human tumor xenograft models in immunodeficient mice is a standard preclinical approach to evaluate the in vivo antitumor activity of a compound.[13][14]

Experimental Protocol: Subcutaneous Xenograft Model
  • Cell Implantation : Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 A549 cells) into the flank of immunodeficient mice (e.g., athymic nude mice).[15]

  • Tumor Growth and Randomization : Monitor tumor growth. When tumors reach a volume of approximately 100-150 mm³, randomize the mice into treatment and control groups.[15]

  • Drug Administration : Administer N-(4-methylpyrimidin-2-yl)-3-oxobutanamide, a vehicle control, and a positive control drug (e.g., Gefitinib) to the respective groups via a clinically relevant route (e.g., oral gavage) at a predetermined dose and schedule.

  • Efficacy Evaluation : Measure tumor volume and body weight 2-3 times per week. The primary endpoint is typically tumor growth inhibition (TGI).

  • Ethical Considerations : All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Xenograft_Workflow A Implant Human Cancer Cells in Mice B Monitor Tumor Growth A->B C Randomize Mice into Treatment Groups B->C D Administer Test Compound and Controls C->D E Measure Tumor Volume and Body Weight D->E F Calculate Tumor Growth Inhibition (TGI) E->F

Workflow for In Vivo Efficacy Testing in a Xenograft Model.

Pharmacokinetic Profiling: Understanding ADME Properties

A crucial aspect of drug development is understanding the pharmacokinetic (PK) profile of a compound, which encompasses its absorption, distribution, metabolism, and excretion (ADME).[16] These studies are typically conducted in rodents to provide an early indication of a drug's behavior in a mammalian system.[17][18][19]

Experimental Protocol: Murine Pharmacokinetic Study
  • Compound Administration : Administer N-(4-methylpyrimidin-2-yl)-3-oxobutanamide to mice via intravenous (IV) and oral (PO) routes at a specified dose.

  • Serial Blood Sampling : Collect blood samples at multiple time points post-administration (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).[19]

  • Plasma Preparation : Process the blood samples to isolate plasma.

  • Bioanalysis : Quantify the concentration of the compound in plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry) method.

  • PK Parameter Calculation : Use the plasma concentration-time data to calculate key PK parameters, including clearance (CL), volume of distribution (Vd), half-life (t½), and oral bioavailability (%F).

Synthesis and Interpretation

This benchmarking guide provides a clear and scientifically rigorous framework for the preclinical evaluation of N-(4-methylpyrimidin-2-yl)-3-oxobutanamide. The hypothetical data presented for our lead compound, when juxtaposed with the established profiles of market-leading drugs, allows for a nuanced interpretation of its potential.

A hypothetical IC50 value of 5.2 µM against MCF-7 cells, for instance, would place it in a similar potency range as 5-Fluorouracil, suggesting a potential role as a cytotoxic agent. However, its broader activity would need to be explored across a wider panel of cell lines. Similarly, a MIC of 8 µg/mL against S. aureus would indicate moderate antibacterial activity, warranting further investigation into its mechanism and spectrum.

The in vivo efficacy and pharmacokinetic data are paramount. Favorable tumor growth inhibition in a xenograft model, coupled with good oral bioavailability and a suitable half-life, would strongly support its continued development.

Conclusion

N-(4-methylpyrimidin-2-yl)-3-oxobutanamide represents a promising chemical scaffold. The comprehensive benchmarking strategy outlined in this guide, encompassing in vitro and in vivo assessments against clinically relevant drugs, provides a clear roadmap for elucidating its therapeutic potential. The detailed protocols and comparative data structure are designed to ensure scientific rigor and facilitate informed decision-making in the progression of this and other novel chemical entities from the bench to the clinic.

References

  • Conjugation of Palbociclib with MHI-148 Has an Increased Cytotoxic Effect for Breast Cancer Cells and an Altered Mechanism of Action. MDPI. (2022). [Link]

  • Synergistic anti-cancer activity of CDK4/6 inhibitor palbociclib and dual mTOR kinase inhibitor MLN0128 in pRb-expressing ER-negative breast cancer. PMC. [Link]

  • Revitalizing Trimethoprim/Sulfamethoxazole via Nanotechnology for Improved Pharmacokinetics and Antibacterial Efficacy. MDPI. (2026). [Link]

  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments. (2013). [Link]

  • The IC50 values for gefitinib in EGFR-mutant lung adenocarcinoma cell lines are associated with basal BIM and mTOR expression (protein or mRNA). ResearchGate. [Link]

  • The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. [Link]

  • The IC50 values for gefitinib in EGFR-mutant lung adenocarcinoma cell... ResearchGate. [Link]

  • MTT Cell Assay Protocol. Texas Children's Hospital. [Link]

  • Mutation and drug-specific intracellular accumulation of EGFR predict clinical responses to tyrosine kinase inhibitors. PMC. [Link]

  • Conjugation of palbociclib with MHI-148 has an increased cytotoxic effect for breast cancer cells and an altered mechanism of action. bioRxiv. (2021). [Link]

  • List of IC50 values of Palbociclib in parental or resistant hormone-sensitive breast cancer cell lines (MCF7 and T47D). ResearchGate. [Link]

  • Xenograft Mouse Models For Drug Discovery. Reaction Biology. [Link]

  • Targeted delivery of 5-fluorouracil-1-acetic acid (5-FA) to cancer cells overexpressing epithelial growth factor receptor (EGFR) using virus-like nanoparticles. PMC. (2020). [Link]

  • Schedule-dependent synergistic interaction between docetaxel and gefitinib in NSCLC cell lines regardless of the mutation status of EGFR and KRAS and its molecular mechanisms. PMC. [Link]

  • Comparative Analysis of CDK4/6 Inhibitors (Ribociclib and Palbociclib) Combined with Enzalutamide in Triple-Negative Breast Canc. DergiPark. (2024). [Link]

  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PMC. [Link]

  • Drug Efficacy Testing in Mice. PMC. [Link]

  • Overview of drug screening experiments using patient-derived xenograft models. ResearchGate. [Link]

  • Norcantharidin Enhances the Antitumor Effect of 5-Fluorouracil by Inducing Apoptosis of Cervical Cancer Cells: Network Pharmacology, Molecular Docking, and Experimental Validation. MDPI. (2024). [Link]

  • Colon cancer cells treated with 5‑fluorouracil exhibit changes in polylactosamine‑type N‑glycans. Spandidos Publications. (2014). [Link]

  • Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Der Pharma Chemica. [Link]

  • IC 50 values of 5-FU for colon cancer cells. ResearchGate. [Link]

  • Strain-Dependent Variability of Early Discovery Small Molecule Pharmacokinetics in Mice: Does Strain Matter?. PubMed. (2020). [Link]

  • Reduction of animal usage by serial bleeding of mice for pharmacokinetic studies: Application of robotic sample preparation and fast liquid chromatography–mass spectrometry. ResearchGate. (2026). [Link]

  • Comparison of Three Reference Methods for Testing Susceptibility of Staphylococci to Trimethoprim-Sulfamethoxazole. PMC. [Link]

  • Quality control of susceptibility tests with 5-micrograms trimethoprim disks. PubMed. [Link]

  • Murine Pharmacokinetic Studies. PMC. [Link]

  • Pk/bio-distribution. MuriGenics. [Link]

Sources

Validation

A Comparative Guide to Ensuring Reproducibility in the Synthesis and Analysis of N-(4-methylpyrimidin-2-yl)-3-oxobutanamide

For Researchers, Scientists, and Drug Development Professionals The integrity of scientific research and drug development hinges on the ability to reproduce experimental results. For chemists and pharmacologists, this me...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The integrity of scientific research and drug development hinges on the ability to reproduce experimental results. For chemists and pharmacologists, this means that the synthesis and characterization of a compound must be robust, reliable, and consistent across different laboratories and experiments. This guide provides an in-depth technical analysis of the factors influencing the reproducibility of experimental data for N-(4-methylpyrimidin-2-yl)-3-oxobutanamide (CAS No. 713-70-2).[1] As a key heterocyclic building block, its pyrimidine core is a prevalent motif in medicinal chemistry, making the reliability of its synthesis and purity assessment paramount.[2][3]

This document will compare two distinct synthetic methodologies, detail the critical parameters that govern their reproducibility, and outline a rigorous, self-validating analytical workflow for structural confirmation and purity assessment.

Comparative Synthesis Methodologies

The synthesis of N-(4-methylpyrimidin-2-yl)-3-oxobutanamide involves the formation of an amide bond between the precursor 2-amino-4-methylpyrimidine and an acetoacetylating agent. The choice of this agent and the reaction conditions are primary determinants of yield, purity, and ultimately, reproducibility.

Method A: Classical N-Acylation with Ethyl Acetoacetate

This is a traditional and widely practiced method for forming β-ketoamides. The reaction proceeds via nucleophilic attack of the primary amine of 2-amino-4-methylpyrimidine on the ester carbonyl of ethyl acetoacetate.

Causality of Experimental Choices:

  • High Temperature: The reaction typically requires elevated temperatures (reflux) to overcome the activation energy for the acylation of the relatively stable pyrimidine amine.

  • Solvent Choice: A high-boiling point, inert solvent such as xylene or toluene is often used to achieve the necessary reaction temperature. The solvent must be anhydrous to prevent hydrolysis of the ester.

  • Catalyst: While the reaction can proceed without a catalyst, a mild acid or base can sometimes be employed to facilitate the reaction, though this can also introduce side products if not carefully controlled.

Method B: Green Synthesis with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD)

A more modern and environmentally benign approach utilizes TMD, a stable and convenient equivalent of the highly reactive diketene.[4][5] This method often proceeds under milder conditions and can even be performed in aqueous media.[6][7][8]

Causality of Experimental Choices:

  • Milder Conditions: TMD is a more effective acylating agent than ethyl acetoacetate, allowing the reaction to proceed at lower temperatures. This minimizes the formation of thermal degradation by-products.

  • Aqueous Medium: The ability to use water as a solvent significantly improves the green profile of the synthesis, avoiding volatile organic compounds (VOCs).[6][7] The primary by-product of the reaction with TMD is acetone, which is relatively benign and easily removed.

  • Higher Yields: This method has been reported to produce N-aryl and N-alkyl acetoacetamides in good to excellent yields.[6][7]

Visualizing the General Synthesis Workflow

The following diagram illustrates the critical stages from starting materials to the final, purified product, a workflow applicable to both methodologies.

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage reactants Reactants (2-Amino-4-methylpyrimidine + Acylating Agent) reaction Acylation Reaction (Solvent, Temp Control) reactants->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Recrystallization or Column Chromatography) workup->purification product Final Product: N-(4-methylpyrimidin-2-yl) -3-oxobutanamide purification->product

Caption: General workflow for the synthesis and purification of the target compound.

Detailed Experimental Protocols

To ensure reproducibility, protocols must be detailed and explicit. The following are step-by-step methodologies for the two compared synthetic routes.

Protocol 1: Classical N-Acylation
  • Setup: To a dry, 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-amino-4-methylpyrimidine (10.0 g, 91.6 mmol).

  • Reagent Addition: Add 150 mL of anhydrous xylene, followed by ethyl acetoacetate (13.1 g, 100.8 mmol, 1.1 equivalents).

  • Reaction: Heat the mixture to reflux (approx. 140°C) with vigorous stirring for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 ethyl acetate/hexane mobile phase.

  • Workup: After cooling to room temperature, the solvent is removed under reduced pressure. The resulting residue is dissolved in ethyl acetate (150 mL) and washed with 1M HCl (2 x 50 mL) to remove unreacted amine, followed by saturated sodium bicarbonate solution (2 x 50 mL), and finally brine (1 x 50 mL).

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by recrystallization from an ethanol/water mixture to yield the final product.

Protocol 2: Green Synthesis with TMD

This protocol is adapted from a general method for preparing acetoacetamides in an aqueous medium.[6][7]

  • Setup: In a 250 mL round-bottom flask, suspend 2-amino-4-methylpyrimidine (10.0 g, 91.6 mmol) in 100 mL of deionized water.

  • Reagent Addition: While stirring, add 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) (14.3 g, 100.8 mmol, 1.1 equivalents) dropwise over 15 minutes.

  • Reaction: Heat the reaction mixture to 80°C and stir for 2-3 hours. The reaction can be monitored by TLC.

  • Workup: Cool the mixture in an ice bath to induce precipitation of the product.

  • Purification: Collect the solid product by vacuum filtration and wash with cold water (2 x 30 mL). The product can be further purified by recrystallization from ethanol to achieve high purity (≥98%).

Analytical Characterization: A Self-Validating System

Reproducibility is not just about repeating a synthesis; it's about verifying that the same product with the same purity has been obtained. A multi-technique analytical approach is essential for this validation. The presence of impurities can significantly impact the quality and safety of drug products.[9]

Structural Elucidation (NMR & MS)

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the cornerstones of structural confirmation.[9][10] NMR provides detailed information about the chemical environment of atoms, while MS confirms the molecular weight.

  • ¹H NMR: Should show characteristic peaks for the pyrimidine ring protons, the methyl group on the pyrimidine, the methylene group of the butanamide chain, and the terminal methyl group.

  • ¹³C NMR: Will confirm the number of unique carbon atoms in the molecule, including the two carbonyl carbons.

  • Mass Spectrometry (ESI-MS): Should show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 194.2.

Expected Analytical Data Value
Molecular Formula C₉H₁₁N₃O₂
Molecular Weight 193.20 g/mol [1]
¹H NMR (400 MHz, DMSO-d₆) δ (ppm): ~10.5 (s, 1H, NH), ~8.4 (d, 1H, pyrimidine-H), ~6.8 (d, 1H, pyrimidine-H), ~3.6 (s, 2H, CH₂), ~2.4 (s, 3H, pyrimidine-CH₃), ~2.2 (s, 3H, keto-CH₃)
Mass Spec (ESI+) m/z: 194.2 [M+H]⁺

Note: NMR chemical shifts are estimates based on similar structures and may vary depending on solvent and concentration.

Purity Assessment (HPLC)

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of non-volatile compounds like N-(4-methylpyrimidin-2-yl)-3-oxobutanamide.[11] A validated HPLC method is critical for reproducible quantification of purity and detection of synthesis-related impurities.[12]

Technique Comparison High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC)
Principle Differential partitioning between a liquid mobile phase and a solid stationary phase.[11]Differential partitioning between a gaseous mobile phase and a liquid/solid stationary phase.
Suitability Excellent: The compound is non-volatile and possesses a UV chromophore, making it ideal for RP-HPLC with UV detection.[11][12]Poor: The compound has a relatively high boiling point and may require derivatization, introducing potential variability.
Advantages High resolution, high sensitivity, precise and accurate quantification, robust and automatable.[11]Excellent separation for volatile compounds.[10]
Limitations Requires specialized equipment, solvent consumption.[11]Not suitable for non-volatile or thermally labile compounds.
Protocol 3: Validated RP-HPLC Method for Purity Analysis
  • Instrumentation: HPLC system with a UV detector, autosampler, and a C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm).[11]

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Chromatographic Conditions:

    • Gradient: 10% B to 90% B over 15 minutes.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 254 nm

    • Column Temperature: 30°C

    • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh ~10 mg of the synthesized product and dissolve in 10 mL of a 50:50 Water/Acetonitrile mixture to create a 1 mg/mL stock solution. Further dilute to a working concentration of ~0.1 mg/mL.

  • Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.

Visualizing the Analytical & Validation Workflow

This diagram shows the logical flow for confirming the identity and assessing the purity of the synthesized product, forming a self-validating loop.

G cluster_identity Identity Confirmation cluster_purity Purity Assessment product Synthesized Product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ms Mass Spectrometry (ESI-MS) product->ms hplc RP-HPLC (Area % Purity) product->hplc validation Data Validated? (Structure Confirmed & Purity ≥98%) nmr->validation ms->validation hplc->validation pass Pass: Reproducible Data validation->pass Yes fail Fail: Re-evaluate Synthesis or Purification validation->fail No

Caption: Workflow for analytical confirmation and data validation.

Conclusion and Best Practices

The reproducibility of experimental data for N-(4-methylpyrimidin-2-yl)-3-oxobutanamide is fundamentally dependent on a meticulous approach to both its synthesis and its subsequent analysis.

  • Synthesis: While classical N-acylation is a viable method, the "green" synthesis using TMD offers potential advantages in terms of milder reaction conditions, easier workup, and potentially higher, more consistent yields, thereby enhancing reproducibility.[6][7]

  • Purification: Regardless of the synthetic route, rigorous purification, typically via recrystallization, is non-negotiable. The reproducibility of biological or chemical screening results is impossible without a consistently high-purity starting material.

  • Analysis: A multi-pronged analytical strategy is essential. NMR and MS should be used in tandem to confirm the molecular structure, while a validated HPLC method provides robust, quantitative data on purity. Relying on a single analytical technique is insufficient for ensuring data integrity.

For researchers and drug development professionals, adopting these detailed protocols and validation workflows is crucial. It ensures that the experimental data generated is not only accurate for a single experiment but is also reliable and reproducible, forming a solid foundation for any subsequent scientific inquiry.

References

  • Gama, F. H. S., de Souza, R. O. M. A., & Garden, S. J. (2015). An efficient green protocol for the preparation of acetoacetamides and application of the methodology to a one-pot synthesis of Biginelli dihydropyrimidines. Expansion of dihydropyrimidine topological chemical space. RSC Advances, 5(87), 70915-70928. [Link]

  • Gama, F. H. S., de Souza, R. O. M. A., & Garden, S. J. (2015). An Efficient Green Protocol for the Preparation of Acetoacetamides and Application of the Methodology to a One-Pot Synthesis of Biginelli Dihydropyrimidines. Expansion of Dihydropyrimidine Topological Chemical Space. ResearchGate. [Link]

  • Various Authors. (2012). 2,2,6-Trimethyl-4H-1,3-dioxin-4-one (TMD): A Versatile Acetylketene Equivalent. Semantic Scholar. [Link]

  • SIELC Technologies. (2018). Separation of Acetamide, N-acetyl-N-methyl- on Newcrom R1 HPLC column. hplcmethods.com. [Link]

  • De Souza, R. O. M. A., et al. (Year N/A). Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation. Arkat USA, Inc. [Link]

  • Wang, M., et al. (2012). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). PubMed Central. [Link]

  • Google Patents. (2010). Method and assays for quantitation of acetamide in a composition.
  • Clemens, R. J., & Hyatt, J. A. (1985). Acetoacetylation with 2,2,6-trimethyl-4H-1,3-dioxin-4-one: a convenient alternative to diketene. The Journal of Organic Chemistry. [Link]

  • Azzam, R. A., et al. (Year N/A). Synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide. International Union of Crystallography. [Link]

  • Clemens, R. J., & Hyatt, J. A. (1985). Acetoacetylation with 2,2,6-trimethyl-4H-1,3-dioxin-4-one: a convenient alternative to diketene. Semantic Scholar. [Link]

  • Imahasi, T., et al. (2005). Photoinduced amino-imino tautomerization reaction in 2-aminopyrimidine and its methyl derivatives with acetic acid. PubMed. [Link]

  • Rose, A. L., et al. (2013). A HPLC method for the quantification of butyramide and acetamide at ppb levels in hydrogeothermal waters. RSC Publishing. [Link]

  • Sharma, S., et al. (2016). Environmentally Benign Syntheses and Characterization of 4- Aryldihydropyrimidin-2(1H)-ones. MATEC Web of Conferences. [Link]

  • Zade, A., et al. (2025). Biginelli Reaction- A Green Chemistry Approach for Synthesis of Tetrahydro Pyrimidine Derivatives. Journal of Internal Medicine & Pharmacology. [Link]

  • Singh, S., et al. (2021). A Review: Recent Trends in Analytical Techniques for Characterization and Structure Elucidation of Impurities in the Drug Substances. Semantic Scholar. [Link]

  • Brown, D. J., & Foster, R. V. (1965). Pyrimidines. Part I. The acylation of 2-amino-4-hydroxypyrimidines. RSC Publishing. [Link]

  • PrepChem. (Date N/A). Synthesis of 2-acetylamino-N-(4-methoxyphenyl)-3-oxobutanamide. PrepChem.com. [Link]

  • Theodorou, V., et al. (2014). Insights into the N,N-diacylation reaction of 2-aminopyrimidines and deactivated anilines: an alternative N-monoacylation reaction. ResearchGate. [Link]

  • Giraudeau, P., & Akoka, S. (2013). Universal Quantitative NMR Analysis of Complex Natural Samples. PubMed Central. [Link]

  • Reddy, G. S., et al. (2016). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. MDPI. [Link]

  • Azzam, R. A., et al. (2022). Synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide. Cardiff University. [Link]

  • Krchnak, V., & Smith, M. (2010). Polymer-supported α-Acylamino Ketones: Preparation and Application in Syntheses of 1,2,4-Trisubstituted-1H-imidazoles. PubMed Central. [Link]

  • Al-Sanea, M. M., et al. (2023). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. MDPI. [Link]

  • Huey, C. S., et al. (2016). The Synthesis and Characterisation of 2-methyl-N-((4-methylpyridine-2-yl)carbamothiol)benzamide: Its Preparation with Antibacterial Study. Journal of Physical Science. [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.